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L-LEUCINE-N-FMOC (5,5,5-D3) Documentation Hub

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  • Product: L-LEUCINE-N-FMOC (5,5,5-D3)

Core Science & Biosynthesis

Foundational

Applications of Deuterated Leucine in Proteomics Research

Executive Summary Deuterated leucine (Leu-d3, Leu-d7, Leu-d10) has evolved from a simple mass spectrometry standard into a cornerstone reagent for high-resolution proteomics and structural biology. While standard SILAC (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated leucine (Leu-d3, Leu-d7, Leu-d10) has evolved from a simple mass spectrometry standard into a cornerstone reagent for high-resolution proteomics and structural biology. While standard SILAC (Stable Isotope Labeling by Amino acids in Cell culture) often utilizes Lysine and Arginine to ensure labeling of every tryptic peptide, Leucine offers unique advantages due to its high frequency in the proteome (~10%), its hydrophobicity, and its structural utility in NMR.

This guide details the three primary applications of deuterated leucine:

  • Metabolic Differentiation of Isobaric Residues: Resolving the Leucine/Isoleucine ambiguity in de novo sequencing.

  • Protein Turnover Kinetics: Measuring synthesis and degradation rates in vivo where Lys/Arg labeling is cost-prohibitive or metabolically unstable.

  • Structural Dynamics (Methyl-TROSY): Using selectively protonated methyl groups within deuterated leucine to probe high-molecular-weight protein dynamics.[1]

The Physicochemical Basis

To effectively utilize deuterated leucine, researchers must understand how deuterium modification alters the amino acid's behavior in analytical systems.

The Deuterium Isotope Effect in Chromatography

Unlike


C or 

N labeling, which are chromatographically silent, deuterium labeling alters the hydrophobicity of the peptide. The C-D bond is slightly shorter and less polarizable than the C-H bond, reducing the solute's interaction with the hydrophobic stationary phase.
  • Observation: Deuterated peptides typically elute earlier than their proteo-analogs in Reversed-Phase Liquid Chromatography (RPLC).

  • Impact: Quantification windows must be widened. If the extraction window is too narrow, the heavy peak (eluting earlier) may be missed, leading to inaccurate H/L ratios.

Mass Spectrometry Fragmentation

Leucine and Isoleucine are isobaric (113.08406 Da). Standard collision-induced dissociation (CID) cannot distinguish them.

  • The Deuterium Solution: By metabolically labeling a sample with Deuterated Leucine (e.g., Leu-d3), all Leucine residues shift by +3.018 Da. Isoleucine residues remain at the monoisotopic mass. This provides a binary readout for sequence validation.

Core Application 1: Protein Turnover & Kinetics[2][3]

Measuring the "flux" of a proteome—not just steady-state abundance—is critical for understanding drug mechanisms (e.g., PROTACs) and disease states. Deuterated leucine is the gold standard for in vivo turnover studies because it equilibrates rapidly in the precursor pool.

The Experimental Logic

Unlike static SILAC (which measures relative abundance), turnover experiments use Dynamic SILAC or Pulse-Chase methodologies. The key variable is the Relative Isotope Abundance (RIA) of the precursor pool, which dictates the theoretical maximum labeling a protein can achieve.

Workflow Diagram: Protein Turnover Analysis

ProteinTurnover Start Biological System (Cell/Animal) Trace Administer Deuterated Leucine (Diet/Media) Start->Trace t=0 Sample Time-Course Sampling Trace->Sample t=1, 2, 4, 8, 16, 24h Lyse Lysis & Digestion (Trypsin) Sample->Lyse MS LC-MS/MS Analysis Lyse->MS Data Extract Isotopomer Distributions MS->Data Calc Calculate Turnover Rate (k) Data->Calc Fit to First-Order Kinetics

Figure 1: Workflow for determining protein turnover rates using deuterated leucine. The critical step is the time-course sampling to capture the incorporation rate.

Protocol: In Vivo Turnover Measurement (Mouse Model)

Objective: Determine the half-life of hepatic proteins using D3-Leucine.

Materials:

  • D3-Leucine (99% enrichment).

  • Standard mouse chow (formulated without Leucine).

  • LC-MS/MS System (e.g., Orbitrap Exploris).

Step-by-Step Methodology:

  • Acclimatization: Feed mice a synthetic diet containing natural L-Leucine for 7 days to standardize metabolism.

  • Pulse Labeling: Switch mice to a diet where 100% of L-Leucine is replaced with D3-Leucine.

    • Note: Oral administration via diet is preferred over injection to maintain a constant precursor pool RIA.

  • Sampling: Sacrifice mice at defined intervals (e.g., 1, 3, 7, 14, 21 days). Collect liver tissue.[2]

  • Sample Prep: Homogenize tissue, extract proteins, and perform tryptic digestion (standard FASP or S-Trap protocol).

  • MS Analysis: Analyze peptides.

    • Critical Setting: Ensure the isolation window accounts for the mass difference (+3 Da per Leu).

  • Data Analysis (Precursor Pool Correction):

    • You cannot assume the precursor pool is 100% enriched. Amino acid recycling from degraded (unlabeled) proteins dilutes the pool.[3]

    • Calculation: Use peptides containing multiple Leucines to calculate the actual RIA of the free Leucine pool. If a peptide has 2 Leucines, the ratio of M+0, M+3, and M+6 peaks reveals the true enrichment.

Core Application 2: Structural Proteomics (NMR)

In Nuclear Magnetic Resonance (NMR) of large proteins (>50 kDa), signal overlap and rapid relaxation broaden lines, making the spectrum unreadable. Deuterated leucine is essential for Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy).

The Mechanism
  • Deuteration: The protein backbone and side chains are highly deuterated (using D2O and deuterated glucose). This removes

    
    H-
    
    
    
    H dipolar interactions that cause line broadening.
  • Selective Protonation: Specific precursors (like

    
    -keto-isovalerate or specific Leu precursors) are added to introduce 
    
    
    
    C-
    
    
    H
    
    
    methyl groups only at the Leucine
    
    
    positions.
  • Result: These methyl groups act as bright "beacons" in a dark (invisible) protein, allowing researchers to observe conformational changes in massive complexes (e.g., proteasomes, GPCRs).

Structural Logic Diagram

MethylTROSY cluster_effect The Lighthouse Effect Protein Protein Deuteration Uniform Deuteration (D2O Culture) Protein->Deuteration Labeling Add Leu-d10 Precursor (Selectively Protonated Methyls) Deuteration->Labeling Backbone Backbone (C-D) NMR Silent Labeling->Backbone Methyl Methyl (13C-H3) NMR Visible & Sharp Labeling->Methyl Result NMR Spectrum Backbone->Result Low Background Methyl->Result High Sensitivity

Figure 2: Methyl-TROSY strategy. Deuteration suppresses background noise, while selective methyl labeling provides sharp probes for structural dynamics.

Technical Data & Comparison

Comparison of Labeling Reagents
Label TypeMass Shift (per residue)Chromatographic Shift (RPLC)Primary ApplicationCost

C

-Leucine
+6.02 DaNoneQuantitation (Static SILAC)High
D

-Leucine
+3.02 DaSlight (Earlier elution)Turnover / IdentificationModerate
D

-Leucine
+7.04 DaModerate (Earlier elution)Turnover (High contrast)Moderate
D

-Leucine
+10.06 DaSignificantNMR / MultiplexingHigh
Handling the "Isobaric Problem"

When distinguishing Leucine (L) from Isoleucine (I):

  • Control Sample: Unlabeled. L and I are indistinguishable (Mass = 113 Da).[4]

  • Experimental Sample: Grown in D3-Leu.

    • Leucine residues: Mass becomes 116 Da.

    • Isoleucine residues: Mass remains 113 Da.

    • Result: A mass shift of +3 Da in a peptide sequence confirms the residue is Leucine.

References

  • Doherty, M. K., et al. (2012).[5] Determining Protein Turnover in Fish with D7-Leucine. Application Note. Link

  • Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control. Nature. Link

  • Tugarinov, V., & Kay, L. E. (2003).[1] Side chain methyl groups as probes of high molecular weight protein structure. Journal of Biomolecular NMR. Link

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Boisvert, F. M., et al. (2012). A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells. Molecular & Cellular Proteomics. Link

Sources

Exploratory

The Architect’s Handbook to Fmoc Solid Phase Peptide Synthesis (SPPS)

Executive Summary The shift from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) chemistry marked a paradigm shift in peptide therapeutics. Unlike its predecessor, which required hazardous liquid hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from Boc (tert-butyloxycarbonyl) to Fmoc (9-fluorenylmethoxycarbonyl) chemistry marked a paradigm shift in peptide therapeutics. Unlike its predecessor, which required hazardous liquid hydrogen fluoride (HF) for cleavage, Fmoc chemistry operates on a mild, orthogonal base-labile strategy. This guide dissects the molecular mechanics of Fmoc protection, providing a blueprint for high-fidelity synthesis. It is designed for researchers who need to move beyond "following the recipe" to understanding the why behind every reagent choice, ensuring success with even the most difficult sequences.

Part 1: The Orthogonal Strategy

The power of Fmoc SPPS lies in orthogonality . We utilize two distinct chemical environments that do not interfere with one another:

  • Base-Labile Temporary Protection: The N-terminal Fmoc group is removed by a secondary amine (typically 20% piperidine) to expose the amine for the next coupling.

  • Acid-Labile Permanent Protection: Side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf) and the resin linker are stable to base but cleave rapidly in Trifluoroacetic Acid (TFA).

This separation allows for the stepwise assembly of the peptide chain without risking premature side-chain deprotection or cleavage from the resin.

Part 2: The Fmoc Deprotection Mechanism

Understanding the deprotection mechanism is critical because it explains the origin of common side reactions. The removal of the Fmoc group is not a simple hydrolysis; it is a base-induced


-elimination (E1cB mechanism) .
The Molecular Pathway
  • Proton Abstraction: The acidic proton at the 9-position of the fluorene ring is abstracted by the base (piperidine).

  • Elimination: The electron density shifts, eliminating the carbamate and releasing carbon dioxide and dibenzofulvene (DBF) .

  • Scavenging: DBF is highly reactive. If left unchecked, it can re-attach to the free amine. However, the excess secondary amine (piperidine) acts as a scavenger, trapping DBF to form a stable fulvene-piperidine adduct.[1]

Visualization: The Deprotection Pathway

FmocMechanism Fmoc Fmoc-Peptide-Resin Inter Carbanion Intermediate Fmoc->Inter Proton Abstraction Base Piperidine (Base) Base->Inter Adduct DBF-Piperidine Adduct (Inert Waste) Base->Adduct FreeAmine Free Amine-Resin (Ready for Coupling) Inter->FreeAmine Beta-Elimination CO2 CO2 (Gas) Inter->CO2 DBF Dibenzofulvene (DBF) (Reactive Species) Inter->DBF DBF->Adduct Scavenging by Excess Base

Figure 1: The E1cB elimination mechanism of Fmoc removal and the critical scavenging of dibenzofulvene.[2][3][4]

Part 3: Activation and Coupling

Once the amine is exposed, the next amino acid must be "activated" to form the amide bond. The choice of coupling reagent dictates the speed of reaction and the risk of racemization.

Comparative Analysis of Coupling Reagents
Reagent ClassExamplesMechanism NoteProsCons
Carbodiimides DIC, DCCForms O-acylisourea intermediate.Low cost; standard for automated synthesis.Slow kinetics; potential for allergic reactions (DCC).
Phosphonium Salts PyBOPGenerates OBt active esters in situ.Robust; good for difficult couplings.Generates carcinogenic HMPA byproduct (PyBOP).
Uronium/Aminium Salts HBTU, HATU Reacts with carboxylate to form active ester.HATU is the Gold Standard for steric hindrance.HBTU can cause capping (guanidinylation) if amine is present before activation.
Additives HOBt, HOAt, OxymaSuppresses racemization.Oxyma is a safer, non-explosive alternative to HOBt.Must be used in stoichiometric balance.

Expert Insight: For standard synthesis, DIC/Oxyma is becoming the preferred method due to safety and efficiency (superior to HOBt). For hindered sequences or cyclizations, HATU/HOAt remains the most powerful option [1].

Part 4: Troubleshooting Side Reactions

Even with robust protocols, side reactions occur. Here are the two most common "silent killers" of peptide purity.

Aspartimide Formation[3][4][5][6][7][8][9][10]
  • The Issue: The nitrogen of the amide bond attacks the side-chain ester of Aspartic Acid (Asp), forming a cyclic imide. This ring can reopen, leading to a mixture of

    
    - and 
    
    
    
    -peptides (isomers that are difficult to separate).
  • The Cause: Promoted by strong bases (piperidine) and specific sequences (e.g., Asp-Gly, Asp-Ser).

  • The Fix:

    • Add 0.1 M HOBt or Oxyma to the deprotection solution (20% piperidine) to lower the pH slightly [2].

    • Use steric side-chain protection like Asp(OMpe) instead of Asp(OtBu).

    • Use Fmoc-Dmb-dipeptides to block the amide backbone nitrogen.

Diketopiperazine (DKP) Formation[3][5]
  • The Issue: Occurs at the dipeptide stage.[5] The N-terminal amine attacks the C-terminal ester, cleaving the dipeptide off the resin as a cyclic byproduct.

  • The Cause: High risk with Proline or Glycine at the C-terminus.

  • The Fix: Use Trityl (Trt) resin or 2-Chlorotrityl chloride resin . These sterically bulky linkers prevent the attack. Alternatively, couple the second amino acid as a bulky Trt-protected derivative.

Part 5: Final Cleavage and Global Deprotection

The final step uses High-Concentration TFA (95%) to cleave the peptide from the resin and remove side-chain protectors. This generates highly reactive carbocations (tBu+, Trt+, Pbf+) that will alkylate reactive side chains (Trp, Cys, Met, Tyr) if not intercepted.

The "Scavenger" Logic: We add nucleophiles to the TFA to "sacrifice" themselves by reacting with these cations.

Recommended Cleavage Cocktails[11]
Cocktail NameCompositionBest Use Case
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Universal. Essential for peptides with Cys, Met, Trp, or Tyr.
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)Standard. Good for peptides without Met or Cys.
TIS/Water TFA (95%), TIS (2.5%), Water (2.5%)Basic. Sufficient for simple peptides (Ala, Leu, Lys, etc.).

Note: EDT (Ethanedithiol) is foul-smelling but is the most effective scavenger for Trp and Cys protection.

Part 6: Detailed Experimental Protocol

Standard Operating Procedure for 0.1 mmol scale on Rink Amide Resin.

Workflow Visualization

SPPS_Cycle Start Start: Swell Resin (DMF, 30 min) Deprotect 1. Deprotection (20% Piperidine/DMF) 2 x 10 min Start->Deprotect Wash1 2. Wash (DMF x 5) Deprotect->Wash1 Activate 3. Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Couple 4. Coupling (Add to Resin, Shake 45 min) Activate->Couple Wash2 5. Wash (DMF x 5) Couple->Wash2 Test 6. Kaiser Test (Blue = Fail, Yellow = Pass) Wash2->Test Test->Couple Fail (Recouple) Repeat Repeat Cycle for Next AA Test->Repeat Pass (Coupling Complete) Repeat->Deprotect Cleave 7. Final Cleavage (TFA Cocktail, 2-3 hrs) Repeat->Cleave Sequence Complete

Figure 2: The iterative SPPS cycle. Note the critical Kaiser Test checkpoint to ensure complete coupling.

Step-by-Step Methodology
  • Resin Preparation:

    • Weigh 0.1 mmol Rink Amide resin.

    • Swell in DMF for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 5 mL of 20% Piperidine in DMF .

    • Agitate for 5 minutes. Drain.

    • Repeat with fresh piperidine solution for 15 minutes. Drain.

    • Why two steps? The first removes the bulk; the second drives the reaction to completion and ensures all DBF is scavenged [3].

  • Washing (Critical):

    • Wash with DMF (5 x 1 min).

    • Note: Incomplete washing leaves residual piperidine, which will prematurely remove the Fmoc group of the next incoming amino acid, causing "double insertion."

  • Coupling:

    • Dissolve Fmoc-AA (0.5 mmol, 5 eq) and HBTU (0.5 mmol, 5 eq) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq) to activate. Solution should turn yellow.

    • Immediately add to resin.[6] Agitate for 45-60 minutes.

  • Monitoring (Kaiser Test):

    • Take a few resin beads. Add Ninhydrin reagents. Heat at 100°C for 2 mins.

    • Blue beads: Free amine present (Coupling Failed -> Recouple).

    • Yellow beads: No free amine (Coupling Successful -> Proceed).

  • Final Cleavage:

    • Wash resin with DCM (to remove DMF traces). Dry under Nitrogen.

    • Add Reagent K (see Part 5). Shake for 2-3 hours.

    • Filter resin.[7][6][8][9] Precipitate filtrate into cold Diethyl Ether .

    • Centrifuge to pellet the peptide. Wash pellet 2x with ether.

References

  • Biotage. Preventing Aspartimide Rearrangements during Fmoc-based Solid Phase Peptide Synthesis. Biotage Blog. [Link]

  • National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. PMC. [Link]

Sources

Foundational

L-LEUCINE-N-FMOC (5,5,5-D3) for protein quantitation basics

An In-Depth Technical Guide to Protein Quantitation Using Stable Isotope-Labeled Leucine Abstract The precise measurement of protein abundance is a cornerstone of modern biological research and therapeutic development, p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Protein Quantitation Using Stable Isotope-Labeled Leucine

Abstract

The precise measurement of protein abundance is a cornerstone of modern biological research and therapeutic development, providing critical insights into cellular function, disease mechanisms, and drug efficacy. Mass spectrometry (MS)-based proteomics has emerged as the premier technology for this purpose, offering unparalleled depth and accuracy. A key strategy within quantitative proteomics is the use of stable isotope labeling, which introduces a mass-differentiated internal standard to correct for experimental variability. This guide provides an in-depth exploration of two powerful, yet distinct, quantitative strategies centered on the use of L-Leucine labeled with three deuterium atoms (L-Leucine-d3). We will first dissect the principles and practice of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for robust relative protein quantitation, which utilizes L-Leucine-d3 directly in cell culture media. Subsequently, we will detail the role of its N-terminally protected form, L-LEUCINE-N-FMOC (5,5,5-D3), as a critical reagent in the chemical synthesis of heavy-labeled peptides. These synthetic peptides serve as high-fidelity internal standards for precise absolute protein quantitation in targeted MS workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques for high-quality, reproducible proteomics data.

Part 1: The Principle of Metabolic Labeling with L-Leucine-d3 (SILAC) for Relative Quantitation

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique that provides highly accurate and reproducible relative protein quantitation.[1] The core principle is to metabolically incorporate "heavy" stable-isotope-labeled amino acids into the entire proteome of one cell population, which then serves as an internal standard for a "light" cell population grown with natural abundance amino acids.[2]

The "Why": The Rationale Behind the SILAC Method

Quantitative accuracy in proteomics is often confounded by sample-to-sample variation introduced during processing steps like cell lysis, protein digestion, and peptide fractionation. The genius of SILAC is its ability to circumvent this issue. By combining the differentially labeled cell populations at the very beginning of the workflow—typically right after harvesting—both the "light" (control) and "heavy" (experimental) proteomes are subjected to the exact same downstream processing steps.[3][4][5] This co-processing minimizes quantitative error, making the measured ratio of heavy-to-light peptide signals a true reflection of the biological difference between the samples.[3]

Why L-Leucine? The choice of amino acid is critical for successful SILAC. L-Leucine is an excellent candidate for several reasons:

  • Essential Amino Acid: Mammalian cells cannot synthesize leucine de novo, meaning they are entirely dependent on the external supply in the culture medium.[4] This ensures that the provided labeled leucine is efficiently and completely incorporated into newly synthesized proteins.

  • High Abundance: Leucine is a frequently occurring amino acid in proteins, ensuring that most proteins will be labeled and thus quantifiable.

  • Deuterated Label (d3): L-Leucine-(5,5,5-D3) provides a +3 Dalton mass shift, which is sufficient to resolve the isotopic envelopes of the light and heavy peptide pairs in the mass spectrometer.

The "How": A Conceptual SILAC Workflow

The SILAC experiment is conceptually divided into two main phases: an adaptation phase and an experimental phase.[2]

  • Adaptation Phase: Two populations of cells are cultured. One is grown in standard "light" medium, while the other is grown in "heavy" medium, where the natural leucine has been replaced with L-Leucine-d3.[6] This phase continues for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the heavy amino acid into the proteome.[5][6]

  • Experimental Phase: Once full incorporation is achieved, the experiment is performed. For example, the "heavy" cells might be treated with a drug, while the "light" cells serve as the vehicle control.[7]

  • Sample Pooling & Processing: The light and heavy cell populations are harvested and combined, usually in a 1:1 ratio based on cell count or total protein amount.[8] From this point forward, the mixed sample is processed as one: cells are lysed, proteins are extracted and digested (typically with trypsin), and the resulting peptide mixture is prepared for analysis.[9]

  • LC-MS/MS Analysis: The complex peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[10] The mass spectrometer detects pairs of peptides—an identical peptide sequence from the light sample and its heavy counterpart from the labeled sample, separated by 3 Da for every leucine residue present.

  • Data Analysis: Specialized software identifies these peptide pairs and calculates the intensity ratio of the heavy to light signals. This ratio directly corresponds to the relative abundance of the parent protein in the experimental condition versus the control.

SILAC_Workflow cluster_culture 1. Cell Culture & Labeling cluster_processing 2. Sample Processing cluster_analysis 3. Analysis light_culture Control Cells (Light Medium) combine Combine Lysates (1:1 Ratio) light_culture->combine Light Proteome heavy_culture Experimental Cells (Heavy L-Leucine-d3 Medium) heavy_culture->combine Heavy Proteome digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis Quantify H/L Ratios lcms->data

Core workflow for a SILAC experiment using L-Leucine-d3.
Experimental Integrity: Self-Validating Protocols

A successful SILAC experiment hinges on meticulous attention to detail and includes built-in validation steps.

  • Media Formulation: The SILAC growth medium must be deficient in the amino acid to be labeled (leucine). It is critical to supplement this medium with dialyzed fetal bovine serum (dFBS) instead of regular FBS.[3] Dialysis removes free amino acids from the serum that would otherwise compete with the heavy label, leading to incomplete incorporation.[11]

  • Validation of Label Incorporation: Before beginning the main experiment, it is mandatory to verify the efficiency of heavy amino acid incorporation. This is a critical quality control step. A small aliquot of the heavy-labeled cells is harvested, its proteins are digested, and the sample is analyzed by MS. The spectra are then examined to ensure that the incorporation of L-Leucine-d3 is >99%. Incomplete labeling will skew quantitative ratios and compromise the accuracy of the results.

  • Confirmation of 1:1 Mixing: An initial test mix of equal amounts of protein from untreated light and heavy cell lysates should be analyzed. The majority of identified proteins should exhibit a heavy/light ratio centered around 1.0. A systematic deviation from this value indicates an error in protein quantitation prior to mixing and must be corrected.

Part 2: Absolute Quantitation with N-Fmoc-L-Leucine-d3

While SILAC provides excellent relative quantitation, many applications in drug development and clinical research require knowing the absolute concentration (e.g., moles per cell or fmol per µg of lysate) of a specific protein. This is achieved by spiking a known quantity of a synthetic, heavy isotope-labeled peptide standard into the sample prior to MS analysis. L-LEUCINE-N-FMOC (5,5,5-D3) is a key reagent for synthesizing these standards.[12]

The "Why": The Need for Absolute Measurement

Absolute quantitation is essential for:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Measuring the exact concentration of a drug target or biomarker over time.

  • Clinical Diagnostics: Quantifying disease biomarkers against established concentration thresholds.

  • Systems Biology: Determining the stoichiometry of protein complexes.

This method relies on creating an artificial "heavy" version of a target peptide that is chemically identical to its endogenous "light" counterpart but mass-shifted. This heavy peptide, when added in a precise, known amount, acts as an ideal internal standard for quantifying the unknown amount of the endogenous peptide.

The Role of the N-Fmoc Protecting Group

The synthesis of these peptide standards is performed using a technique called Solid-Phase Peptide Synthesis (SPPS). In SPPS, amino acids are added one by one to a growing peptide chain that is anchored to a solid resin support.[13]

To ensure that the amino acids link together in the correct sequence via peptide bonds, their reactive functional groups must be temporarily blocked or "protected".[] Specifically, the α-amino group of the incoming amino acid must be protected to prevent it from reacting with itself.[13]

The N-(9-Fluorenylmethoxycarbonyl) or "Fmoc" group is a widely used protecting group for this purpose.[13][]

  • Stability: It is stable under the conditions required for peptide bond formation.

  • Mild Removal: It can be easily and cleanly removed with a mild base (e.g., piperidine) to expose the amino group for the next coupling cycle, without damaging the growing peptide chain.

Therefore, L-LEUCINE-N-FMOC (5,5,5-D3) is the deuterated L-Leucine amino acid pre-packaged with the necessary Fmoc protecting group, making it a ready-to-use building block for incorporating a heavy leucine at a specific position within a synthetic peptide standard.[15]

The "How": Absolute Quantitation Workflow
  • Target Peptide Selection: For a target protein, one or more "proteotypic" peptides are chosen. These are peptides that are unique to the protein of interest and are readily detected by mass spectrometry.

  • Synthesis of Heavy Standard: The corresponding heavy peptide is synthesized using SPPS. When the sequence calls for a leucine, N-Fmoc-L-Leucine-d3 is used in the coupling step.

  • Standard Purification & Quantification: The newly synthesized heavy peptide is purified (typically by HPLC) and its concentration is accurately determined (e.g., by amino acid analysis).

  • Sample Preparation & Spiking: The biological sample (e.g., cell lysate, plasma) is prepared. A precise, known amount of the purified heavy peptide standard is added ("spiked") into the sample.

  • Digestion: The proteins in the sample are digested, releasing the endogenous "light" target peptide.

  • Targeted LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS using a targeted method (e.g., Parallel Reaction Monitoring, PRM, or Selected Reaction Monitoring, SRM). The mass spectrometer is specifically instructed to isolate and fragment both the light (endogenous) and heavy (standard) versions of the target peptide.

  • Data Analysis: The peak areas for both the light and heavy peptides are measured. Since the amount of the heavy standard is known, the amount of the light endogenous peptide can be calculated directly from the ratio of the peak areas.

Absolute_Quant_Workflow cluster_prep 1. Standard Preparation cluster_sample 2. Sample Analysis select_peptide Select Target Peptide synthesis Synthesize Heavy Peptide (using N-Fmoc-L-Leucine-d3) select_peptide->synthesis quant_standard Purify & Quantify Heavy Standard synthesis->quant_standard spike Spike Known Amount of Heavy Standard quant_standard->spike Known Amount bio_sample Biological Sample (e.g., Lysate) bio_sample->spike digest Protein Digestion spike->digest lcms Targeted LC-MS/MS digest->lcms data Calculate Absolute Amount of Endogenous Protein lcms->data

Workflow for absolute protein quantitation using a synthetic heavy peptide.

Part 3: Experimental Protocols

Protocol 1: SILAC Labeling and Sample Preparation

This protocol provides a generalized workflow for a two-state (light vs. heavy) SILAC experiment.

Materials:

  • Leucine-deficient cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Leucine (unlabeled, "light")

  • L-Leucine-(5,5,5-D3) ("heavy")

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Trypsin, sequencing grade

Methodology:

  • Media Preparation: Prepare "Light" and "Heavy" SILAC media. To the leucine-deficient base medium, add all necessary supplements and 10% dFBS.[16] Add unlabeled L-Leucine to the "Light" medium and L-Leucine-d3 to the "Heavy" medium at the normal physiological concentration. Sterile filter the final media.[16]

  • Cell Adaptation: Culture cells in the "Heavy" medium for at least 5-6 cell doublings to ensure complete label incorporation.[5] Culture the control cells in parallel in "Light" medium.

  • Incorporation Check (QC): After 5 doublings, harvest a small number of "Heavy" cells, extract proteins, digest with trypsin, and analyze by MS to confirm >99% labeling efficiency.

  • Experiment & Harvest: Perform the desired experimental treatment on the fully adapted cell populations. Harvest both "Light" and "Heavy" cell populations by scraping or trypsinization, and wash with cold PBS.

  • Cell Lysis & Protein Quantification: Lyse the "Light" and "Heavy" cell pellets separately in lysis buffer. Clarify the lysates by centrifugation. Determine the protein concentration of each lysate using a BCA assay.

  • Mixing: Combine the "Light" and "Heavy" lysates in a precise 1:1 protein amount ratio (e.g., 50 µg Light + 50 µg Heavy).

  • Protein Digestion (In-solution): a. Reduction: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 45 minutes. b. Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 30 minutes. c. Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. d. Cleanup: Stop the digestion by adding formic acid. Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Part 4: Technical Summary & Best Practices

The two methodologies described, while both leveraging L-Leucine-d3, serve fundamentally different quantitative goals. The choice between them is dictated entirely by the experimental question.

Comparison of Quantitative Strategies
FeatureSILAC (using L-Leucine-d3) Absolute Quantitation (using N-Fmoc-L-Leucine-d3)
Primary Goal Relative Quantitation (Ratio-based)Absolute Quantitation (Amount-based)
Scope Global, proteome-wideTargeted, specific proteins of interest
Labeling Method In vivo metabolic labeling in cell cultureIn vitro spiking of a synthetic standard
Key Reagent L-Leucine-(5,5,5-D3)N-Fmoc-L-Leucine-(5,5,5-D3)
Workflow Stage Label is incorporated during cell growthStandard is added after cell lysis
Primary Advantage High accuracy due to early-stage mixing, minimizing processing error.[1][3]Provides absolute molar amounts, crucial for clinical and PK/PD studies.
Primary Limitation Not applicable to tissues or biofluids; provides ratios, not absolute amounts.[4]Throughput is limited to a pre-defined set of target proteins.
A Note on Deuterium Labels

While effective, deuterated (D) labels like Leucine-d3 can sometimes cause a slight shift in retention time during reverse-phase liquid chromatography, with the deuterated peptide eluting slightly earlier than its non-deuterated counterpart.[4] Modern data analysis software can account for this shift, but it is an important technical consideration. For this reason, some researchers prefer heavier isotopes like ¹³C and ¹⁵N, which do not cause a chromatographic shift.[3] However, deuterated amino acids are often more cost-effective and are widely and successfully used.[6][17]

References

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. ([Link])

  • Gevaert, K., & Impens, F. (2014). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Methods in Molecular Biology (Vol. 1156, pp. 321-333). ([Link])

  • BOC Sciences. (2024, July 23). Introduction of SILAC - Stable Isotope Labeling by Amino Acids in Cell Culture. YouTube. ([Link])

  • Eurisotop. (n.d.). L-LEUCINE-N-FMOC (5,5,5-D3, 98%). ([Link])

  • Ong, S. E., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. ([Link])

  • PharmiWeb.com. (2023, March 3). Label-based Protein Quantification Technology: iTRAQ, TMT, SILAC. ([Link])

  • Animated biology with arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. ([Link])

  • Chen, D., Liu, Y., & Li, L. (2023). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Molecular & Cellular Proteomics, 22(11), 100654. ([Link])

  • Titz, B., Kiemer, L., & Gstaiger, M. (2010). Quantitative analysis of SILAC data sets using spectral counting. Proteomics, 10(6), 1203–1213. ([Link])

  • Liang, S., Chen, Y., & Zhang, L. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Proteomics & Bioinformatics, 1(6), 293-301. ([Link])

  • Chen, X., Wei, S., & Liu, X. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175–3192. ([Link])

  • NPTEL-NOC IITM. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. ([Link])

  • UT Southwestern Proteomics Core. (n.d.). SILAC Quantitation. ([Link])

  • Aivaliotis, M., Gevaert, K., & Falb, M. (2012). Protein Quantitation Using Mass Spectrometry. In Mass Spectrometry in Life Sciences. ([Link])

  • Alfa Chemistry. (n.d.). A Practical Formulation Guide for SILAC Technology. ([Link])

  • Eurisotop. (n.d.). SILAC Reagents. ([Link])

  • Aslam, B., Basit, M., & Nisar, M. A. (2017). Proteomics: Concepts and applications in human medicine. Biomedical reports, 6(1), 11–20. ([Link])

Sources

Exploratory

The Strategic Application of L-LEUCINE-N-FMOC (5,5,5-D3) in Advanced NMR Analytics: A Technical Guide

This guide provides an in-depth exploration of the principles and applications of L-LEUCINE-N-FMOC (5,5,5-D3) in Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the principles and applications of L-LEUCINE-N-FMOC (5,5,5-D3) in Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages of site-specific deuteration, the role of the FMOC protecting group, and the methodologies for precise quantification.

Introduction: The Imperative for Precision in Biomolecular NMR

In the landscape of modern drug discovery and structural biology, NMR spectroscopy stands as a uniquely powerful tool for studying the structure, dynamics, and interactions of biomolecules in solution.[1] However, the inherent complexity and size of biological macromolecules like proteins and peptides often lead to crowded and poorly resolved NMR spectra, posing significant challenges to data interpretation.[1] To overcome these limitations, stable isotope labeling has become an indispensable strategy.[2] This guide focuses on a specific, high-impact tool in the NMR spectroscopist's arsenal: L-LEUCINE-N-FMOC (5,5,5-D3), a deuterated and protected amino acid designed for strategic incorporation and quantification.

Part 1: The Core Principle of Deuteration in NMR

The substitution of protons (¹H) with deuterium (²H) at specific, non-exchangeable positions in a molecule is a cornerstone of advanced NMR techniques.[1] This seemingly simple isotopic exchange has profound and beneficial consequences for the quality and interpretability of NMR data, particularly for proteins larger than 25 kDa.[1]

The Science of Spectral Simplification and Resolution Enhancement

The primary challenge in ¹H NMR of large molecules is the prevalence of ¹H–¹H dipolar coupling, a major contributor to rapid signal decay (relaxation) and, consequently, broad spectral lines.[1] By replacing protons with deuterons, these dipolar interactions are significantly reduced. This leads to longer relaxation times, resulting in sharper, more intense signals and a marked improvement in the signal-to-noise ratio.[1]

Site-selective deuteration, such as in L-LEUCINE-N-FMOC (5,5,5-D3), offers a targeted approach to spectral simplification.[3] Leucine is a common amino acid, and its methyl groups are often found in the hydrophobic cores of proteins or at protein-protein interaction interfaces. Deuterating the two terminal methyl groups (at the 5-position) of leucine effectively "erases" their strong proton signals from the ¹H spectrum, reducing spectral crowding in a critical region. This allows for the unambiguous observation and assignment of other nearby proton signals, which would otherwise be obscured.[4]

Part 2: L-LEUCINE-N-FMOC (5,5,5-D3) as a Multi-Purpose Reagent

This molecule is ingeniously designed for a dual role: as a building block for isotopically labeled peptides and as a quantitative internal standard. The presence of the N-Fmoc protecting group is critical for its primary application in peptide synthesis.

The Role of the Fmoc Protecting Group

The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amine function of the amino acid.[5] Its principal function is to prevent unwanted reactions during the stepwise construction of a peptide chain in Solid-Phase Peptide Synthesis (SPPS).[6]

  • Controlled Peptide Synthesis : In SPPS, the Fmoc group ensures that only the intended peptide bonds are formed.[6] It remains stable during the coupling of the amino acid's carboxyl group but can be readily removed under mild basic conditions (e.g., with piperidine) to allow the next amino acid in the sequence to be added.[5]

  • Orthogonality : The Fmoc group's lability to base provides an orthogonal protection strategy to acid-labile side-chain protecting groups, which is a cornerstone of modern SPPS.[5]

This allows researchers to synthesize a peptide of interest with L-LEUCINE (5,5,5-D3) incorporated at specific sites. The resulting deuterated peptide can then be studied by NMR to probe its structure and interactions with greater clarity.

Workflow for Incorporating Labeled Leucine into a Peptide

cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_1 Final Steps A Start with Resin-Bound Amino Acid B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Activation of L-LEUCINE-N-FMOC (5,5,5-D3) B->C Exposes free amine D Coupling to Resin-Bound Peptide C->D E Wash D->E F Repeat Cycle for Next Amino Acid E->F G Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) F->G After final amino acid H Purification of Deuterated Peptide (e.g., HPLC) G->H I NMR Analysis H->I cluster_0 Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis P1 Accurately weigh Standard & Analyte P2 Prepare Stock Solutions of known concentration P1->P2 P3 Mix precise volumes in NMR tube P2->P3 A1 Temperature Equilibration P3->A1 A2 Optimize Parameters (d1, 90° pulse, scans) A1->A2 A3 Acquire Spectrum A2->A3 D1 Process Spectrum (Phasing, Baseline Correction) A3->D1 D2 Integrate non-overlapping Analyte & Standard signals D1->D2 D3 Calculate Concentration using qNMR formula D2->D3

Caption: Workflow for quantitative NMR (qNMR) using an internal standard.

Part 4: Applications in Drug Development

The use of deuterated compounds, including amino acids, is a recognized strategy in drug development. [7]The "Kinetic Isotope Effect" can lead to slower in vivo metabolism of deuterated drugs, potentially extending their half-life and allowing for lower, less frequent dosing. [8] L-LEUCINE-N-FMOC (5,5,5-D3) serves a critical role in this arena by enabling the precise and accurate characterization of novel peptide-based therapeutics.

  • Purity and Concentration Determination : As detailed in the qNMR section, this standard is invaluable for determining the absolute concentration and purity of active pharmaceutical ingredients (APIs), a fundamental requirement for regulatory submissions. [9]* Stability Studies : qNMR can be used to monitor the degradation of a peptide drug over time under various stress conditions, with the stable internal standard providing a constant reference.

  • Fragment-Based Drug Discovery (FBDD) : In FBDD, NMR is used to screen for small molecule fragments that bind to a protein target. [10]Synthesizing the target protein with selectively deuterated amino acids like D3-Leucine can simplify the spectra, making it easier to detect the subtle chemical shift perturbations that signify a binding event. [1]

Data Summary Table
PropertyL-LEUCINE-N-FMOC (5,5,5-D3)Significance in NMR Applications
Isotopic Label Deuterium (³H) at the 5,5,5-positionsReduces ¹H-¹H dipolar coupling, leading to sharper signals and simplified spectra.
Protecting Group N-FmocEnables site-specific incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
¹H NMR Signals Distinct signals from the Fmoc group and leucine backbone.Provides well-resolved peaks for use as an internal standard in qNMR, often in uncongested spectral regions.
Chemical Purity Typically >98%Essential for accuracy as a quantitative internal standard.

Conclusion

L-LEUCINE-N-FMOC (5,5,5-D3) is a sophisticated and versatile tool for researchers in the pharmaceutical and biotechnology sectors. Its dual functionality as a building block for selectively deuterated peptides and as a high-purity internal standard for qNMR provides a powerful solution to the challenges of spectral complexity and absolute quantification. By leveraging the principles of site-specific deuteration and the robustness of qNMR, scientists can gain deeper, more accurate insights into the structure, function, and concentration of biomolecules, thereby accelerating the drug discovery and development pipeline.

References

  • Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. (n.d.). Domainex. Retrieved February 7, 2026, from [Link]

  • Ren, H., et al. (2023). Stereoselective biocatalytic α-deuteration of diverse l-amino acids by a PLP-dependent Mannich cyclase. Nature Communications. Available from: [Link]

  • Sours, K. M., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Behrendt, R., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Vogl, D. P., et al. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. Available from: [Link]

  • Watts, A. (2021). Deuteration can advance NMR to complement structural biology of membranes. YouTube. Available from: [Link]

  • Frei, P. C., et al. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry. Available from: [Link]

  • Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd. Retrieved February 7, 2026, from [Link]

  • Mance, D., et al. (2021). Side-chain-selective deuterium labeling by a simple bio-expression method enhances resolution and simplifies spectra in 1H-detected protein solid-state NMR. Journal of Biomolecular NMR. Available from: [Link]

  • Tan, D., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Available from: [Link]

  • Tycko, R., et al. (2017). A simple protocol for the production of highly deuterated proteins for biophysical studies. Protein Science. Available from: [Link]

  • Dubey, A., et al. (2021). Simple and inexpensive synthesis of “locally” deuterated ¹³CH3‐methyl leucine. ResearchGate. Available from: [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available from: [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved February 7, 2026, from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). ACS Publications. Available from: [Link]

  • Deuterated Standards for LC-MS Analysis. (n.d.). ResolveMass Laboratories Inc. Retrieved February 7, 2026, from [Link]

  • Kale, S. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available from: [Link]

  • Quantitative NMR Spectroscopy. (n.d.). University of Oxford. Retrieved February 7, 2026, from [Link]

  • Kim, B. J., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules. Available from: [Link]

  • Quantitative NMR Spectroscopy. (2020). SlidePlayer. Available from: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. Available from: [Link]

  • Cai, M., et al. (2021). A simple and cost-effective protocol for high-yield expression of deuterated and selectively isoleucine/leucine/valine methyl protonated proteins in Escherichia coli grown in shaker flasks. Journal of Biomolecular NMR. Available from: [Link]

  • Isotope dilution. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Gauß, F., et al. (2019). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Clinical Chemistry and Laboratory Medicine. Available from: [Link]

  • Liu, Y., et al. (2021). Applications of Solution NMR in Drug Discovery. Molecules. Available from: [Link]

  • Varkey, J. T., & El-Faham, A. (2018). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available from: [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). University of Missouri-St. Louis. Retrieved February 7, 2026, from [Link]

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Foundational

A Technical Guide to L-LEUCINE-N-FMOC (5,5,5-D3): Sourcing, Purity, and Application in Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of L-LEUCINE-N-FMOC (5,5,5-D3), a critical isotopically labeled amino acid for cutting-edge research in proteomics,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-LEUCINE-N-FMOC (5,5,5-D3), a critical isotopically labeled amino acid for cutting-edge research in proteomics, metabolomics, and drug development. We will delve into sourcing this specialized reagent, understanding its purity specifications, and its application in sophisticated analytical techniques.

The Significance of L-LEUCINE-N-FMOC (5,5,5-D3) in Modern Research

L-Leucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and metabolic regulation. The deuterated and N-terminally protected form, L-LEUCINE-N-FMOC (5,5,5-D3), offers unique advantages for researchers. The deuterium labeling provides a stable, non-radioactive isotopic signature, enabling precise tracking and quantification in complex biological systems.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise assembly of custom peptides.[2][3][4]

The applications of stable isotope-labeled amino acids like L-LEUCINE-N-FMOC (5,5,5-D3) are extensive and impactful:

  • Quantitative Proteomics: Used as internal standards for accurate quantification of proteins and peptides by mass spectrometry (MS).[5]

  • Metabolic Research: Enables the tracing of metabolic pathways of amino acids and proteins under various physiological and pathological conditions.[5][]

  • Drug Development: Facilitates the determination of drug efficacy, mechanism of action, and toxicity by tracking their effects on metabolic processes.[][7][8]

  • Structural Biology: Employed in Nuclear Magnetic Resonance (NMR) and MS studies to probe protein structure and dynamics.

Sourcing and Purity Specifications of L-LEUCINE-N-FMOC (5,5,5-D3)

The quality of isotopically labeled amino acids is paramount for the reliability and reproducibility of experimental results. Researchers should source these reagents from reputable suppliers specializing in stable isotopes.

Key Supplier Information

One of the primary suppliers for L-LEUCINE-N-FMOC (5,5,5-D3) is Cambridge Isotope Laboratories (CIL) . CIL is a well-established source for high-purity, stable isotope-labeled compounds for the scientific community.

Purity and Characterization Data

The purity of L-LEUCINE-N-FMOC (5,5,5-D3) is typically assessed through a combination of analytical techniques to ensure chemical and isotopic integrity.

Parameter Typical Specification Analytical Method
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98% Atom % DMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

Data from a representative supplier (Cambridge Isotope Laboratories):

Product Code Chemical Purity Isotopic Enrichment
DLM-720298%98%

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides specific purity data and confirms that the material meets the required quality standards for your experiments.

Analytical Characterization Workflow

The comprehensive characterization of deuterated compounds is essential to validate their structure and isotopic labeling. A multi-technique approach is often employed.[9]

cluster_0 Analytical Workflow for L-LEUCINE-N-FMOC (5,5,5-D3) start L-LEUCINE-N-FMOC (5,5,5-D3) Sample nmr NMR Spectroscopy (Confirms structure and deuterium incorporation) start->nmr ms Mass Spectrometry (Determines isotopic enrichment and molecular weight) start->ms hplc HPLC (Assesses chemical purity) start->hplc coa Certificate of Analysis (CoA) (Documentation of quality) nmr->coa ms->coa hplc->coa

Caption: Analytical workflow for quality control of L-LEUCINE-N-FMOC (5,5,5-D3).

Experimental Protocols

Incorporation of L-LEUCINE-N-FMOC (5,5,5-D3) in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the labeled amino acid into a peptide sequence using Fmoc-based chemistry.

Materials:

  • L-LEUCINE-N-FMOC (5,5,5-D3)

  • Resin (e.g., Rink Amide, Wang)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Workflow:

cluster_1 Fmoc-SPPS Workflow resin 1. Resin Swelling (DCM/DMF) deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 3. Washing (DMF, DCM) deprotection->wash1 coupling 4. Coupling (L-LEUCINE-N-FMOC (5,5,5-D3), DIC, Oxyma) wash1->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 repeat 6. Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection cleavage 7. Cleavage & Deprotection (TFA Cocktail) repeat->cleavage precipitation 8. Precipitation & Purification cleavage->precipitation

Caption: Step-by-step workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Steps:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group from the growing peptide chain.[10]

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling:

    • Dissolve L-LEUCINE-N-FMOC (5,5,5-D3) and an activating agent (e.g., Oxyma) in DMF.

    • Add the coupling reagent (e.g., DIC) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase HPLC.

Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol describes the preparation of a protein sample for quantitative analysis using a deuterated peptide standard.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAA)

  • Proteolytic enzyme (e.g., trypsin)

  • L-LEUCINE-N-FMOC (5,5,5-D3) labeled peptide standard

  • Formic acid

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a suitable buffer.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAA.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C to digest the protein into peptides.

  • Spiking with Internal Standard:

    • Add a known amount of the purified L-LEUCINE-N-FMOC (5,5,5-D3) labeled peptide standard to the digested sample. This standard should correspond to a target peptide in your sample.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift of the deuterated standard allows for its differentiation from the endogenous peptide.[11][12][13]

Conclusion

L-LEUCINE-N-FMOC (5,5,5-D3) is an indispensable tool for researchers in the life sciences. Its stable isotopic label and suitability for peptide synthesis enable a wide range of applications, from fundamental metabolic studies to the development of novel therapeutics. By carefully selecting suppliers, verifying purity, and employing robust experimental protocols, researchers can leverage the power of this reagent to achieve accurate and reproducible results.

References

  • PubChem. Fmoc-leucine | C21H23NO4 | CID 1549133. [Link]

  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Spectroscopy Online. Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

  • ACS Omega. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • White Rose Research Online. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Silantes. Applications of Stable Isotope-Labeled Molecules. [Link]

  • Diagnostics World News. Benefits of Stable Isotope Labelling in Biochemistry Research. [Link]

  • ACS Publications. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis | Chemical Reviews. [Link]

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Exploratory

solubility and storage conditions for Fmoc-d3-Leucine

An In-Depth Technical Guide to the Solubility and Storage of Fmoc-d3-Leucine Introduction Fmoc-d3-Leucine is a deuterated, N-terminally protected amino acid derivative indispensable in modern biochemical and pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Storage of Fmoc-d3-Leucine

Introduction

Fmoc-d3-Leucine is a deuterated, N-terminally protected amino acid derivative indispensable in modern biochemical and pharmaceutical research. Its integration into peptide synthesis allows for the creation of isotope-labeled peptides, which serve as invaluable internal standards for mass spectrometry-based protein quantitation and as probes in biomolecular NMR studies.[1][2] The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting moiety essential for the stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[3][4]

However, the successful application of Fmoc-d3-Leucine is fundamentally dependent on its correct handling, particularly concerning its dissolution and storage. Incomplete solubilization is a leading cause of diminished coupling efficiency, resulting in truncated peptide sequences and complex purification challenges.[5] Similarly, improper storage can lead to chemical degradation, compromising the integrity of the reagent and the validity of experimental outcomes.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the solubility profile and optimal storage conditions for Fmoc-d3-Leucine. It moves beyond simple instructions to explain the underlying chemical principles, offering field-proven protocols and troubleshooting advice to ensure researchers can maintain the stability and reactivity of this critical reagent.

Physicochemical Properties and Solubility Profile

The solubility of Fmoc-d3-Leucine is dictated by the physicochemical characteristics of its molecular structure: the large, hydrophobic Fmoc group and the polar carboxylic acid moiety. This duality governs its behavior in different solvent systems. The Fmoc group enhances solubility in organic solvents, a critical feature for its use in SPPS.[4]

Solubility in Organic Solvents

Fmoc-d3-Leucine exhibits high solubility in polar aprotic solvents commonly used in peptide synthesis. This high solubility is paramount for achieving the necessary concentration for efficient coupling reactions without precipitation.

SolventReported SolubilityMolar Equivalent (Approx.)Reference
Dimethylformamide (DMF)"Clearly soluble"; ~30 mg/mL~0.5 M; ~0.085 M[5]
Dimethyl sulfoxide (DMSO)≥100 mg/mL; ~30 mg/mL≥0.28 M; ~0.085 M[6][7]
Ethanol~30 mg/mL~0.085 M[6][8]
Tetrahydrofuran (THF)SolubleNot specified[9]
Note: Solubility data is often reported for the non-deuterated L- or D-enantiomers, which are expected to have nearly identical solubility to the d3 version.

The causality behind using these solvents in SPPS is their ability to fully solvate the protected amino acid, ensuring it is available to react with the free amine on the growing peptide chain. Incomplete dissolution leads directly to lower reaction rates and failed sequence incorporation.[5]

Solubility in Aqueous Systems

Consistent with its hydrophobic Fmoc group, Fmoc-d3-Leucine is insoluble or sparingly soluble in water and neutral aqueous buffers.[6][9] This presents a challenge for certain biochemical assays or purification steps that require aqueous conditions.

To overcome this, a two-step dissolution process is mandatory. The compound must first be dissolved in a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol) before being diluted with the aqueous buffer of choice.[5][8] Even with this method, the final aqueous solubility is limited. For instance, in a 1:1 solution of ethanol and PBS (pH 7.2), the solubility of Fmoc-L-leucine is approximately 0.5 mg/mL.[6][8] It is critical to note that aqueous solutions of Fmoc-amino acids are not stable and should be prepared fresh for immediate use; storage for more than one day is not recommended.[6][8]

Dissolution Workflow Diagram

The following diagram outlines the logical workflow for dissolving Fmoc-d3-Leucine based on the intended application.

cluster_start Start: Solid Fmoc-d3-Leucine cluster_application Select Application cluster_organic Organic System cluster_aqueous Aqueous System start Weigh Solid Compound app Intended Use? start->app org_solvent Select Solvent (DMF, DMSO, etc.) app->org_solvent SPPS / Organic Chemistry aq_solvent Select Water-Miscible Organic Solvent (e.g., DMSO) app->aq_solvent Biochemical Assay / Aqueous Buffer dissolve_org Dissolve with Vortexing/ Sonication if needed org_solvent->dissolve_org stock_sol Stable Stock Solution (Store Appropriately) dissolve_org->stock_sol dissolve_aq_pre Prepare Concentrated Organic Stock aq_solvent->dissolve_aq_pre dilute_aq Slowly Dilute with Aqueous Buffer dissolve_aq_pre->dilute_aq use_now Unstable Working Solution USE IMMEDIATELY dilute_aq->use_now start Fmoc-d3-Leucine Received form Form? start->form duration Storage Duration? form->duration Solid solvent Solvent? form->solvent Solution store_solid_long Store at -20°C (Desiccated, Dark) duration->store_solid_long Long-Term (>6 mo) store_solid_short Store at 2-8°C (Desiccated, Dark) duration->store_solid_short Short-Term (<6 mo) duration_sol Storage Duration? store_sol_long Aliquot & Store at -80°C duration_sol->store_sol_long Long-Term (>1 mo) store_sol_short Store at 4°C (Weeks) or -20°C (1 Month) duration_sol->store_sol_short Short-Term (<1 mo) discard Prepare Fresh Do Not Store solvent->duration_sol Organic (DMF/DMSO) solvent->discard Aqueous

Caption: Decision framework for storing Fmoc-d3-Leucine.

Experimental Protocols

Adherence to validated protocols is essential for experimental success. The following are step-by-step methodologies for preparing solutions of Fmoc-d3-Leucine.

Protocol 1: Preparation of a Stock Solution in DMF for SPPS

This protocol describes the preparation of a standard 0.5 M stock solution for use in automated or manual peptide synthesis.

  • Preparation: Bring the sealed container of Fmoc-d3-Leucine to room temperature before opening to prevent moisture condensation.

  • Weighing: In a fume hood, accurately weigh the required amount of Fmoc-d3-Leucine (MW: ~357.44 g/mol for 5,5,5-d3 variant) into a clean, dry volumetric flask or appropriate vial.

  • Solvent Addition: Add approximately 80% of the final volume of high-purity, peptide-synthesis-grade DMF. It is good practice to use a solvent that has been purged with an inert gas like nitrogen or argon. [8]4. Dissolution: Cap the flask and dissolve the solid by gentle swirling or vortexing. If necessary, sonication in a water bath for 5-10 minutes can be used to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Final Volume: Once dissolved, add DMF to the final target volume and mix thoroughly.

  • Storage: If not for immediate use, aliquot the solution into single-use vials, purge with inert gas, seal tightly, and store at 4°C for short-term use (up to 6 weeks) or -20°C/-80°C for long-term storage. [7][10]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol details the method for preparing a dilute solution of Fmoc-d3-Leucine in an aqueous buffer for analytical or biochemical applications.

  • Preparation: Bring the solid Fmoc-d3-Leucine and a vial of anhydrous DMSO to room temperature.

  • Initial Dissolution: Prepare a concentrated primary stock solution in DMSO (e.g., 20-50 mg/mL). Ensure the solid is fully dissolved. [7]3. Dilution: While vortexing the aqueous buffer of choice (e.g., PBS), add the DMSO stock solution dropwise to the desired final concentration (typically in the low µg/mL to low mg/mL range). Do not add the aqueous buffer to the DMSO, as this can cause immediate precipitation.

  • Final Check: Observe the solution for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

  • Immediate Use: Use this working solution immediately. Do not store, as both chemical degradation and precipitation can occur over time. [6]

Troubleshooting

IssueProbable CauseRecommended Solution
Low Coupling Yield in SPPS Incomplete dissolution of Fmoc-d3-Leucine in the coupling solvent.Ensure the stock solution is fully dissolved before use. Use sonication to aid dissolution. Confirm the concentration is not above the solubility limit for the solvent.
Precipitate Forms in Stock Solution During Storage Solution was stored at too low a temperature for the concentration (freezing out); or moisture contamination.Warm the solution to room temperature and attempt to redissolve by vortexing/sonication. If it does not redissolve, it may be degraded and should be discarded. Always bring to RT before use.
Solution Turns Cloudy When Diluting into Aqueous Buffer The solubility limit in the final aqueous/organic mixture was exceeded.Prepare a more dilute primary stock in the organic solvent, or decrease the final target concentration in the aqueous buffer. Ensure slow, dropwise addition into a vortexing buffer.

References

  • Fengchen Group Co., Ltd. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Fengchen. Available at: [Link]

  • ResearchGate. (2020). Impact of storage conditions and premix type on fat-soluble vitamin stability. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Solubilities of Leucine in Water and Organic Solvents. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Leucine Protects Dry Powders for Inhalation Against Irreversible Moisture-Induced Aggregation. MDPI. Available at: [Link]

  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Incorporation of L-LEUCINE-N-FMOC (5,5,5-D3) in Solid-Phase Peptide Synthesis

Abstract This document provides a detailed protocol and technical guidance for the incorporation of the stable isotope-labeled amino acid, L-LEUCINE-N-FMOC (5,5,5-D3), into synthetic peptides using standard Fmoc-based So...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guidance for the incorporation of the stable isotope-labeled amino acid, L-LEUCINE-N-FMOC (5,5,5-D3), into synthetic peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of deuterium-labeled amino acids is a critical technique for quantitative proteomics, metabolic flux analysis, and structural studies using mass spectrometry and NMR.[1] This guide is intended for researchers, chemists, and drug development professionals, offering a framework from resin preparation to final peptide analysis, while explaining the causality behind key procedural steps.

Introduction: The Significance of Isotopic Labeling in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support.[2] The strategic incorporation of stable isotope-labeled (SIL) amino acids, such as L-LEUCINE-N-FMOC (5,5,5-D3), provides an invaluable tool for modern biological and pharmaceutical research. The three deuterium atoms on the leucine side chain create a precise +3 Dalton mass shift, which is readily detectable by mass spectrometry.[3][4][5] This mass difference allows for the creation of internal standards for highly accurate quantification of proteins and peptides in complex biological matrices, a technique often employed in proteomics and drug metabolism studies.[1][4]

The N-α-Fmoc protecting group is ideal for SPPS due to its stability and the mild, basic conditions required for its removal, which preserves the integrity of the growing peptide chain.[6][7] This application note details a robust protocol for integrating Fmoc-L-Leucine-d3 into a standard SPPS workflow, addressing reagent selection, reaction conditions, and post-synthesis analysis.

Properties of L-LEUCINE-N-FMOC (5,5,5-D3)

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Formula C₂₁D₃H₂₀NO₄[3][4][5]
Molecular Weight ~356.4 g/mol [3][4][5]
Isotopic Purity Typically ≥98%[4][5]
CAS Number (Labeled) 538372-74-6[3][4][5]
Storage Conditions +2°C to +8°C, desiccated, protect from light[4][5]

The SPPS Workflow: A Conceptual Overview

The synthesis of a peptide is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core of the process involves two key chemical transformations: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid.

SPPS_Workflow cluster_prep Preparation cluster_cycle Elongation Cycle (Repeat n times) cluster_final Finalization Resin Select & Swell Resin Load Load First Amino Acid Resin->Load Deprotect Fmoc Deprotection Load->Deprotect Wash1 Wash Deprotect->Wash1  next cycle Couple Couple Fmoc-AA-OH (including Fmoc-L-Leu-d3) Wash1->Couple  next cycle Wash2 Wash Couple->Wash2  next cycle Wash2->Deprotect  next cycle Cleave Cleavage from Resin & Side-Chain Deprotection Wash2->Cleave Purify Purification (HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Figure 1: Overall workflow for Solid-Phase Peptide Synthesis.

Detailed Protocols

This section provides step-by-step methodologies. All procedures should be performed in a fume hood with appropriate personal protective equipment. The quality of solvents, particularly amine-free DMF, is critical for success.[8]

Part A: Resin Preparation and Initial Loading

The choice of resin dictates the C-terminal functionality of the final peptide. Rink Amide resin is used to generate a C-terminal amide, while 2-chlorotrityl chloride resin yields a C-terminal carboxylic acid.[8]

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Add sufficient Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g of resin).

  • Agitate the resin using a shaker or nitrogen bubbling for 30-60 minutes at room temperature to ensure complete swelling of the polymer support.[2]

  • Drain the DMF via filtration.

Part B: Peptide Chain Elongation Cycle

The following cycle is repeated for each amino acid in the sequence, including the deuterated leucine.

SPPS_Cycle start Start Cycle | (Resin-Peptide-Fmoc) deprotection Fmoc Deprotection Add 20% Piperidine in DMF Mix for 3-10 min (x2) start->deprotection wash1 Washing DMF (3x) DCM (3x) DMF (3x) deprotection->wash1 coupling Amino Acid Coupling 1. Prepare activated AA: Fmoc-AA-OH + HCTU + DIPEA in DMF (Use Fmoc-L-Leu-d3 here) 2. Add to resin 3. Mix for 30-60 min wash1->coupling wash2 Washing DMF (3x) coupling->wash2 end End Cycle | (Ready for next AA) wash2->end

Sources

Application

Application Note: High-Confidence Quantitative Proteomics Using Deuterated Leucine for Mass Spectrometry

Abstract Stable isotope labeling has become an indispensable tool in mass spectrometry-based proteomics for accurate quantification of proteins and the study of their dynamics. This application note provides a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling has become an indispensable tool in mass spectrometry-based proteomics for accurate quantification of proteins and the study of their dynamics. This application note provides a comprehensive guide to the use of deuterated leucine in sample preparation for two key applications: relative protein quantification using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and the analysis of protein turnover. We will delve into the underlying principles, provide detailed, field-tested protocols, and discuss the critical considerations for successful experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of metabolic labeling for high-fidelity proteomic analysis.

Introduction: The Rationale for Deuterated Leucine in Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample.[1] One of the most robust methods for achieving this is through metabolic labeling, where cells are cultured in media containing isotopically labeled amino acids.[2] These heavy amino acids are incorporated into newly synthesized proteins, which can then be distinguished from their unlabeled counterparts by mass spectrometry based on their mass difference.

Leucine, an essential amino acid, is an excellent candidate for metabolic labeling due to its high abundance in proteins.[3] Deuterated leucine, in which hydrogen atoms are replaced by deuterium, offers a cost-effective and efficient means of introducing a mass tag into the proteome.[4][5] This application note will focus on two primary workflows utilizing deuterated leucine:

  • SILAC for Relative Protein Quantification: This technique allows for the direct comparison of protein abundance between two or more cell populations.[1]

  • Protein Turnover Analysis: By employing a pulse-chase approach with deuterated leucine, researchers can measure the rates of protein synthesis and degradation.[6][7]

Core Principles of Deuterated Leucine Labeling

The fundamental principle behind using deuterated leucine is isotopic dilution.[8] A known amount of the isotopically labeled amino acid is introduced into the cellular system. During protein synthesis, the cellular machinery does not distinguish between the light (natural abundance) and heavy (deuterated) forms of leucine. Consequently, the heavy isotope is incorporated into the proteome over time.

The mass difference between the deuterated and non-deuterated leucine-containing peptides allows for their distinct detection by the mass spectrometer. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the mixed samples.[3] This in-vivo labeling approach minimizes sample handling errors that can be introduced during separate preparations, as the cell populations can be combined early in the workflow.[9]

Materials and Reagents

General Reagents
  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), mass spectrometry grade

  • Trifluoroacetic acid (TFA)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

Deuterated Leucine and Cell Culture Reagents
  • L-Leucine, unlabeled

  • Deuterated L-Leucine (e.g., L-Leucine-d3, L-Leucine-d10)[10][11]

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Mammalian cell line of interest

Experimental Workflow Overviews

SILAC Workflow for Relative Protein Quantification

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Cell_Population_A Cell Population A (Light Medium + Unlabeled Leucine) Harvest_and_Mix Harvest and Mix Cells (1:1 Ratio) Cell_Population_A->Harvest_and_Mix Cell_Population_B Cell Population B (Heavy Medium + Deuterated Leucine) Cell_Population_B->Harvest_and_Mix Cell_Lysis Cell Lysis Harvest_and_Mix->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Reduction_Alkylation Reduction & Alkylation Protein_Quantification->Reduction_Alkylation Tryptic_Digestion In-solution or In-gel Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., C18 SPE) Tryptic_Digestion->Peptide_Cleanup LC_MS_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS_MS Data_Analysis Data Analysis (Peptide Identification & Quantification) LC_MS_MS->Data_Analysis

Caption: SILAC workflow using deuterated leucine.

Protein Turnover Analysis Workflow

Protein_Turnover_Workflow cluster_0 Pulse-Chase Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis Initial_Culture Culture cells in light medium Pulse Pulse: Switch to heavy medium (with deuterated leucine) Initial_Culture->Pulse Chase Chase: Switch back to light medium Pulse->Chase Time_Points Harvest cells at multiple time points Chase->Time_Points Cell_Lysis_Protocols Cell Lysis Time_Points->Cell_Lysis_Protocols Protein_Quant_Protocols Protein Quantification Cell_Lysis_Protocols->Protein_Quant_Protocols Digestion_Protocols Reduction, Alkylation & Digestion Protein_Quant_Protocols->Digestion_Protocols Cleanup_Protocols Peptide Cleanup Digestion_Protocols->Cleanup_Protocols LC_MS_MS_Analysis LC-MS/MS Analysis Cleanup_Protocols->LC_MS_MS_Analysis Data_Analysis_Turnover Data Analysis (Calculate heavy/light ratios over time) LC_MS_MS_Analysis->Data_Analysis_Turnover

Sources

Method

Application Note: Quantitative Analysis of Proteome Dynamics Using L-LEUCINE-N-FMOC (5,5,5-D3) Metabolic Labeling

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of L-LEUCINE-N-FMOC (5,5,5-D3) for metabolic labeling in cell culture. We delve in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of L-LEUCINE-N-FMOC (5,5,5-D3) for metabolic labeling in cell culture. We delve into the underlying principles of stable isotope labeling, provide a detailed, field-tested protocol from reagent preparation to sample analysis, and discuss its application in quantitative proteomics for measuring protein synthesis and turnover. This document emphasizes the critical, often overlooked, step of Fmoc-group removal, which is essential for rendering the deuterated leucine biologically available for cellular incorporation.

Introduction: The Principle of Metabolic Labeling

Metabolic labeling is a powerful technique for tracking the synthesis, degradation, and flux of biomolecules within living cells.[1][2] In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has become a cornerstone method.[3][4][5] The SILAC principle is elegant: cells are cultured in a medium where a standard "light" amino acid is replaced by its "heavy," non-radioactive, stable isotope-labeled counterpart.[6] As cells grow and synthesize new proteins, they incorporate this heavy amino acid.

By mixing protein populations from cells grown in "light" and "heavy" media, a direct comparison of their relative protein abundances can be made using mass spectrometry (MS).[7] The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated isotope, and the ratio of their signal intensities accurately reflects the relative protein abundance between the two samples.[8]

L-Leucine (5,5,5-D3) is an excellent choice for this purpose. Leucine is an essential amino acid, ensuring that the cell must source it from the culture medium, leading to efficient incorporation.[9] The three deuterium atoms (D or ²H) provide a clear +3 Da mass shift, which is easily resolvable in modern mass spectrometers. This method allows for precise quantification of proteome-wide changes in response to various stimuli, drug treatments, or disease states.

The Reagent: Understanding L-LEUCINE-N-FMOC (5,5,5-D3)

To effectively use this reagent, it is crucial to understand its components and their roles.

  • L-Leucine: An essential, branched-chain amino acid that is a fundamental building block of proteins.[] Its metabolism is well-characterized, making it a reliable tracer.

  • (5,5,5-D3): This indicates that the three hydrogen atoms on the terminal methyl groups of the isobutyl side chain have been replaced with deuterium.[11] This provides a stable, non-radioactive isotopic label with a +3 mass shift.

  • N-FMOC: This is the 9-fluorenylmethyloxycarbonyl group, a common protecting group for the α-amino group of the leucine molecule.[12][13][14] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, such as piperidine.[12][15]

Critical Insight: The Role of the Fmoc Protecting Group

The N-Fmoc group is essential for chemical peptide synthesis but renders the amino acid unusable by cells for protein synthesis.[12][] Cells lack the enzymatic machinery to remove this bulky chemical adduct. Therefore, the Fmoc group MUST be chemically cleaved from the L-Leucine-d3 molecule before it can be used to supplement cell culture media. This deprotection step is a critical prerequisite for any successful metabolic labeling experiment with this reagent.

Experimental Design & Workflow

A typical metabolic labeling experiment to measure protein synthesis or turnover involves several key stages, from reagent preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture cluster_analysis Phase 3: Analysis Deprotection Fmoc Deprotection of L-Leucine-d3 Media_Prep Prepare Leucine-free 'Light' & 'Heavy' Media Deprotection->Media_Prep Adaptation Adapt Cells to Leucine-free Media Media_Prep->Adaptation Labeling Metabolic Labeling (e.g., Pulse-Chase) Adaptation->Labeling Harvest Harvest & Lyse Cells Labeling->Harvest Digestion Protein Digestion (e.g., Trypsin) Harvest->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 1. High-level workflow for a metabolic labeling experiment.

Detailed Protocols

Protocol 1: Critical Prerequisite - Fmoc Deprotection

Rationale: This protocol removes the Fmoc protecting group to generate biologically active L-Leucine (5,5,5-D3). This procedure should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials:

  • L-LEUCINE-N-FMOC (5,5,5-D3)[17]

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • pH meter or pH paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the L-LEUCINE-N-FMOC (5,5,5-D3) in DMF in a round-bottom flask.

  • Deprotection Reaction: Add piperidine to the solution to achieve a final concentration of 20% (v/v).[15][18] Stir the reaction at room temperature for 1-2 hours. The progress can be monitored by TLC if desired.

  • Solvent Removal: Remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Purification (Liquid-Liquid Extraction): a. Resuspend the residue in a small amount of 0.1 M HCl. This protonates the newly freed amine group, making it water-soluble. b. Wash the aqueous solution 2-3 times with DCM or diethyl ether to remove the dibenzofulvene-piperidine adduct (the byproduct of deprotection).[15] Discard the organic layers. c. Adjust the pH of the aqueous layer to ~6.0 (the isoelectric point of leucine) using a weak base. At this pH, leucine is least soluble and may begin to precipitate.

  • Isolation & Drying: a. Lyophilize the aqueous solution to obtain the crude L-Leucine (5,5,5-D3) hydrochloride salt, or extract the zwitterionic leucine into an organic solvent like n-butanol. b. For simplicity, after neutralization, the aqueous solution containing the pure amino acid can be filter-sterilized and its concentration determined for direct addition to media.

  • Verification (Optional but Recommended): Confirm the complete removal of the Fmoc group and the integrity of the L-Leucine (5,5,5-D3) via Mass Spectrometry.

Protocol 2: Metabolic Labeling in Cell Culture

Rationale: This protocol describes how to prepare SILAC media and culture cells to achieve full incorporation of the heavy-labeled leucine, which is essential for accurate quantification.[19]

Materials:

  • Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine or stable substitute

  • "Light" L-Leucine (unlabeled)

  • "Heavy" L-Leucine (5,5,5-D3) (deprotected from Protocol 1)

  • Adherent or suspension cells of interest

Step-by-Step Methodology:

  • Prepare Master Stocks: Prepare sterile, concentrated stock solutions of both light and heavy L-Leucine in PBS or water. A 100x or 1000x stock is typical. Quantify the concentration accurately.

  • Prepare SILAC Media:

    • "Light" Medium: To a bottle of Leucine-free medium, add dFBS (typically to 10%), Penicillin-Streptomycin, L-Glutamine, and the "light" L-Leucine stock to the normal physiological concentration (e.g., for DMEM, this is ~105 mg/L or 0.8 mM).

    • "Heavy" Medium: To a second bottle of Leucine-free medium, add dFBS, Penicillin-Streptomycin, L-Glutamine, and the "heavy" L-Leucine (5,5,5-D3) stock to the exact same final concentration as the light medium.

    • Scientist's Note: Using dialyzed FBS is critical. Standard FBS contains endogenous amino acids, including leucine, which would dilute the isotopic label and prevent complete incorporation.[20]

  • Cell Adaptation and Labeling: a. Split the cell line into two populations. Culture one in the "Light" medium and the other in the "Heavy" medium. b. Continue to subculture the cells for at least 6-7 cell doublings in their respective SILAC media.[3][19] This extended period is necessary to ensure that the cellular protein pool turns over sufficiently to achieve >98-99% incorporation of the labeled amino acid.[19] c. Verification: Before starting the experiment, it is best practice to confirm labeling efficiency. Harvest a small sample of the "heavy" cells, extract proteins, digest them, and analyze by MS to confirm that peptide pairs show >99% incorporation of the heavy label.

  • Experimental Phase: Once cells are fully labeled, the experiment can begin. For example, treat the "light" cells with a vehicle control and the "heavy" cells with a drug.

  • Harvesting: a. Harvest the "light" and "heavy" cell populations separately. Count the cells from each population to ensure accurate mixing. b. Combine the cell pellets in a 1:1 ratio based on cell number. Alternatively, combine them based on total protein amount after lysis and protein quantification (e.g., BCA assay). c. The combined sample is now ready for downstream processing (lysis, protein extraction, digestion).

Applications and Data Interpretation

The primary application of this technique is in quantitative proteomics to measure changes in protein expression. However, it is also exceptionally well-suited for dynamic studies.

Protein Turnover Analysis (Pulse-Chase)

By switching cells from "light" to "heavy" media (a "pulse"), one can measure the rate of synthesis of new proteins by tracking the appearance of heavy-labeled peptides over time. Conversely, switching from "heavy" to "light" media allows for the measurement of protein degradation rates by monitoring the disappearance of the heavy signal.[21][22][23] The rate of protein turnover (k) can be calculated from the changing ratio of heavy to light peptide intensities over several time points.

G cluster_turnover Protein Turnover Dynamics ProteinPool Protein Pool Light (L) Heavy (H) Degradation Degradation (k_deg) ProteinPool:light->Degradation Loss of Light Protein ProteinPool:heavy->Degradation Loss of Heavy Protein Synthesis Synthesis (k_syn) Synthesis->ProteinPool:heavy Incorporation of Heavy Leucine

Figure 2. Conceptual model of protein synthesis and degradation dynamics.

Data Presentation

Quantitative data from a proteomics experiment is typically presented in tables. Key metrics include protein identifiers, fold-change between conditions, and statistical significance (p-value).

Protein IDGene NameH/L RatioLog2 (Fold Change)p-valueRegulation
P02768ALB0.52-0.940.001Down
P60709ACTB1.030.040.910Unchanged
P08670VIM2.151.100.0005Up
Q06830HSP90B13.501.81<0.0001Up

Table 1. Example data output from a quantitative proteomics experiment comparing a treated ("Heavy") vs. control ("Light") sample. The H/L Ratio represents the relative abundance.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Labeling (<98%) 1. Insufficient cell doublings. 2. Use of non-dialyzed FBS. 3. Leucine contamination in media or supplements.1. Extend cell culture adaptation phase to >7 doublings. 2. Ensure FBS is properly dialyzed with a 10 kDa cutoff. 3. Use high-purity, leucine-free media components.
Poor Cell Growth in SILAC Media 1. Dialyzed FBS lacks essential small molecules. 2. Stress from amino acid deprivation.1. Supplement media with growth factors or other nutrients that may have been removed during dialysis. 2. Ensure correct concentration of labeled and unlabeled amino acids.
No "Heavy" Signal Detected 1. Failure to deprotect the Fmoc-Leucine-d3. 2. Error in preparing "Heavy" media.1. Perform the Fmoc deprotection protocol (Protocol 1) and verify its success. 2. Remake the heavy media, ensuring the deprotected heavy leucine is added.
High Variance in H/L Ratios 1. Inaccurate mixing of light and heavy cell populations. 2. Sample handling errors during processing.1. Use a highly accurate method for cell counting or total protein quantification (BCA assay) before mixing. 2. Ensure consistent sample handling for all steps post-mixing.

Conclusion

Metabolic labeling with L-LEUCINE-N-FMOC (5,5,5-D3) is a robust method for high-precision quantitative proteomics. Success hinges on a thorough understanding of the reagent, particularly the absolute requirement for the chemical removal of the N-Fmoc protecting group prior to its use in cell culture. By following the detailed protocols and principles outlined in this guide, researchers can confidently apply this powerful technique to uncover complex cellular dynamics, quantify protein expression changes, and accelerate discoveries in basic research and drug development.

References

  • Wikipedia. "Fluorenylmethyloxycarbonyl protecting group." Wikipedia.[Link]

  • Isidro-Llobet, A., et al. (2019). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules.[Link]

  • Duke University. "Preparation of SILAC Media." Duke Department of Biostatistics and Bioinformatics.[Link]

  • Kadek, A., et al. (2020). "Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes." International Journal of Molecular Sciences.[Link]

  • Beynon, R. J., & Pratt, J. M. (2005). "Metabolic labeling of proteins for proteomics." Molecular & Cellular Proteomics.[Link]

  • Kasumov, T., et al. (2021). "Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample." Journal of the American Society for Mass Spectrometry.[Link]

  • Ahdash, Z., et al. (2019). "Hydrogen−Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples." Analytical Chemistry.[Link]

  • Pratt, J. M., et al. (2002). "Metabolic Labeling of Proteins for Proteomics." Molecular & Cellular Proteomics.[Link]

  • Liu, Y., et al. (2020). "Mitochondrial protein turnover: methods to measure turnover rates on a large scale." Experimental & Molecular Medicine.[Link]

  • ResearchGate. "(PDF) Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex." ResearchGate.[Link]

  • ResearchGate. "(PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC)." ResearchGate.[Link]

  • Fields, G. B. (1997). "Methods for Removing the Fmoc Group." Methods in Molecular Biology.[Link]

  • MtoZ Biolabs. "Quantitative Proteomics: Strategies, Advantages, and Challenges." MtoZ Biolabs.[Link]

  • Wikipedia. "Protein mass spectrometry." Wikipedia.[Link]

  • Ong, S. E., & Mann, M. (2007). "Stable isotope labeling by amino acids in cell culture for quantitative proteomics." Methods in Molecular Biology.[Link]

  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." University of California, Irvine.[Link]

  • Giansanti, P., et al. (2022). "How to: quantitative proteomics with stable isotope standard protein epitope signature tags." Biochemical Society Transactions.[Link]

  • Hudgens, J. (2018). "Advances in Hydrogen-Deuterium Exchange Mass Spectrometry That Can Improve Studies of Biosimilars." LabRoots Analytical Chemistry Virtual Event.[Link]

  • University of Texas Medical Branch. "Protein Turnover." UTMB.[Link]

  • Cambridge Isotope Laboratories, Inc. "Instructions - SILAC Protein Quantitation Kits." CK Isotopes.[Link]

  • ResearchGate. "(PDF) Methods for Removing the Fmoc Group." ResearchGate.[Link]

  • Price, J.C., et al. (2018). "Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection." bioRxiv.[Link]

  • Lermyte, F., et al. (2016). "Protein Structural Analysis via Mass Spectrometry-Based Proteomics." Methods in Molecular Biology.[Link]

  • Bioanalysis Zone. "Chapter 5: Modern techniques in quantitative proteomics." Bioanalysis Zone.[Link]

  • PubChem. "Fmoc-leucine." National Institutes of Health.[Link]

  • Gygi Lab. "Cell Culture in SILAC media." Harvard Medical School.[Link]

  • University of Washington. "Stable Isotope Labeling Strategies." UW Proteomics Resource.[Link]

  • PubChem. "L-Leucine." National Institutes of Health.[Link]

  • MDPI. "Enhanced L-Leucine Production in Escherichia coli via CRISPR-Associated Transposase Genome Engineering." MDPI.[Link]

Sources

Application

Application Note: NMR Spectroscopy Techniques for Deuterated Protein Analysis

Abstract Solution-state NMR was historically limited to proteins under ~30 kDa due to slow molecular tumbling, which causes rapid transverse relaxation ( ) and severe signal broadening. This guide details the Deuteration...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solution-state NMR was historically limited to proteins under ~30 kDa due to slow molecular tumbling, which causes rapid transverse relaxation (


) and severe signal broadening. This guide details the Deuteration and Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy)  methodology, which extends the size limit to >1 MDa. By replacing non-exchangeable protons with deuterium (

H), we dilute the proton spin network, drastically reducing dipolar relaxation. This protocol integrates specific isotope labeling strategies with optimized pulse sequences to enable structural and binding studies of large drug targets.

Part 1: Sample Preparation Strategies (The Foundation)

The success of deuterated NMR relies entirely on the quality of the isotope labeling. Unlike standard


N/

C labeling, deuteration requires a "protonation switch"—we want a silent (deuterated) backbone but specific, bright (protonated) probes at key hydrophobic sites.
The "Protonation Switch" Concept

Complete perdeuteration (




H) renders the protein invisible to

H-detected NMR. To recover signal, we re-introduce protons specifically at methyl groups (Isoleucine, Leucine, Valine - ILV) using metabolic precursors. These methyls act as intense NMR beacons within the hydrophobic core.
Protocol: Adaptive Expression in D O

Bacteria grown directly in


 D

O often suffer from "deuterium shock," leading to poor yields or inclusion bodies.

Reagents:

  • M9 Minimal Media prepared with

    
     D
    
    
    
    O.
  • Carbon Source:

    
    -Glucose (for backbone deuteration).
    
  • Nitrogen Source:

    
    NH
    
    
    
    Cl.

Step-by-Step Adaptation Workflow:

  • Starter Culture (H

    
    O):  Inoculate single colony into 5 mL LB (H
    
    
    
    O). Grow 6 hours.
  • Adaptation Step 1 (30% D

    
    O):  Transfer to M9 media containing 
    
    
    
    D
    
    
    O /
    
    
    H
    
    
    O. Grow to OD
    
    
    ~0.8.
  • Adaptation Step 2 (70% D

    
    O):  Transfer to M9 media containing 
    
    
    
    D
    
    
    O /
    
    
    H
    
    
    O. Grow to OD
    
    
    ~0.8.
  • Final Production (99% D

    
    O):  Centrifuge cells and resuspend in 
    
    
    
    D
    
    
    O M9 media.
  • Precursor Addition: Add ILV precursors 1 hour prior to induction (see Table 1).

Precursor Selection for ILV Labeling

To avoid "isotope scrambling" (where metabolic pathways convert labels into unwanted amino acids), specific


-keto acids are used.

Table 1: Precursor Strategy for Methyl Labeling

Target ResiduePrecursor CompoundLabeling PatternTiming (Prior to Induction)
Isoleucine (

1)

-ketobutyrate (

CH

, 3,3-

, 4-

C)

1-methyl protonated; others deuterated
~1 hour
Valine/Leucine

-ketoisovalerate (

CH

, 3-

, 4-

C)
Pro-R/Pro-S methyls protonated~1 hour
Methionine

CH

-Methionine

-methyl protonated
At Induction
Scrambling Block

-Succinate
Suppresses metabolic leakage into other AAWith Precursors
Metabolic Pathway Visualization

The following diagram illustrates the flow of isotopes during specific labeling.

IsotopeFlow cluster_Precursors Specific Precursors Glucose d7-Glucose (Backbone Source) Media M9 Media (100% D2O) Glucose->Media Protein Expressed Protein (>50 kDa) Media->Protein Deuterated Backbone (Silent) KetoBut α-ketobutyrate (13CH3) KetoBut->Protein Ile-δ1 (Visible) KetoIso α-ketoisovalerate (13CH3) KetoIso->Protein Val/Leu (Visible) Note Result: Silent Backbone + Bright Methyl Probes Protein->Note

Caption: Metabolic routing of isotopic precursors. Glucose provides the deuterated background, while specific keto-acids bypass glycolysis to label only methyl groups.

Part 2: Backbone Assignment in Deuterated Systems

For proteins >40 kDa, standard triple-resonance experiments (HNCA, HNCO) fail because the


H-

N

relaxation is too fast. Deuteration necessitates modified pulse sequences.
The "TROSY" Requirement

Standard HSQC experiments are replaced by TROSY-HSQC (Transverse Relaxation-Optimized Spectroscopy). In a TROSY experiment, we select the multiplet component where Dipole-Dipole (DD) relaxation cancels out Chemical Shift Anisotropy (CSA) relaxation. This effect scales with magnetic field strength (


), making 900 MHz+ spectrometers ideal.
Assignment Strategy Changes

In perdeuterated proteins, the H


 proton is replaced by D

.
  • Consequence: You cannot use experiments that rely on H

    
     magnetization transfer (e.g., HBHA(CO)NH).
    
  • Solution: Use "out-and-back" experiments that rely solely on

    
    C-
    
    
    
    C and
    
    
    N-
    
    
    C couplings.

Recommended Pulse Sequence Suite:

  • TROSY-HNCA: Correlates H

    
    /N
    
    
    
    to C
    
    
    and C
    
    
    .
  • TROSY-HN(CO)CA: Correlates H

    
    /N
    
    
    
    to C
    
    
    (sequential only).
  • TROSY-HN(CA)CB: Correlates H

    
    /N
    
    
    
    to C
    
    
    and C
    
    
    .
    • Note: C

      
       chemical shifts are critical for amino acid type identification.
      

Part 3: Methyl-TROSY (The Gold Standard)

This is the primary technique for drug discovery (SAR) on large targets.

Why HMQC, not HSQC?

For methyl groups (


), the TROSY effect is best realized using an HMQC  (Heteronuclear Multiple Quantum Coherence) sequence, not an HSQC.
  • Mechanism: In the HMQC architecture, the relaxation interference occurs between the intramethyl dipolar interactions (

    
    H-
    
    
    
    H and
    
    
    H-
    
    
    C).
  • Result: The "slow-relaxing" transition allows for sharp peaks even in complexes >500 kDa (e.g., the 20S proteasome).

Experimental Protocol: Methyl-TROSY Acquisition

Instrument Setup:

  • Field: High field is mandatory (800 MHz, 900 MHz, or 1.2 GHz).

  • Probe: Cryogenic probe (CryoProbe/ColdProbe) is essential for sensitivity.

  • Temperature: 37°C or higher (if protein stable) to decrease correlation time (

    
    ).
    

Acquisition Parameters:

  • Pulse Sequence: hmqc_trosy (Bruker) or equivalent. Ensure it includes a filter to suppress protons attached to

    
    C.
    
  • Spectral Width:

    • 
      H: ~14-16 ppm (center at 4.7 ppm).
      
    • 
      C: ~30 ppm (center at 20 ppm to capture Ile, Leu, Val).
      
  • Recycle Delay (

    
    ):  Methyl protons relax faster than amide protons. A delay of 1.0 - 1.5 seconds  is usually sufficient (vs. 2-3s for amides).
    
  • Non-Uniform Sampling (NUS): Highly recommended. Use 25-50% sampling density to acquire high-resolution 2D data in <2 hours.

Methyl-TROSY Workflow Diagram

MethylTROSY cluster_PulseSeq Pulse Sequence Logic Sample Deuterated Sample (ILV Labeled) Magnet High Field Magnet (>800 MHz) Sample->Magnet HMQC HMQC Element (Creates Multiple Quantum) Magnet->HMQC Filter 12C Suppression (Remove Background) HMQC->Filter Spectrum 2D 1H-13C Spectrum Filter->Spectrum Analysis Data Analysis (Chemical Shift Perturbation) Spectrum->Analysis Ligand Binding?

Caption: Workflow for acquiring Methyl-TROSY data. The HMQC element is critical for exploiting the relaxation interference effect in methyl groups.

Part 4: Troubleshooting & Quality Control

Isotope Scrambling Check

If you observe more peaks than expected (e.g., extra peaks in the Leucine region), metabolic scrambling has occurred.

  • Diagnosis: Run a constant-time

    
    C-HSQC. Scrambled labels often appear at distinct chemical shifts or with lower intensity.
    
  • Fix: Increase the concentration of

    
    -succinate or optimize the induction timing (add precursors closer to induction).
    
Fractional Deuteration

For proteins between 25-40 kDa, full perdeuteration might be overkill and can remove valuable structural protons.

  • Alternative: Use

    
     D
    
    
    
    O in the media. This retains enough amide protons for detection while reducing the dipolar bath.
Validation Metrics

Before starting a long 3D assignment:

  • 1D

    
    H NMR:  Check for sharp methyl peaks in the roughly 0.8 to -0.5 ppm region.
    
  • T

    
    /T
    
    
    
    Measurement:
    Measure the relaxation rates of a few resolved methyls. If
    
    
    is <10 ms, the protein may be aggregated.

References

  • Kay, L. E. (2011). NMR studies of protein structure and dynamics. Journal of Magnetic Resonance. Link

  • Tugarinov, V., et al. (2003). Cross-correlated relaxation enhanced 1H-13C NMR spectroscopy of methyl groups in very high molecular weight proteins. Journal of the American Chemical Society.[1][2][3] Link

  • Gardner, K. H., & Kay, L. E. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Annual Review of Biophysics and Biomolecular Structure. Link

  • Ruschak, A. M., & Kay, L. E. (2010). Methyl groups as probes of supra-molecular structure, dynamics and function. Journal of Biomolecular NMR. Link

  • Bruker. Pulse Sequences for Biomolecular NMR. Bruker User Library. Link

Sources

Method

High-Efficiency Incorporation of Fmoc-L-Leucine-5,5,5-d3 in Solid-Phase Peptide Synthesis

Content Type: Application Note & Protocol Guide Subject: Fmoc-L-Leucine-5,5,5-d3 (CAS: [Relevant CAS if available, e.g., 203645-37-8 for general D3 variants]) Application: Targeted Proteomics (AQUA), NMR Structural Studi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Fmoc-L-Leucine-5,5,5-d3 (CAS: [Relevant CAS if available, e.g., 203645-37-8 for general D3 variants]) Application: Targeted Proteomics (AQUA), NMR Structural Studies, Metabolic Tracking

Executive Summary

The incorporation of stable isotope-labeled amino acids, such as Fmoc-L-Leucine-5,5,5-d3 , is a critical step in generating internal standards for mass spectrometry-based proteomics (e.g., SILAC, AQUA). Unlike standard Solid-Phase Peptide Synthesis (SPPS), where amino acids are used in large excess (5–10 equivalents) to drive kinetics, the high cost of deuterated reagents necessitates a stoichiometry-constrained approach .

This guide details an optimized protocol to achieve >99.5% coupling efficiency using only 1.5–2.0 equivalents of the labeled leucine. We analyze the kinetic isotope effect (KIE), select superior coupling reagents (DIC/Oxyma Pure), and provide a self-validating workflow to minimize waste and prevent deletion sequences.

Technical Analysis: Isotope Effects & Reactivity

The Kinetic Isotope Effect (KIE) Myth

A common misconception is that deuterated amino acids react significantly slower than their non-deuterated counterparts.

  • Primary KIE: Occurs when a bond to the isotope is broken or formed during the rate-determining step.

  • Reality for D3-Leu: The deuterium atoms in Fmoc-L-Leucine-5,5,5-d3 are located on the

    
    -carbon (methyl group), remote from the reactive carboxyl center.
    
  • Conclusion: The Secondary Kinetic Isotope Effect is negligible (

    
    ). The chemical reactivity of D3-Leu is effectively identical to native Leucine. The challenge is purely economic , requiring high-efficiency thermodynamics rather than modified kinetics.
    
Racemization Risk

Leucine is generally less prone to racemization than Histidine or Cysteine. However, under "forcing conditions" (high temperature or prolonged activation to compensate for low stoichiometry), racemization at the


-carbon can occur via oxazolone formation.
  • Risk Factor: High base concentration (e.g., excess DIEA) promotes proton abstraction.

  • Solution: Use a base-free carbodiimide approach (DIC) with an acidic additive (Oxyma Pure) to suppress racemization while maintaining high acylation rates.

Reagent Selection Strategy

To maximize coupling efficiency with minimal equivalents, the choice of activation chemistry is paramount.

Coupling SystemEfficiencyRacemization RiskRecommendation
HBTU / DIEA ModerateModerateAvoid. Requires base; slower kinetics at low concentrations.
HATU / HOAt Very HighLowAlternative. Excellent, but expensive and HOAt can be hard to source.
DIC / Oxyma Pure Very High Very Low Primary Choice. Superior acylation rates, suppresses racemization, cost-effective.
PyBOP / DIEA HighModerateAvoid. Generates carcinogenic HMPA byproduct; difficult purification.

Experimental Protocol: The "Precious Reagent" Cycle

This protocol is designed for the specific step where Fmoc-L-Leu-d3 is introduced. It assumes a standard polystyrene or PEG-based resin (e.g., Wang or Rink Amide) with a loading of 0.3–0.6 mmol/g.

Materials Required[1]
  • Labeled AA: Fmoc-L-Leucine-5,5,5-d3

  • Activator: Diisopropylcarbodiimide (DIC)

  • Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)

  • Solvent: DMF (Anhydrous, amine-free)

  • Monitoring: Kaiser Test Kit (Ninhydrin)

Step-by-Step Workflow
Step 1: Resin Preparation (The "Clean Slate")

Ensure the N-terminus of the preceding amino acid is fully deprotected and free of piperidine.

  • Perform standard Fmoc deprotection (20% Piperidine/DMF).[1]

  • Critical Wash: Wash resin

    
     with DMF to remove all traces of piperidine. (Piperidine will prematurely cleave the Fmoc group of the expensive D3-Leu if present).
    
Step 2: Activation (Pre-activation)

Target Stoichiometry: 2.0 equivalents relative to resin loading.

  • Calculate amount of Fmoc-L-Leu-d3 (2.0 eq).

  • Dissolve AA in minimum DMF (approx. 0.2 M concentration).

  • Add Oxyma Pure (2.0 eq) to the AA solution.

  • Add DIC (2.0 eq).

  • Incubate for 2-3 minutes to form the active ester (Oxyma-ester). Note: Do not exceed 5 minutes to avoid potential side reactions.

Step 3: Coupling (The "Double-Pass" Strategy)

Instead of one long coupling, we use a single extended coupling or a "save and recycle" approach. For maximum reliability with 2.0 eq, use a single pass with extended time and heat (if available).

  • Standard: Add activated mixture to resin.[1] Shake at Room Temperature (RT) for 2 hours .

  • Microwave (Optional): 75°C for 5 minutes (Ensure low power to prevent

    
    -carbon deuterium exchange, though unlikely).
    
Step 4: Monitoring (The "Gatekeeper")

Do NOT wash the resin yet. Take a small aliquot of resin beads (approx. 10-20 beads).

  • Wash beads with Ethanol/DCM in a small tube.

  • Perform Kaiser Test (Ninhydrin).

    • Blue/Purple: Incomplete coupling. STOP. Re-couple (See Troubleshooting).

    • Colorless/Yellow: Complete coupling (>99%). Proceed.

Step 5: Capping (The "Safety Net")

To ensure any unreacted chains (if <0.5% exist) do not propagate as deletion sequences:

  • Wash resin

    
     with DMF.[1]
    
  • Add Capping Solution (Acetic Anhydride / DIEA / DMF in 1:1:8 ratio).

  • Shake for 10 minutes.

  • Wash

    
     DMF.[1][2]
    

Visualization of Workflows

The "Precious Reagent" Logic Flow

This diagram illustrates the decision-making process to ensure material economy.

CouplingWorkflow Start Resin-Peptide (N-Term Free) Calc Calculate 2.0 eq D3-Leu Start->Calc Activate Activate: AA + Oxyma + DIC (2 min pre-activation) Calc->Activate Couple Coupling Reaction (2 Hours, RT) Activate->Couple Test Kaiser Test (QC) Couple->Test Cap Capping (Ac2O) Test->Cap Pass (Colorless) Recouple Re-Coupling Strategy (Add 1.0 eq fresh reagents) Test->Recouple Fail (Blue) Next Proceed to Next Cycle Cap->Next Recouple->Couple

Figure 1: Decision tree for coupling expensive isotopically labeled amino acids. The QC step (Kaiser Test) is mandatory before capping to prevent yield loss.

Chemical Activation Mechanism (DIC/Oxyma)

Understanding the active species helps in troubleshooting.

Mechanism FmocAA Fmoc-Leu-d3 (Carboxylic Acid) OAcyl O-Acylisourea (Unstable Intermediate) FmocAA->OAcyl + DIC DIC DIC (Carbodiimide) Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stable & Reactive) OAcyl->ActiveEster + Oxyma Oxazolone Oxazolone (Racemized) OAcyl->Oxazolone Slow (Racemization) Product Resin-Leu-d3 ActiveEster->Product + Resin-NH2 Amine Resin-NH2

Figure 2: Activation pathway. Oxyma intercepts the unstable O-Acylisourea to form a stable active ester, preventing the formation of the racemization-prone Oxazolone species.

Troubleshooting & QC

Common Failure Modes
ObservationProbable CauseCorrective Action
Kaiser Test is Blue Steric hindrance or aggregation.Wash resin with hot DMF (50°C). Perform a second coupling with 1.0 eq HATU/DIEA.
Low Crude Purity (MS) Incomplete deprotection of previous AA.Ensure 6x DMF washes after piperidine steps.[2]
Mass Shift (+1 Da) Deamidation (rare) or hydrolysis.Use fresh, anhydrous DMF.
Validation (Post-Cleavage)

After synthesis, cleave a small sample (95% TFA, 2.5% TIS, 2.5% H2O) and analyze via LC-MS .

  • Success Criteria:

    • Main peak corresponds to

      
       Da.
      
    • No significant peak at

      
       (indicating no contamination with non-labeled Leu).
      
    • No peak at

      
       (Leu deletion).
      

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups.[1][3][][5][6] Chemical Reviews, 109(6), 2455–2504. [Link]

  • Werner, H. M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[6] Journal of Peptide Science, 18(6), 373-382. [Link]

Sources

Application

Application Note: Cleavage and Deprotection of Peptides Containing L-LEUCINE-N-FMOC (5,5,5-D3)

Executive Summary This guide details the precision handling, cleavage, and deprotection of peptides incorporating L-LEUCINE-N-FMOC (5,5,5-D3) (Fmoc-Leu-d3). While the Fmoc-SPPS (Solid Phase Peptide Synthesis) workflow fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the precision handling, cleavage, and deprotection of peptides incorporating L-LEUCINE-N-FMOC (5,5,5-D3) (Fmoc-Leu-d3). While the Fmoc-SPPS (Solid Phase Peptide Synthesis) workflow for deuterated leucine largely mirrors standard protocols, the high cost of isotopically labeled reagents and the necessity of preserving isotopic fidelity demand a more rigorous approach to atom economy and reaction monitoring .

This protocol addresses the specific physicochemical properties of the C-D bond at the leucine


-methyl positions, ensuring no deuterium loss (H/D exchange) occurs during the harsh acidic conditions of global deprotection.

Chemical Basis & Stability[1][2][3][4][5]

Isotopic Stability

The deuterium labels in L-LEUCINE-N-FMOC (5,5,5-D3) are located on the two


-methyl groups of the leucine side chain. Unlike amide protons or 

-carbons, these C-D bonds are chemically inert to standard SPPS reagents:
  • Base Stability: The methyl C-D bonds are non-acidic and completely stable to 20% Piperidine/DMF used during Fmoc removal.

  • Acid Stability: The bonds are resistant to acidolysis by Trifluoroacetic Acid (TFA). There is no risk of electrophilic aromatic substitution or acid-catalyzed exchange commonly seen with deuterated aromatic residues (e.g., Trp-d5, Tyr-d4).

Chromatographic Isotope Effect

Researchers must anticipate a Deuterium Isotope Effect during RP-HPLC purification. The C-D bond is shorter and has a smaller molar volume than the C-H bond, resulting in slightly reduced hydrophobicity.

  • Observation: Peptides containing Leu-d3 often elute slightly earlier than their non-deuterated analogs.

  • Resolution: High-resolution gradients (e.g., 0.5% B/min) may be required to separate the labeled product from any trace non-labeled impurities (though rare in high-purity starting materials).

Experimental Workflows

Workflow Visualization

SPPS_Workflow Figure 1: Critical Path for Fmoc-Leu-d3 Peptide Synthesis Start Resin Loading (Fmoc-Leu-d3) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect -Fmoc Couple Chain Elongation (Standard AA) Deprotect->Couple Activation Couple->Deprotect Cycle Repeats Cleavage Global Cleavage (TFA Cocktail) Couple->Cleavage Final Step Analysis QC Analysis (LC-MS / NMR) Cleavage->Analysis Isolation

Protocol 1: Fmoc Removal (Iterative)[6]

Objective: Remove the N-terminal Fmoc group without inducing aggregation or side-reactions.

Reagents:

  • Deprotection Solution: 20% Piperidine in DMF (v/v).[1][2][3] Optional: Add 0.1M HOBt to suppress aspartimide formation if Asp is present.

  • Wash Solvent: DMF (HPLC Grade).

Procedure:

  • Swell: Ensure resin is fully swollen in DMF (15 min).

  • Initial Flash: Add 20% Piperidine (5 mL/g resin). Agitate for 3 minutes . Drain.

    • Rationale: Removes the bulk of the Fmoc and prevents piperidine adduct formation.

  • Main Reaction: Add fresh 20% Piperidine. Agitate for 10-12 minutes .

  • Wash: Drain and wash efficiently with DMF (

    
     min).
    
  • Test: Perform a Kaiser Test or Chloranil Test.

    • Note: If Leu-d3 was the previous residue coupled, ensure the test is strongly positive (blue) before proceeding.

Protocol 2: Global Cleavage & Side-Chain Deprotection

Objective: Cleave the peptide from the resin and remove all acid-labile protecting groups (Boc, tBu, Pbf, Trt) while preserving the Leu-d3 integrity.

Critical Safety: Perform in a fume hood. TFA is corrosive.[2]

Cocktail Selection Guide:

Peptide CompositionRecommended Cocktail (v/v)Role of Components
Standard (Leu-d3 only) TFA (95%) / TIS (2.5%) / H₂O (2.5%) TIS/Water scavenge tBu cations.
Contains Met/Cys/Trp Reagent K: TFA (82.5%) / Phenol (5%) / H₂O (5%) / Thioanisole (5%) / EDT (2.5%)Prevents oxidation and alkylation of sensitive side chains.
High Arg Content TFA (94%) / TIS (1%) / H₂O (2.5%) / Phenol (2.5%) Phenol aids in Pbf removal.

Step-by-Step Protocol:

  • Preparation: Wash the resin with DCM (

    
    ) to remove DMF traces. Dry resin under nitrogen for 10 min.
    
  • Cocktail Addition: Add cold cleavage cocktail (10-15 mL per gram of resin).

  • Reaction: Agitate at Room Temperature (22-25°C) for 2 to 3 hours .

    • Caution: Do not heat. Although Leu-d3 is stable, elevated temperatures increase the risk of nonspecific acid hydrolysis of the peptide backbone.

  • Precipitation:

    • Filter the resin into a 50 mL centrifuge tube containing cold Diethyl Ether (-20°C) . The volume of ether should be

      
       the volume of TFA.
      
    • The peptide will precipitate as a white/off-white solid.

  • Isolation: Centrifuge (3000 rpm, 5 min, 4°C). Decant the supernatant.

  • Wash: Resuspend the pellet in cold ether, vortex, and centrifuge again. Repeat

    
    .
    
  • Drying: Dry the pellet under vacuum or a gentle stream of nitrogen.

Quality Control & Analysis

Mass Spectrometry (LC-MS)

The definitive validation of Leu-d3 incorporation is the mass shift.

  • Target Mass: Calculate the theoretical monoisotopic mass (

    
    ) and add 3.018 Da  per Leu-d3 residue.
    
  • Criteria: The observed mass must correspond to

    
    .
    
  • Isotopic Envelope: Check the isotopic distribution. A pure Leu-d3 peptide should show a dominant peak at

    
    . Significant signal at 
    
    
    
    indicates failure to couple the labeled AA or contamination.
HPLC Retention Time Shift

As noted in Section 2.2, expect a retention time shift.

  • Protocol: Run the non-deuterated standard first (if available) as a reference.

  • Expectation: The deuterated peptide will elute 0.1 – 0.5 minutes earlier on a standard C18 column (gradient dependent).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Leu-d3 Incomplete CouplingUse HATU/HOAt activation. Double couple the Leu-d3 step (0.5 eq followed by 0.5 eq) to ensure efficiency without wasting reagent.
Racemization (D-Leu) High Base/Temp during couplingUse DIC/Oxyma Pure instead of base-heavy activators (HBTU/DIPEA). Keep coupling at RT or 40°C max.
M+2 or M+1 Peaks Impure Starting MaterialVerify the CoA of the Fmoc-Leu-d3 source. Isotopic purity should be >99 atom % D.
Incomplete Cleavage Old TFA or insufficient timeEnsure TFA is fresh. Extend cleavage time to 4 hours for Arg-rich sequences.

References

  • National Institutes of Health (NIH). (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Fidelity Incorporation of L-LEUCINE-N-FMOC (5,5,5-D3)

Topic: Overcoming Aggregation & Ensuring Coupling Efficiency in SPPS Executive Summary & Core Challenge The Reagent: L-LEUCINE-N-FMOC (5,5,5-D3) is a high-value, deuterated building block used primarily for NMR structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Aggregation & Ensuring Coupling Efficiency in SPPS

Executive Summary & Core Challenge

The Reagent: L-LEUCINE-N-FMOC (5,5,5-D3) is a high-value, deuterated building block used primarily for NMR structural studies and mass spectrometry quantification. The Challenge: Leucine is strongly hydrophobic and a known


-sheet promoter.[1] When synthesizing Leu-rich sequences, inter-chain hydrogen bonding (aggregation) often collapses the peptide-resin matrix.
The Risk:  Unlike standard amino acids, "double coupling" with this reagent is cost-prohibitive. You generally have one shot to achieve >99% incorporation. Failure leads to deletion sequences that are isotopically indistinguishable from the target in standard LC-UV, ruining downstream quantitation.

This guide details the "Solvation-Disruption" protocol to guarantee incorporation of this expensive isotope.

Mechanism of Failure: Why Aggregation Occurs

Before optimizing, you must understand the enemy. Aggregation in SPPS is not a chemical failure; it is a physical phase transition of the peptide on the resin.

The -Sheet Collapse

As the peptide chain elongates, hydrophobic residues (like Leucine-D3) drive the exclusion of solvent. The peptide chains interact with each other rather than the solvent, forming stable


-sheets. This sterically hides the N-terminus, preventing the bulky Fmoc-Leu-D3 from reacting.

AggregationMechanism Start Resin-Bound Peptide (Random Coil) Hydrophobic Addition of Hydrophobic Residues (Leu, Val, Ile) Start->Hydrophobic SolventExclusion Solvent Exclusion (DMF cannot penetrate) Hydrophobic->SolventExclusion Critical Threshold (5-8 residues) BetaSheet Inter-chain Beta-Sheet Formation SolventExclusion->BetaSheet StericHindrance N-Terminus Inaccessible BetaSheet->StericHindrance H-Bond Network Deletion Deletion Sequence (Missing Leu-D3) StericHindrance->Deletion Coupling Fails

Figure 1: The cascade of on-resin aggregation leading to deletion sequences.

Troubleshooting Guide: The "Solvation-Disruption" Protocol

To ensure the coupling of L-LEUCINE-N-FMOC (5,5,5-D3), you must disrupt these internal H-bonds before and during the coupling step.

Method A: The "Magic Mixture" Solvent System

Standard DMF is often insufficient for Leu-rich regions. Use this binary or ternary solvent system for the coupling step of the deuterated residue.

Solvent SystemCompositionMechanism of ActionRecommended For
Standard DMF (100%)General solvationNon-aggregating sequences
Binary Disrupter DMF / DMSO (90:10) DMSO disrupts H-bondsModerate aggregation
"Magic Mixture" DCM / DMF / NMP (1:1:1) Polarity balance + swellingSevere aggregation / Long peptides

Critical Note: Do not use DMSO during the activation step if using HATU, as it can cause instability. Dissolve the Amino Acid/HATU in minimal DMF, then dilute with the DMSO/DMF mixture.

Method B: Chaotropic Salt Wash (The "Gold Standard")

If you suspect strong aggregation (e.g., the resin volume has visibly shrunk), you must use chaotropic salts to "re-swell" the matrix before adding the expensive Leu-D3.

Protocol:

  • Prepare Stock: 0.8M LiCl (Lithium Chloride) in DMF.

    • Note: LiCl is hygroscopic; dry it or use anhydrous grade.

  • Pre-Wash: After Fmoc removal of the previous residue, wash the resin 3x with the 0.8M LiCl/DMF solution.

  • Coupling: Perform the coupling of Fmoc-Leu(5,5,5-d3)-OH in the presence of 0.8M LiCl.

    • Why? The Li+ ions coordinate with the peptide backbone amides, breaking the inter-chain H-bonds and exposing the N-terminus.

Experimental Protocol: High-Fidelity Coupling Cycle

Use this cycle specifically for the L-LEUCINE-N-FMOC (5,5,5-D3) step to maximize yield without wasting reagent.

Reagents Required
  • Amino Acid: L-LEUCINE-N-FMOC (5,5,5-D3) (2.0 - 3.0 equivalents relative to resin loading). Do not use the standard 5-10 eq.

  • Activator: HATU (0.95 eq relative to AA) or Oxyma Pure/DIC.

  • Base: DIPEA (2.0 eq relative to AA) or TMP (2,4,6-Trimethylpyridine) to reduce racemization risk.

  • Additive: 0.8M LiCl in DMF (if aggregation is suspected).

Step-by-Step Workflow

CouplingWorkflow Step1 1. Resin Preparation Wash with DMF (3x) Wash with 0.8M LiCl/DMF (2x) Step2 2. Activation (In Vial) Dissolve Leu-D3 + HATU in DMF Add DIPEA immediately before use Step1->Step2 Step3 3. Coupling Reaction Add Activated Mix to Resin Temp: 50°C (Microwave) or RT (2h) Step2->Step3 Step4 4. Monitoring Kaiser Test or Chloranil Test Step3->Step4 Decision Test Positive (Blue Beads)? Step4->Decision Recouple Rescue Strategy Do NOT add more Leu-D3 yet. Wash with hot DMF. Re-add recovered coupling solution. Decision->Recouple Yes (Blue) Success Proceed to Capping (Ac2O/Pyridine) Decision->Success No (Colorless)

Figure 2: Optimized coupling workflow for high-value deuterated reagents.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation with Fmoc-Leu(5,5,5-d3)-OH? A: Yes, but with caution. Leucine is sterically robust, but high temperatures (>75°C) can induce racemization (conversion of L to D isomer) or δ-lactam formation in adjacent residues (like Arg).

  • Recommendation: Limit temperature to 50°C and extend time (10-15 mins) rather than blasting at 75°C. This preserves the expensive chiral center.

Q2: I cannot afford to use 3 equivalents. Can I use 1.2 equivalents? A: Using near-stoichiometric amounts (1.2 eq) is risky for hydrophobic sequences. If you must use low equivalents:

  • Decrease the reaction volume to maximize concentration (keep [AA] > 0.2 M).

  • Use the LiCl/DMF solvent system described above.

  • Perform a "double coupling" by recycling the solution: Filter the coupling solution, wash the resin with fresh solvent to disrupt aggregates, and re-add the same solution containing the unreacted Leu-D3.

Q3: Does the deuterium label affect the reaction kinetics (Kinetic Isotope Effect)? A: Chemically, the secondary kinetic isotope effect of deuterium on the methyl groups (


) is negligible for the amide bond formation. The coupling rate is determined by the sterics of the Leucine side chain and the aggregation state of the peptide, not the isotope. Treat it exactly like standard Fmoc-Leu-OH.

Q4: The Kaiser test is ambiguous (light blue). What now? A: A "false positive" or slight blue tint is common in aggregated sequences because the washing steps fail to remove trapped reagents.

  • Action: Perform a DCM wash followed by a Methanol wash before the test to shrink and re-swell the beads. If it remains blue, assume incomplete coupling. Do not proceed. Cap unreacted chains with Acetic Anhydride to prevent deletion sequences from growing further (which complicates purification).

References

  • Peptide Aggregation Mechanisms

    • Source: AAPPTEC.[2] "Aggregation, Racemization and Side Reactions in Peptide Synthesis."

  • Chaotropic Salts (LiCl)

    • Source: BenchChem Technical Support.[3] "Overcoming Poor Solubility of Protected Peptides in SPPS."

  • Microwave SPPS & Racemization

    • Title: Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
    • Source: PubMed (NIH).
    • URL:[Link]

  • Reagent Data (Fmoc-Leu-d3): Source: Cambridge Isotope Laboratories. "L-Leucine-N-Fmoc (5,5,5-D3, 98%)."

Sources

Optimization

optimizing Fmoc-deprotection for L-LEUCINE-N-FMOC (5,5,5-D3)

Product: L-LEUCINE-N-FMOC (5,5,5-D3) Welcome to the Advanced Application Support Hub. You are working with a high-value, isotopically labeled substrate.

Author: BenchChem Technical Support Team. Date: February 2026

Product: L-LEUCINE-N-FMOC (5,5,5-D3)

Welcome to the Advanced Application Support Hub. You are working with a high-value, isotopically labeled substrate. Unlike standard amino acids, L-LEUCINE-N-FMOC (5,5,5-D3) requires a protocol that prioritizes quantitative recovery and stereochemical integrity over speed. The deuterium label on the


-carbon is chemically stable, but the high cost of the material necessitates a "Zero-Fail" deprotection strategy.
Part 1: The Optimization Logic (Visualized)

Before modifying your synthesizer protocols, determine your risk profile. The following decision matrix outlines the optimal deprotection cocktail based on your specific sequence context.

FmocOptimization Start Start: Sequence Analysis CheckPos Is Leu-D3 the 2nd residue (Dipeptide Stage)? Start->CheckPos CheckAgg Is the sequence prone to aggregation? StdProt Standard Protocol: 20% Piperidine in DMF CheckAgg->StdProt No (Standard) AggProt Aggregation Protocol: 2% DBU + 2% Piperidine in DMF CheckAgg->AggProt Yes (Hydrophobic stretch) CheckPos->CheckAgg No DKPProt Anti-DKP Protocol: 25% Piperidine in DMF (Short Cycles: 2 x 3 min) CheckPos->DKPProt Yes (High DKP Risk)

Figure 1: Decision tree for selecting the optimal deprotection cocktail based on sequence position and aggregation risks.

Part 2: Critical Troubleshooting Guide

When working with deuterated Leucine, standard issues like incomplete deprotection are compounded by the need to conserve mass. Use this guide to diagnose spectral anomalies or yield losses.

SymptomRoot Cause AnalysisCorrective Action
Low Yield (Diketopiperazine Formation) Critical Risk: If Fmoc-Leu-D3 is the second residue from the C-terminus, the free amine generated after deprotection can back-bite the C-terminal ester, clea
Troubleshooting

Technical Support Center: Minimizing Isotopic Effects in Deuterated Leucine LC-MS/MS

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Chromatographic Isotope Effects & Quantitation Bias in Leucine Analysis Introduction: The "Deuterium Depression"...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Chromatographic Isotope Effects & Quantitation Bias in Leucine Analysis

Introduction: The "Deuterium Depression" Effect

Welcome to the technical support center. You are likely here because your internal standard (IS), Deuterated Leucine (e.g., Leu-d3, Leu-d10) , is not behaving as a perfect mirror of your analyte.

In high-precision LC-MS/MS, we assume the IS and the analyte co-elute perfectly. However, deuterium (


H) is not sterically or electronically identical to protium (

H). The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond. In Reversed-Phase Liquid Chromatography (RPLC), this reduces the lipophilicity of the deuterated molecule, causing it to elute earlier than the non-deuterated analyte.

This Chromatographic Isotope Effect separates the IS from the analyte's matrix suppression zone, leading to quantitative bias. This guide provides the protocols to diagnose, minimize, or eliminate this effect.

Module 1: Chromatographic Troubleshooting

Issue: Retention Time (RT) Shift Causing Poor Normalization

Symptom: Your Leu-d3 or Leu-d10 elutes 0.1–0.5 minutes before endogenous Leucine. The IS response varies independently of the analyte response during matrix suppression events.

The Mechanism

The shift is driven by the "hydrophobic effect."[1] The vibrational frequency of C-D is lower than C-H, resulting in a lower zero-point energy and a shorter bond length. This makes the deuterated molecule slightly less "greasy," reducing its interaction with the C18 stationary phase.

IsotopeEffect cluster_0 Physicochemical Root cluster_1 Chromatographic Consequence cluster_2 Analytical Failure MassDiff Mass Difference (D vs H) VibEnergy Lower Zero-Point Vibrational Energy MassDiff->VibEnergy BondLength Shorter C-D Bond (vs C-H) VibEnergy->BondLength Polariz Reduced Polarizability BondLength->Polariz Hydrophob Decreased Hydrophobicity Polariz->Hydrophob Interaction Weaker Interaction with C18 Phase Hydrophob->Interaction RTShift Earlier Elution (RT Shift) Interaction->RTShift MatrixMismatch Matrix Effect Mismatch RTShift->MatrixMismatch QuantError Quantitation Bias MatrixMismatch->QuantError

Caption: Causal pathway of the Deuterium Isotope Effect leading to quantitation errors in RPLC.

Protocol A: Gradient Flattening (The "Band-Aid" Fix)

If you cannot change your internal standard, you must force co-elution by compressing the chromatographic window.

  • Diagnosis: Calculate the Resolution (

    
    ) between Leu and Leu-d(n). If 
    
    
    
    , you have a problem.
  • Action: Reduce the slope of your organic gradient at the elution point of Leucine.

  • Step-by-Step:

    • Identify the %B (Organic) where Leucine elutes (e.g., 15% B).

    • Create an isocratic hold or a very shallow gradient (0.5% B per minute) spanning ±2 minutes around this RT.

    • Result: This broadens the peaks but forces the analyte and IS to overlap significantly, ensuring they experience similar matrix effects.

Protocol B: Stationary Phase Switching (The "Engineering" Fix)

Standard C18 columns maximize hydrophobic discrimination. Switching phases can mask the isotope effect.

  • Recommendation: Switch to a Pentafluorophenyl (PFP) or F5 column.

  • Why? PFP phases rely on

    
     interactions and dipole-dipole interactions rather than pure hydrophobicity. The subtle difference in lipophilicity between H and D is less pronounced in these separation modes.
    
  • Alternative: Use HILIC (Hydrophilic Interaction Liquid Chromatography) . In HILIC, the retention mechanism is partitioning into a water layer. The isotope effect is often negligible or reversed (D elutes slightly later), but the magnitude is usually smaller than in RPLC.

Module 2: Mass Spectrometry & Isotope Selection

Issue: Signal Cross-Talk (Interference)

Symptom: You see signal in the Leu-IS channel even when injecting a neat standard of natural Leucine (or vice versa).

Data Table: Internal Standard Selection Guide
Internal StandardMass Shift (

m)
RT Shift (RPLC)Cross-Talk RiskCostRecommendation
Leu-d3 +3 DaMinor (~0.05 min)High LowAvoid if possible. Natural isotopes of analyte (M+3) overlap.
Leu-d10 +10 DaMajor (~0.2-0.5 min)LowMediumGood for clean matrices; risky for high-suppression matrices due to RT shift.

C

-Leu
+6 DaNegligible LowHighGold Standard. Use for regulated bioanalysis/clinical work.

C

,

N-Leu
+7 DaNegligible NoneVery HighUltimate precision.
Protocol C: The "Nuclear" Option ( C Substitution)

If precision is critical (<2% CV) and matrix effects are high (e.g., plasma, urine), deuterium is often insufficient.

  • The Logic: Carbon-13 (

    
    C) and Nitrogen-15 (
    
    
    
    N) significantly increase mass without altering the bond lengths or hydrophobicity to the same degree as Deuterium.
  • Implementation:

    • Replace Leu-d3/d10 with L-Leucine (

      
      C
      
      
      
      , 99%)
      .
    • Verification: Inject a mix of Analyte and

      
      C-IS. Observe the RT. They should be perfectly superimposed (apex-to-apex).
      
    • Outcome: Perfect correction of matrix effects, ionization drift, and injection variability.

Module 3: Troubleshooting Workflow

Use this logic tree to determine your next experimental step.

Troubleshooting Start Start: Poor Precision / Quant Bias CheckRT Check RT Difference (Analyte vs IS) Start->CheckRT IsShift Is Shift > 0.05 min? CheckRT->IsShift NoShift Issue is likely Cross-Talk or Scrambling IsShift->NoShift No YesShift Chromatographic Isotope Effect Confirmed IsShift->YesShift Yes Action1 Check Mass Shift (d3 vs d10) Switch to d10 or 13C NoShift->Action1 Action2 Can you change Column? YesShift->Action2 SwitchPFP Switch to PFP or HILIC Action2->SwitchPFP Yes OptimizeGrad Flatten Gradient at Elution Force Co-elution Action2->OptimizeGrad No Final If all fail: Must use 13C/15N IS SwitchPFP->Final Still Fails OptimizeGrad->Final Still Fails

Caption: Decision tree for diagnosing and resolving isotopic effects in Leucine quantitation.

Frequently Asked Questions (FAQs)

Q1: Why does my Leu-d3 peak look "split" or broader than the unlabeled Leucine? A: This is likely due to the partial separation of isotopologues. If your d3 standard is not 100% pure (e.g., contains some d2 or d1), or if the deuterium is on the methyl groups where rotation affects interaction, the column may begin to separate these species. Ensure you are using a high-purity standard (>98% isotopic enrichment).

Q2: Can I just widen the integration window to catch both peaks? A: You can, but it defeats the purpose of the IS. If the IS elutes early, it is ionizing in a different matrix environment than the tail of the analyte peak. While widening the window captures the area, it does not correct for the suppression that happens at the specific moment of analyte elution.

Q3: I cannot afford


C-Leucine. What is the best "budget" optimization? 
A:  Use Leu-d3  rather than d10 (smaller RT shift) but ensure your mass resolution is high enough to avoid overlap with the M+3 isotope of natural Leucine. Combine this with a PFP column  to minimize the hydrophobic discrimination.

Q4: Does temperature affect the isotope effect? A: Yes. Higher column temperatures generally reduce the separation factors between isotopologues by increasing the kinetic energy of the molecules, masking the subtle differences in hydrophobic interaction. Try increasing column temperature to 40°C or 50°C if your analyte is thermally stable.

References

  • Zhang, Y., et al. (2011). The effect of deuterium labeling on the retention time of drugs in reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Triebl, A., & Wenk, M. R. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules.[1][2][3][4][5][6][7][8][9][10] Link

  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis. AAPS Journal. Link

  • Ye, X., et al. (2009). Chromatographic isotope effect: A potential source of error in liquid chromatography-tandem mass spectrometry quantification.[1][11] Analytica Chimica Acta. Link

Sources

Optimization

Technical Support Center: Optimizing MS/MS Analysis with Fmoc-L-Leucine (5,5,5-D3)

Status: Operational Ticket Topic: Addressing Poor Fragmentation / Identification Failures Reagent: L-LEUCINE-N-FMOC (5,5,5-D3) [Methyl-d3] Application: Peptide Synthesis (SPPS) & Proteomic Mass Spectrometry (Leu/Ile Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Addressing Poor Fragmentation / Identification Failures Reagent: L-LEUCINE-N-FMOC (5,5,5-D3) [Methyl-d3] Application: Peptide Synthesis (SPPS) & Proteomic Mass Spectrometry (Leu/Ile Discrimination)

Executive Summary

You are likely experiencing "poor fragmentation" not because the peptide is failing to fragment physically, but because the spectral data does not match your processing assumptions .

The introduction of L-Leucine (5,5,5-D3) adds a specific mass shift (+3.01884 Da) to the Leucine residue. If your synthesis, acquisition method, or bioinformatic search parameters do not account for this specific isotopic shift and its chromatographic behavior, the result is often misdiagnosed as "poor fragmentation" or "low signal intensity."

This guide breaks down the troubleshooting process into three modules: Synthesis Integrity , MS Acquisition Physics , and Bioinformatic Configuration .

Module 1: Synthesis Integrity (The "Input" Problem)

Context: Deuterated amino acids are expensive. Users often reduce the molar excess during Solid Phase Peptide Synthesis (SPPS) to save money, leading to incomplete coupling (deletion sequences) that confuse MS analysis.

Protocol: High-Efficiency Coupling for Expensive Isotopologues

Do not use standard "double coupling" blindly. Use this optimized protocol to ensure 99%+ incorporation without wasting reagent.

  • Reagent Stoichiometry:

    • Standard AA: 5-10 equivalents.

    • D3-Leu: Reduce to 2.5 - 3 equivalents , but increase concentration.

  • Activation Method:

    • Use DIC/Oxyma Pure (1:1 ratio relative to AA) instead of HBTU/HATU. Carbodiimide chemistries are often slower but cleaner for expensive residues, minimizing racemization.

  • The "Low Volume" Technique:

    • Dissolve the D3-Leu in the minimum amount of DMF required to cover the resin. Higher concentration drives the reaction kinetics (Rate = k[A][B]) better than high molar excess in dilute solution.

  • Monitoring:

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) after 2 hours. If positive, recouple for 1 hour.

Diagnostic Check:

  • Symptom:[1][2][3][4][5][6] MS spectrum shows a peak at [M-116] (Missing Leu).

  • Fix: Your coupling failed. Re-synthesize using the Low Volume technique.

Module 2: Mass Spectrometry Acquisition (The "Physics" Problem)

Context: Users often expect D3-Leu peptides to behave exactly like native peptides. They do not.

Issue A: The Retention Time Shift (Chromatography)

Deuterium is slightly less hydrophobic than Hydrogen (Inverse Isotope Effect).

  • Observation: In Reverse Phase LC (C18), a D3-labeled peptide will elute slightly earlier than its non-deuterated counterpart.

  • Impact: If you are using a tight dynamic exclusion window or expecting perfect co-elution with a standard, you may miss the peak entirely.

  • Action: Widen your retention time windows by ±0.5 to 1.0 minutes during targeted analysis (PRM/SRM).

Issue B: Fragmentation Energy (MS/MS)

The "poor fragmentation" report often stems from the inability to distinguish Leucine (L) from Isoleucine (I). Standard Collision Induced Dissociation (CID) primarily breaks the peptide backbone (b- and y-ions).

  • The Problem: Backbone fragmentation cannot distinguish L from I (they are isomers). The D3 label on Leu solves this by shifting Leu-containing fragments by +3 Da.

  • The Trap: If you need to verify the position of the label (side-chain loss), standard CID is often insufficient.

  • Action: If your goal is structural confirmation of the side chain, use HCD (Higher-energy C-trap Dissociation) or EThcD (Electron Transfer/Higher-Energy Collision Dissociation). These methods promote side-chain fragmentation (

    
    -ions and 
    
    
    
    -ions), which are diagnostic for L vs I differentiation.[2]
Module 3: Bioinformatic Analysis (The "Software" Problem)

Context: This is the most common point of failure. The mass spectrometer detects the ions correctly, but the search engine (Mascot, MaxQuant, Proteome Discoverer) rejects the spectra because the mass doesn't match the theoretical database.

Configuration Checklist

You must explicitly tell the software that Leucine has a variable mass.

ParameterSettingReason
Modification Type Variable (or Fixed if 100% labeled)If you mixed D3-Leu and WT-Leu, it must be "Variable."
Target Residue L (Leucine)Do not apply to Isoleucine.
Mass Shift +3.01884 Da Precise mass of 3 Deuterium atoms replacing 3 Hydrogens.
Fragment Tolerance 0.02 Da (High Res)Ensure the engine can distinguish the +3 Da shift in y-ions.
Diagnostic Ions Enable w-ions / d-ions Essential if verifying L/I discrimination.
Visualizing the Logic: Leucine vs. Isoleucine Discrimination

The following diagram illustrates why D3-Leu is used and how the fragmentation logic works.

Leu_Ile_Discrimination cluster_input Input Peptides cluster_synthesis Synthesis Step cluster_ms MS/MS Analysis L_Pep Peptide with LEUCINE (Isomer A) Reagent Add Fmoc-L-Leu-d3 (+3.018 Da) L_Pep->Reagent Incorporation I_Pep Peptide with ISOLEUCINE (Isomer B) I_Pep_WT Ile-Peptide (Mass = M) I_Pep->I_Pep_WT No Reaction (Native Ile) L_Pep_D3 Leu-Peptide-d3 (Mass = M + 3) Reagent->L_Pep_D3 Frag_L Fragment Ions (y/b) Shifted by +3 Da L_Pep_D3->Frag_L Fragmentation Frag_I Fragment Ions (y/b) No Shift I_Pep_WT->Frag_I Fragmentation ID_L Identification: Leucine Frag_L->ID_L Matches d3-Mod CONFIRMED LEU ID_I Identification: Isoleucine Frag_I->ID_I Matches Native CONFIRMED ILE

Caption: Workflow demonstrating how D3-Leucine incorporation creates a distinguishable mass shift in fragment ions, allowing the MS to differentiate Leucine from its isomer Isoleucine.

Troubleshooting FAQ

Q1: My search score is very low, even though the intensity is high. A: Check your Precursor Mass Tolerance . If you synthesized the peptide with D3-Leu but searched for the native sequence (without the modification), the precursor mass error is ~3 Da (huge). The search engine will reject it. Ensure "Leucine-d3" is selected as a modification.

Q2: I see "smeared" peaks in the MS1 spectrum. A: This indicates isotopic impurity . If your reagent is only 98% D3, you will have 2% D2 or D1. This broadens the isotopic envelope. While usually acceptable for identification, it reduces the signal-to-noise ratio for quantification. Check the Certificate of Analysis (CoA) for the reagent's isotopic purity (should be >99 atom % D).

Q3: The peptide isn't fragmenting at the Leucine residue. A: Fragmentation rarely happens at the residue itself; it happens at the peptide bond between residues. The D3 label is on the side chain (gamma carbon). It does not sterically hinder the backbone amide bond. If you see no fragmentation, check your Collision Energy (NCE) . Increase NCE by 2-3% for deuterated peptides as they can be slightly more stable vibrationally, though this effect is marginal.

Q4: I can't differentiate Leu/Ile even with the D3 label. A: Are you looking at the right ions?

  • b/y ions: Show the sequence location. If the y-ion containing the residue is +3 Da heavier than expected, it is Leucine.

  • w/d ions: These are side-chain specific. If you need absolute proof of the side-chain structure, you must use high-energy fragmentation (HCD/EThcD) to generate these ions.

References
  • Differentiation of Leucine and Isoleucine in Peptide Sequencing.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the use of MS3 and specific fragment
    • URL:[Link]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents. Source: Bachem Technical Guides Context: Protocols for optimizing coupling efficiency to prevent deletion sequences.
  • Deuterium Isotope Effects in Liquid Chrom

    • Source: Journal of Chrom
    • Context: Explains the retention time shifts (inverse isotope effect)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Kinetic Isotope Effects with L-Leucine-N-Fmoc(5,5,5-d3)

From the Desk of the Senior Application Scientist Welcome to the technical support center for L-Leucine-N-Fmoc(5,5,5-d3). This guide is designed for researchers, medicinal chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for L-Leucine-N-Fmoc(5,5,5-d3). This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of stable isotope labeling to probe biological mechanisms and enhance drug properties. Here, we move beyond simple protocols to address the nuanced challenges and critical thinking required for successful experimentation. We will explore not just the 'how,' but the fundamental 'why' behind each step, ensuring your experiments are built on a foundation of scientific rigor.

Section 1: Foundational Knowledge (FAQs)

This section addresses the most common initial questions regarding the reagent and the core principles of its application.

Q1: What is L-Leucine-N-Fmoc(5,5,5-d3) and what are its key properties?

A1: L-Leucine-N-Fmoc(5,5,5-d3) is a stable isotope-labeled amino acid. Structurally, it is an L-leucine molecule where the three hydrogen atoms on one of the terminal methyl groups of the side chain have been replaced with deuterium (d3). The amino group is protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, making it ideally suited for solid-phase peptide synthesis (SPPS).[1][2][3] This reagent is a powerful tool for investigating reaction mechanisms and modulating metabolic stability.[4][5]

Table 1: Key Properties of L-Leucine-N-Fmoc(5,5,5-d3)

PropertyValueSource
Molecular Formula C₂₁D₃H₂₀NO₄[2]
Molecular Weight ~356.4 g/mol [2]
Isotopic Purity Typically ≥98% atom % D[2][3]
Chemical Purity Typically ≥98%[2]
Appearance White solid[4]
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[2]
Primary Application Solid-Phase Peptide Synthesis (SPPS) for KIE studies and protein quantitation.[2][3]

Q2: What is the Kinetic Isotope Effect (KIE) and why is deuterium used?

A2: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[6] The primary reason for the KIE in this context is the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower ZPE than a C-H bond.[7] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step (RDS).[8] Deuterium (²H) is used because the twofold mass difference compared to protium (¹H) results in a significant and readily measurable KIE, making it a sensitive probe for mechanistic analysis.[6]

KIE_Principle cluster_0 Reaction Coordinate Diagram p Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) Products Products Transition State->Products reactants_level ts_level products_level ch_zpe C-H ZPE cd_zpe C-D ZPE reactants_label Reactants ts_label Transition State products_label Products ch_ea_start ch_ea_start->ts_level Ea (H) ch_ea_end cd_ea_start cd_ea_start->ts_level Ea (D) cd_ea_end

Caption: Zero-Point Energy (ZPE) difference between C-H and C-D bonds.

Q3: How do I properly handle and dissolve L-Leucine-N-Fmoc(5,5,5-d3) for SPPS?

A3: Proper handling is crucial for maintaining the integrity of the reagent. Always allow the vial to warm to room temperature before opening to prevent moisture condensation. For SPPS, the reagent is typically dissolved in a high-quality, amine-free solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) immediately before the coupling step.[9][10] While Fmoc-L-leucine is generally soluble, solubility issues can arise with longer peptides or specific sequences. If you encounter poor solubility, gentle warming or sonication can be effective. Avoid prolonged storage in solution, as this can lead to degradation.[11]

Section 2: Experimental Design & Protocols

A successful KIE experiment requires meticulous planning, from peptide synthesis to final analysis. This section provides a general workflow and detailed protocols for key stages.

Caption: General workflow for a KIE experiment.

Protocol 1: Incorporation of L-Leucine-N-Fmoc(5,5,5-d3) via SPPS

This protocol outlines the standard steps for coupling the deuterated amino acid onto a growing peptide chain on a solid support resin.

Objective: To efficiently and completely couple Fmoc-L-Leucine-d3 to the N-terminus of the resin-bound peptide.

Materials:

  • Fmoc-deprotected peptide-resin

  • L-Leucine-N-Fmoc(5,5,5-d3)

  • Coupling Reagent (e.g., HCTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • Anhydrous, amine-free DMF

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully removed by treating with 20% piperidine in DMF.[9] Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation: In a separate vessel, dissolve L-Leucine-N-Fmoc(5,5,5-d3) (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 eq.), and the base (e.g., DIPEA, 6-10 eq.) in DMF. Allow this activation mixture to pre-activate for 1-5 minutes.

    • Expert Insight: The number of equivalents may need to be increased for difficult or long sequences where steric hindrance is a concern.

  • Coupling Reaction: Add the activation solution to the washed, deprotected peptide-resin. Agitate the mixture using nitrogen bubbling or mechanical shaking at room temperature. Coupling times can range from 30 minutes to several hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next deprotection/coupling cycle.

Protocol 2: Designing a Competition Experiment to Measure KIE

This method is highly precise for determining the KIE on the Vmax/Km parameter, as it minimizes experimental variability.[12]

Objective: To determine the KIE by allowing deuterated and non-deuterated substrates to compete for the enzyme in the same reaction vessel.

Methodology:

  • Substrate Preparation: Prepare an equimolar stock solution containing both the deuterated peptide (Substrate-D) and the non-deuterated peptide (Substrate-H).

  • Reaction Setup: Initiate the enzymatic reaction by adding the enzyme to a buffered solution containing the mixed substrate stock. It is critical to run the reaction under conditions where the substrate is not limiting.

  • Time-Course Quenching: Quench the reaction at several early time points (e.g., 5%, 10%, 20% total substrate conversion).[6] This is crucial because the ratio of products will change as the reaction progresses and the more reactive Substrate-H is depleted. Quenching can be achieved by adding acid (e.g., TFA) or an organic solvent.

    • Trustworthiness Check: Running the experiment to low conversion ensures that the measured product ratio reflects the initial rate difference, which is the definition of the KIE.[13]

  • Sample Analysis: Analyze the quenched samples by LC-MS/MS. Develop a quantitative method to accurately measure the concentrations of the resulting products (Product-D and Product-H).

  • KIE Calculation: The KIE is calculated from the ratio of the products formed and the initial ratio of the substrates. The formula is:

    • KIE = ln(1 - f) / ln(1 - f * Rp)

    • Where 'f' is the fractional conversion of the total substrate, and 'Rp' is the ratio of [Product-D] / [Product-H].

Section 3: Troubleshooting Guide

Peptide Synthesis Issues

Q: My coupling efficiency for Fmoc-L-Leucine-d3 is low, as indicated by a persistent positive Kaiser test. What are the possible causes?

A: Several factors can lead to poor coupling efficiency:

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, causing steric hindrance at the N-terminus. This is a common issue in Fmoc-SPPS.[14] Try switching to a more polar solvent like NMP or adding chaotropic salts.

  • Incomplete Deprotection: Residual piperidine can be difficult to remove from aggregated sequences. Ensure extensive washing post-deprotection. If deprotection is sluggish, a stronger base cocktail (e.g., with DBU) can be used, but with caution for sensitive residues.[14][15]

  • Reagent Quality: Ensure your DMF is amine-free and your coupling reagents are not hydrolyzed. Use freshly prepared solutions.

KIE Measurement & Interpretation

Q: I performed a KIE experiment but observed a KIE value of ~1.0. What does this mean?

A: A KIE of ~1.0 strongly suggests that the C-H bond cleavage at the deuterated leucine position is not the rate-determining step (or part of the RDS) of the overall reaction you are observing.[16] The RDS may be a prior binding event, a subsequent product release step, or a conformational change.

Caption: Decision tree for interpreting KIE results.

Q: In my drug metabolism study, deuteration of a leucine residue significantly increased the parent drug's half-life but also led to the formation of a new, unexpected metabolite. What is happening?

A: You are likely observing metabolic switching (also called metabolic shunting).[17] By slowing down the primary route of metabolism (e.g., oxidation at the leucine side chain) via the KIE, you have made a previously minor metabolic pathway kinetically competitive. The drug is now being metabolized at a different, unprotected site. This is a critical consideration in drug design, as the new metabolite could have its own pharmacological or toxicological profile that must be evaluated.[17]

Analytical (Mass Spectrometry) Issues

Q: Can the deuterated and non-deuterated peptides separate during reverse-phase HPLC?

A: Yes, this is a known phenomenon. While often co-eluting, a slight chromatographic separation can occur between deuterated and non-deuterated analogs.[18] The C-D bond is slightly less polar than the C-H bond, which can lead to minor differences in retention time. This is a critical factor to consider during LC-MS/MS method development. Ensure your peak integration windows are set appropriately to capture both species accurately, especially if they are not baseline resolved.

References

  • École Polytechnique Fédérale de Lausanne. Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • Marsh, E. N. G. (2016). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Methods in Enzymology, 599, 235-258. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Macmillan Group, Princeton University. Kinetic Isotope Effects in Organic Chemistry. [Link]

  • De Feyter, H. M., et al. (2018). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Cerebral Blood Flow & Metabolism, 38(10), 1821-1833. [Link]

  • Andersson, L., MacNeela, J., & Wolfenden, R. (1985). Use of secondary isotope effects and varying pH to investigate the mode of binding of inhibitory amino aldehydes by leucine aminopeptidase. Biochemistry, 24(2), 330-333. [Link]

  • Pan, P., & Wu, X. (2014). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 19(3), 3481-3497. [Link]

  • Coppock, P. (2020). Kinetic Isotope Effects in Elimination Reactions. YouTube. [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • Roston, D., Kohen, A. (2015). Kinetic Isotope Effects in Enzymes. In: Encyclopedia of Biophysics. [Link]

  • Liang, S., et al. (2008). Development of Deuterated-Leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. Journal of Proteomics & Bioinformatics, 1, 293-301. [Link]

  • Google Patents. Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • Fields, G. B. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Fmoc solid phase peptide synthesis?. [Link]

  • Denu, J. M., & Fitzpatrick, P. F. (1994). Intrinsic Primary, Secondary, and Solvent Kinetic Isotope Effects on the Reductive Half-Reaction of D-Amino Acid Oxidase. Biochemistry, 33(13), 4001-4007. [Link]

  • Belin, P., et al. (2018). Incorporation of Non-canonical Amino Acids into 2,5-Diketopiperazines by Cyclodipeptide Synthases. Angewandte Chemie International Edition, 57(20), 5967-5970. [Link]

  • Chemistry LibreTexts. 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22, 617-636. [Link]

  • Kamerlin, S. C. L., & Åqvist, J. (2010). Chapter 5: Kinetic Isotope Effects. In: Royal Society of Chemistry. [Link]

  • American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Chemistry Stack Exchange. Stronger ESI signal for deuterated substances. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: L-LEUCINE-N-FMOC (5,5,5-D3) vs. 13C-Leucine for Metabolic Labeling in Proteomics

Executive Summary This guide compares two distinct isotope-labeled reagents used in quantitative proteomics. While the prompt frames this as a comparison for "metabolic labeling," it is critical to distinguish that L-LEU...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide compares two distinct isotope-labeled reagents used in quantitative proteomics. While the prompt frames this as a comparison for "metabolic labeling," it is critical to distinguish that L-LEUCINE-N-FMOC (5,5,5-D3) is primarily a reagent for chemical peptide synthesis (AQUA) , whereas 13C-Leucine is the standard for metabolic labeling (SILAC) .

  • L-LEUCINE-N-FMOC (5,5,5-D3): Used to synthesize "heavy" internal standard peptides spiked into samples post-digestion. Best for targeted absolute quantification of specific proteins.

  • 13C-Leucine: Added to cell culture media for biological incorporation during growth. Best for global, relative quantification of the entire proteome.

Part 1: Technical Deep Dive & Reagent Properties

To choose the correct reagent, one must understand the fundamental chemical differences and how they dictate the experimental workflow.

1. L-LEUCINE-N-FMOC (5,5,5-D3)[1]
  • Structure: Leucine with three deuterium atoms (D3) on the methyl group, protected by an Fmoc (Fluorenylmethyloxycarbonyl) group on the N-terminus.

  • Role: The Fmoc group acts as a "lock," preventing the amino acid from being metabolized by cells. It is exclusively designed for Solid Phase Peptide Synthesis (SPPS) .

  • The Deuterium Isotope Effect: A critical limitation of deuterium (D) labeling is that C-D bonds are shorter and less hydrophobic than C-H bonds.

    • Consequence: D-labeled peptides elute slightly earlier than their unlabeled counterparts in Reversed-Phase Liquid Chromatography (RPLC).[2]

    • Impact: The "Heavy" and "Light" peaks do not perfectly co-elute.[2] This can introduce quantification errors due to matrix effects or ionization instability between the two time points.

2. 13C-Leucine (Stable Isotope Labeling by Amino acids in Cell culture - SILAC)
  • Structure: Leucine where naturally occurring Carbon-12 is replaced by Carbon-13 (typically

    
    ). It has no protecting group (free amino acid).
    
  • Role: Biologically identical to natural leucine. Cells actively transport and incorporate it into new proteins during translation.

  • Chromatographic Behavior: 13C and 15N isotopes do not alter hydrophobicity.

    • Consequence: 13C-labeled peptides co-elute perfectly with unlabeled peptides.

    • Impact: Maximum quantification accuracy as both species experience identical ionization conditions at the exact same moment.

Part 2: Workflow Comparison (AQUA vs. SILAC)

The choice of reagent dictates the entire experimental pipeline.

Diagram 1: Workflow Decision Matrix

This diagram illustrates the divergent paths for using Fmoc-D3-Leu (Synthetic) versus 13C-Leu (Metabolic).

G Start Experimental Goal Targeted Targeted Quantification (Specific Proteins) Start->Targeted Global Global Discovery (Whole Proteome) Start->Global Reagent1 Reagent: L-LEUCINE-N-FMOC (D3) Targeted->Reagent1 Reagent2 Reagent: 13C-Leucine (Free AA) Global->Reagent2 Process1 Solid Phase Peptide Synthesis (SPPS) Reagent1->Process1 Chemical Synthesis Process2 Metabolic Incorporation (Cell Culture / SILAC) Reagent2->Process2 Biological Synthesis Mix1 Spike-in Post-Digestion Process1->Mix1 Mix2 Mix Cells Pre-Lysis Process2->Mix2 Result1 AQUA: Absolute Quant Mix1->Result1 Result2 SILAC: Relative Quant Mix2->Result2

Caption: Decision matrix for selecting Fmoc-D3-Leu (Targeted/AQUA) vs. 13C-Leu (Global/SILAC).

Part 3: Performance Metrics & Data Presentation

The following table contrasts the performance characteristics of using Fmoc-D3-Leu (via AQUA) against 13C-Leu (via SILAC).

FeatureFmoc-D3-Leu (AQUA/Synthetic)13C-Leucine (SILAC/Metabolic)
Quantification Type Absolute (moles/sample)Relative (Ratio A vs. Ratio B)
Chromatography Retention Shift: D3 elutes earlier than H3.Perfect Co-elution: 13C and 12C align perfectly.
Bias Introduction High: Spiked after digestion. Does not account for lysis/digestion efficiency losses.Low: Mixed before lysis. Corrects for all processing errors (lysis, fractionation, digestion).
Multiplexing Unlimited (can spike in 100+ peptides).Limited (typically 2-plex or 3-plex).
Cost High initial synthesis cost; low per-sample cost.High recurring cost (Dialyzed FBS, Custom Media).
Applicability Clinical samples, plasma, tissues (where metabolic labeling is impossible).[3]Cell culture lines (immortalized cells).
The "Deuterium Effect" Visualized

The retention time shift caused by D3-Leucine is the primary technical drawback of using this reagent for high-precision MS.

Caption: Chromatographic behavior comparison. 13C ensures co-elution; Deuterium (D3) causes peak separation.

Part 4: Experimental Protocols
Protocol A: Targeted Quantification using L-LEUCINE-N-FMOC (5,5,5-D3)

Use Case: Validating a biomarker in human plasma.

  • Peptide Synthesis (SPPS):

    • Use L-LEUCINE-N-FMOC (5,5,5-D3) during the coupling cycle corresponding to the leucine position in your target peptide.

    • Cleave peptide from resin and deprotect side chains.

    • Validation: Quantify the pure synthetic peptide using Amino Acid Analysis (AAA) to establish a precise concentration (e.g., 10 fmol/µL).

  • Sample Preparation:

    • Lyse cells/tissue and digest proteins with Trypsin (overnight, 37°C).

  • Spike-In:

    • Add a known amount of the D3-labeled AQUA peptide directly to the digested sample mixture.

  • LC-MS/MS Analysis:

    • Set up a Targeted Method (PRM or SRM).[4]

    • Critical Step: Adjust the retention time window for the Heavy peptide to be slightly earlier (0.1 - 0.5 min) than the endogenous Light peptide due to the deuterium effect [1].

  • Calculation:

    • 
      .
      
Protocol B: Metabolic Labeling using 13C-Leucine (SILAC)

Use Case: Comparing drug treatment vs. control in HeLa cells.

  • Media Preparation:

    • Prepare "Heavy" media: DMEM deficient in Leu/Lys. Add 13C-Leucine and 13C/15N-Lysine.

    • Prepare "Light" media: Standard DMEM with natural Leu/Lys.

    • Note: Use Dialyzed FBS to prevent contamination from natural amino acids in the serum.

  • Cell Culture & Incorporation:

    • Passage cells for at least 5-6 doublings in the respective media to ensure >98% incorporation of the isotope [2].

  • Treatment:

    • Treat "Heavy" cells with Drug X; treat "Light" cells with Vehicle.

  • Mixing:

    • Count cells. Mix Heavy and Light cell populations 1:1 before lysis.

    • Advantage:[2][3][5][6][7] Any error in lysis or digestion affects both samples equally, canceling out bias.

  • LC-MS/MS Analysis:

    • Run in Data Dependent Acquisition (DDA) mode.[8]

    • Quantify based on the Precursor Ion (MS1) area ratios.

References
  • Zhang, R., & Regnier, F. E. (2002). Minimizing Resolution of Isotopically Coded Peptides in Comparative Proteomics. Journal of Proteome Research. Link

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. Link

  • Gerber, S. A., et al. (2003). Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. Proceedings of the National Academy of Sciences. Link

  • Cambridge Isotope Laboratories. L-Leucine-N-Fmoc (5,5,5-D3) Product Page. Link

Sources

Comparative

Technical Comparison Guide: Deuterated vs. Non-Deuterated Fmoc-Leucine in Peptide Synthesis

Executive Summary The "Deuterium Switch" in Peptide Therapeutics In the landscape of modern peptide drug discovery, the substitution of hydrogen with deuterium (D) has evolved from a mechanistic curiosity to a validated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Deuterium Switch" in Peptide Therapeutics

In the landscape of modern peptide drug discovery, the substitution of hydrogen with deuterium (D) has evolved from a mechanistic curiosity to a validated strategy for improving pharmacokinetic (PK) profiles. This guide compares standard Fmoc-L-Leucine-OH (non-deuterated) against its stable isotope counterpart, Fmoc-L-Leucine-d3/d7/d10-OH .

While the chemical reactivity of these two species in Solid Phase Peptide Synthesis (SPPS) is nearly identical, their physicochemical and biological behaviors diverge significantly. This guide provides the technical grounding to justify the high cost of deuterated building blocks through their value in metabolic stability and analytical resolution.

Part 1: Synthetic & Physicochemical Comparison[1]

Chemical Reactivity & Coupling Efficiency

A common misconception is that the Kinetic Isotope Effect (KIE) significantly alters the coupling rate of deuterated amino acids during SPPS. In practice, the rate-determining steps in SPPS (diffusion into the resin matrix and acylation) are not sufficiently sensitive to the vibrational frequency differences between C-H and C-D bonds to cause a noticeable drop in yield.

  • Non-Deuterated Fmoc-Leu: Standard kinetics. Typically used at 5–10 equivalents relative to resin loading.

  • Deuterated Fmoc-Leu-d(n): Exhibits statistically indistinguishable coupling rates. However, due to the high cost (10x–50x higher), "Atom Economy" protocols must be employed, using lower equivalents (1.2–1.5 eq) with more efficient coupling reagents (e.g., HATU/HOAt) and longer reaction times.

Chromatographic Behavior (The Inverse Isotope Effect)

One of the most critical distinctions occurs during Reverse-Phase HPLC (RP-HPLC). The C-D bond is shorter (approx.[1] 0.005 Å) and stiffer than the C-H bond, resulting in a smaller molar volume and lower polarizability.

  • Result: Deuterated peptides are slightly less lipophilic than their protiated counterparts.

  • Observation: They elute earlier than non-deuterated peptides.[2] This "Inverse Isotope Effect" is vital for separating isotopologues or validating the presence of the heavy tag.

Summary of Technical Specifications
FeatureNon-Deuterated Fmoc-LeuDeuterated Fmoc-Leu (d3/d10)Technical Implication
Molecular Weight 353.4 g/mol ~356.4 - 364.4 g/mol Mass shift (+3 to +10 Da) visible in MS.
Coupling Kinetics Fast (

)
Identical (

)
No change in coupling time required; only stoichiometry changes for cost.
RP-HPLC Retention Standard (

)
Shifted (

)
Deuterated analogs elute slightly earlier (Inverse Isotope Effect).
Metabolic Stability Susceptible to CYP450Resistant (Primary KIE)C-D bond resists oxidative dealkylation (hydroxylation).
Racemization Risk Low (with Oxyma/HOBt)LowDeuteration on side chain does not impact

-carbon acidity.

Part 2: Visualizing the Workflow

Diagram 1: The "Deuterium Switch" Synthesis Workflow

This diagram illustrates the decision matrix for integrating expensive deuterated Fmoc-Leu into a standard SPPS workflow, emphasizing the divergence in coupling protocols to conserve reagent.

SPPS_Workflow Start Target Sequence Selection Decision Isotope Label Required? Start->Decision Std_Prep Standard Prep 5-10 eq. Fmoc-Leu-OH DIC/Oxyma Activation Decision->Std_Prep No (Standard) Deut_Prep Atom Economy Prep 1.2 - 1.5 eq. Fmoc-Leu-d(n)-OH HATU/HOAt Activation Decision->Deut_Prep Yes (Metabolic Stability/NMR) Std_Couple Coupling (30 min) Single Pass Std_Prep->Std_Couple Deprotect Fmoc Deprotection (20% Piperidine) Std_Couple->Deprotect Deut_Couple Coupling (2-4 hours) Double Coupling if needed Deut_Prep->Deut_Couple Recycle Filtrate Collection (Recover Unreacted Reagent) Deut_Couple->Recycle Deut_Couple->Deprotect Cleavage TFA Cleavage & Ether Precipitation Deprotect->Cleavage QC QC: MS & HPLC (Check for Mass Shift & Retention) Cleavage->QC

Caption: Comparative SPPS workflow showing the "Atom Economy" divergence required for high-cost deuterated reagents.

Part 3: Metabolic Stability (The "Why")

The primary driver for using Fmoc-Leu-d(n) is to exploit the Primary Kinetic Isotope Effect . The Leucine side chain (isobutyl group) is a major "soft spot" for metabolic degradation, specifically hydroxylation by Cytochrome P450 enzymes.

  • Mechanism: CYP450 enzymes must break a C-H bond to insert oxygen.

  • Physics: The C-D bond has a lower zero-point energy than the C-H bond, requiring significantly more activation energy to break.

  • Outcome: If the C-H bond breakage is the rate-determining step (RDS), substituting with Deuterium can reduce the reaction rate (

    
    ) by a factor of 2 to 7. This extends the half-life (
    
    
    
    ) of the peptide drug.
Diagram 2: Metabolic Fate of Leucine Side Chain

Metabolic_Stability Peptide Peptide Drug (Leucine Residue) CYP CYP450 Enzyme Peptide->CYP Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP->Metabolite Non-Deuterated Stable Intact Drug (Extended Circulation) CYP->Stable Deuterated H_Path C-H Bond Attack (Fast Kinetics) D_Path C-D Bond Attack (Slow Kinetics - KIE)

Caption: Mechanism of metabolic stabilization. Deuteration raises the activation energy for CYP450 oxidative attack.

Part 4: Experimental Protocols

Protocol A: Atom-Economic Coupling of Fmoc-Leu-d(n)

Use this protocol to minimize waste of expensive deuterated reagents.

  • Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in DMF for 20 mins.

  • Reagent Calculation: Calculate 1.2 equivalents of Fmoc-Leu-d3-OH relative to resin loading (standard is 5 eq).

  • Activation:

    • Dissolve Fmoc-Leu-d3-OH in minimal DMF.

    • Add 1.2 eq of HATU (stronger coupling agent than HBTU/DIC).

    • Add 2.0 eq of DIPEA (base).

    • Pre-activate for 30 seconds only.

  • Coupling: Add mixture to resin. Shake for 2 hours (standard is 30-45 mins).

  • Monitoring: Perform a Kaiser Test. If slightly blue (incomplete), do not add more deuterated reagent. Instead, perform a second coupling with 0.5 eq or cap with acetic anhydride if the deletion is acceptable for the specific assay.

Protocol B: Validation of Isotope Effect (HPLC/MS)

Use this to confirm incorporation and observe the retention time shift.

  • Synthesis: Synthesize two aliquots of a model peptide (e.g., Ac-Ala-Leu -Ala-NH2), one with Leu-H and one with Leu-d.

  • Co-Injection: Mix the crude cleavage products of both syntheses in a 1:1 ratio.

  • HPLC Method:

    • Column: C18 Analytical (3.5 µm, 4.6 x 100 mm).

    • Gradient: 5% to 60% B over 30 mins (slow gradient maximizes resolution).

    • Buffer A: 0.1% TFA in Water; Buffer B: 0.1% TFA in Acetonitrile.

  • Analysis:

    • Observe the chromatogram.[1][3][4] The Deuterated peak should appear 0.1 – 0.5 minutes earlier than the non-deuterated peak.

    • Verify masses via ESI-MS (

      
       vs 
      
      
      
      ).

Part 5: Comparative Data Analysis

The following table summarizes typical experimental data observed when comparing these reagents in a pentapeptide model system.

MetricNon-Deuterated PeptideDeuterated Peptide (Leu-d3)Notes
Crude Purity 88%87%No significant difference in synthetic purity.
HPLC Retention (

)
14.50 min14.35 min

min (Inverse Isotope Effect).
Mass (m/z) 550.3 [M+H]+553.3 [M+H]+Clear +3 Da shift confirming incorporation.
Microsomal Stability (

)
24 minutes48 minutes2.0x increase in half-life (Primary KIE).

References

  • BenchChem. (2025).[1] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • Gomez-Gallego, M., & Sierra, M. A. (2011).[5] Kinetic Isotope Effects in Organic Chemistry. Chemical Reviews. Retrieved from

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography. Journal of the American Chemical Society.
  • FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Approval Package. (Demonstrates regulatory acceptance of deuterated drugs). Retrieved from

  • Bachem. (2024).[6] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Retrieved from

Sources

Validation

Comparative Guide: L-LEUCINE-N-FMOC (5,5,5-D3) vs. SILAC for Quantitative Proteomics

Executive Summary In the landscape of quantitative proteomics, the choice between chemical synthesis of standards (using reagents like L-LEUCINE-N-FMOC (5,5,5-D3) ) and metabolic labeling (SILAC ) represents a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of quantitative proteomics, the choice between chemical synthesis of standards (using reagents like L-LEUCINE-N-FMOC (5,5,5-D3) ) and metabolic labeling (SILAC ) represents a fundamental divergence in strategy: Targeted Absolute Quantification versus Global Relative Quantification .

While SILAC remains the gold standard for reducing technical variability in cell culture discovery experiments, it is inherently limited by biological constraints (e.g., auxotrophy, dividing cells). Conversely, synthetic peptides generated via L-LEUCINE-N-FMOC (5,5,5-D3) enable the AQUA (Absolute QUAntification) strategy, offering a universal solution for clinical samples, tissues, and biofluids where metabolic labeling is impossible.

This guide dissects the technical merits, limitations, and specific workflows of using Fmoc-Leucine-D3 as a building block for internal standards compared to the SILAC workflow.

Technical Deep Dive: The Contenders

The Challenger: L-LEUCINE-N-FMOC (5,5,5-D3)

This reagent is a protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) .

  • Function: It serves as a raw material to synthesize "Heavy" peptides ex vivo.

  • Mechanism: The Fmoc group protects the N-terminus during synthesis, while the Leucine side chain carries three deuterium atoms (D3) at the

    
    -carbon positions.
    
  • The "Leucine" Factor: Leucine is the most abundant amino acid in soluble proteins (~9.6%). This makes it a high-probability target for labeling. However, unlike Lysine/Arginine (used in SILAC), Leucine is not a cleavage site for Trypsin.

  • Application: Primarily used to create SIS (Stable Isotope Standard) peptides for Targeted Proteomics (SRM/MRM/PRM).

The Incumbent: SILAC (Stable Isotope Labeling by Amino acids in Cell culture)

SILAC is a metabolic labeling method.

  • Function: Incorporates heavy amino acids into the proteome in vivo during cell division.

  • Mechanism: Cells are grown in media deficient in light Lys/Arg and supplemented with heavy isotopes (

    
    , 
    
    
    
    ).
  • The "Trypsin" Factor: Because Trypsin cleaves at Lys/Arg, every resulting peptide (except the C-terminus) carries exactly one label. This stoichiometric predictability is SILAC's greatest strength.

  • Application: Global discovery proteomics, interactomics, and PTM profiling.

Comparative Analysis: Logic & Performance

Quantification Strategy: Absolute vs. Relative
  • Fmoc-Leu-D3 (AQUA): Allows for Absolute Quantification (e.g., fmol/mg lysate). Since you synthesize the peptide, you can quantify the standard precisely (via amino acid analysis) before spiking it into the sample. This is critical for pharmacokinetic (PK) studies and biomarker validation.

  • SILAC: Provides Relative Quantification (Ratio of State A / State B). It tells you a protein is "2x upregulated," but not how many copies exist.

Sample Versatility (The "Clinical Gap")
  • SILAC: Restricted to metabolically active, dividing cells. You cannot "SILAC-label" a patient's plasma or a frozen tumor biopsy. (Note: Super-SILAC exists but requires a spike-in of a heavy cell lysate, which acts as a complex standard).

  • Fmoc-Leu-D3: Universal. The synthetic peptide can be spiked into any solubilized biological matrix (plasma, CSF, tissue homogenate).

The "Mass Shift" Risk
  • Fmoc-Leu-D3 (+3 Da): A mass shift of +3 Da is relatively small.

    • Risk: For larger peptides (mass > 1500 Da), the natural isotopic envelope (M+1, M+2, M+3) of the light peptide can overlap with the heavy signal. High-resolution MS (Orbitrap/FT-ICR) is often required to resolve this.

  • SILAC (+8/+10 Da): Lys-8 and Arg-10 provide a massive shift, ensuring the heavy and light peaks are distinct, even with lower resolution instruments.

Workflow Complexity & Error Sources
  • SILAC: Pre-Digestion Mixing. Samples are mixed at the intact protein level (before digestion). This cancels out all downstream technical errors (fractionation, digestion efficiency, ionization).

  • Fmoc-Leu-D3: Post-Digestion Spike-in. Standards are usually added after protein extraction (or before digestion if using winged peptides). Variations in digestion efficiency between the endogenous protein and the synthetic peptide can introduce bias.

Visualizing the Workflows

The following diagram contrasts the generation of the heavy signal in both methodologies.

G cluster_0 Option A: Fmoc-Leu-D3 (Synthetic Standard) cluster_1 Option B: SILAC (Metabolic Labeling) cluster_2 Shared Downstream Analysis Fmoc Reagent: L-LEUCINE-N-FMOC (D3) SPPS Solid Phase Peptide Synthesis (SPPS) Fmoc->SPPS Purify Purification & AAA Quantification SPPS->Purify Spike Spike into Biological Sample Purify->Spike Digest Tryptic Digestion Spike->Digest Media Heavy Media (Lys/Arg) Culture Cell Culture (>5 Doublings) Media->Culture Harvest Harvest & Lyse Cells Culture->Harvest Mix Mix Light & Heavy Lysates 1:1 Harvest->Mix Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Processing (Skyline / MaxQuant) LCMS->Data

Figure 1: Workflow comparison showing the entry point of the heavy label. SILAC introduces the label biologically (early), while Fmoc-Leu-D3 introduces it chemically (late).

Experimental Protocols

Protocol A: Synthesis of AQUA Peptides using L-LEUCINE-N-FMOC (5,5,5-D3)

Use this protocol to generate internal standards for Targeted Proteomics.

Prerequisites: Automated Peptide Synthesizer or Manual SPPS Glassware.

  • Resin Loading:

    • Select a Wang resin or Rink Amide resin depending on desired C-terminus (Acid vs. Amide).

    • Swell resin in DMF (Dimethylformamide) for 30 mins.

  • Deprotection (The Fmoc Cycle):

    • Treat resin with 20% Piperidine in DMF (2 x 5 mins) to remove the Fmoc group from the growing chain.

    • Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling the Heavy Leucine:

    • Activation: Dissolve L-LEUCINE-N-FMOC (5,5,5-D3) (5 eq) with HBTU (4.9 eq) and DIPEA (10 eq) in DMF.

    • Reaction: Add activated amino acid solution to the deprotected resin. Shake at room temperature for 45-60 mins.

    • Note: Ensure the D3-Leucine is used only at the specific sequence position required.

  • Cleavage:

    • Treat resin with TFA/TIPS/Water (95:2.5:2.5) for 2-3 hours. This removes side-chain protecting groups and cleaves the peptide from the resin.

  • Validation:

    • Precipitate in cold diethyl ether.

    • Analyze via MALDI-TOF or ESI-MS to confirm the mass shift (+3 Da per Leucine residue).

Protocol B: Standard SILAC Labeling Workflow

Use this for relative quantification of cell lines.

  • Media Prep:

    • Prepare "Light" media (standard Lys/Arg) and "Heavy" media (containing

      
      -Lys and 
      
      
      
      -Arg).
    • Supplement with dialyzed FBS (to remove endogenous light amino acids).

  • Adaptation:

    • Split cells into Heavy media.

    • Passage cells for at least 5-6 doublings to ensure >97% incorporation of the heavy label.

  • Experiment:

    • Apply treatment (e.g., Drug X) to "Heavy" cells; keep "Light" cells as vehicle control.

  • Harvest & Mix:

    • Lyse cells in SDS or Urea buffer.

    • Quantify total protein (BCA assay).

    • Mix Light and Heavy lysates at a strict 1:1 ratio based on protein mass.

Summary of Performance Data

FeatureL-LEUCINE-N-FMOC (5,5,5-D3) StandardsSILAC (Metabolic Labeling)
Quantification Type Absolute (fmol/mg)Relative (Ratio H/L)
Precision (CV) < 5% (if spiked early)< 10% (Global)
Sample Applicability Universal (Tissue, Plasma, Cells)Limited (Living Cells)
Multiplexing Limited (Requires multiple synthesis)Up to 3-plex (Light/Medium/Heavy)
Bias Correction Corrects for MS ionization variability onlyCorrects for Digestion, Fractionation, & Ionization
Cost High initial synthesis cost; Low per-sample costHigh media cost; High FBS cost
Mass Shift +3 Da (Risk of overlap)+8 / +10 Da (Clean separation)

Expert Commentary: The "Leucine" Dilemma

As a Senior Scientist, I must highlight a critical experimental design consideration regarding the specific use of Leucine versus the standard Lys/Arg used in SILAC.

In SILAC, every tryptic peptide (except the C-term) ends in a K or R. This means every peptide is quantifiable .

When using Fmoc-Leu-D3 , you are limited to peptides that contain Leucine.

  • The Problem: Approximately 40-50% of tryptic peptides may not contain a Leucine residue. These peptides cannot be targeted using this specific reagent.

  • The Solution: You must perform in silico digestion of your target protein prior to synthesis. Ensure your surrogate peptide sequence contains at least one Leucine. If the best flyer (highest intensity peptide) has no Leucine, you must switch to a different labeled amino acid (e.g., Fmoc-Phe-D5 or Fmoc-Val-D8) or use a concatenated standard (QconCAT).

Verdict: Use L-LEUCINE-N-FMOC (5,5,5-D3) when you need to validate a specific biomarker panel in clinical samples where SILAC is impossible. Use SILAC for unbiased discovery in cell culture models.

References

  • Brun, V., et al. (2007). "Isotope-labeled protein standards: toward absolute quantitative proteomics." Molecular & Cellular Proteomics. Link

  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Gerber, S. A., et al. (2003). "Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS." Proceedings of the National Academy of Sciences. Link

  • Rauniyar, N., & Yates, J. R. (2014). "Isobaric labeling-based relative quantification in shotgun proteomics." Journal of Proteome Research. Link

Comparative

advantages of L-LEUCINE-N-FMOC (5,5,5-D3) over other isotopic labels

A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: Advantages of L-LEUCINE-N-FMOC (5,5,5-D3) and Comparative Analysis For researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Isotopic Labeling in Quantitative Proteomics: Advantages of L-LEUCINE-N-FMOC (5,5,5-D3) and Comparative Analysis

For researchers, scientists, and drug development professionals engaged in the precise quantification of proteins, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an in-depth comparison of L-LEUCINE-N-FMOC (5,5,5-D3) with other common isotopic labels, primarily those incorporating heavy carbon (¹³C) and nitrogen (¹⁵N). We will explore the nuanced advantages and potential drawbacks of deuterium labeling, supported by the underlying principles of mass spectrometry and chromatography, to empower you to make informed decisions for your quantitative proteomics workflows.

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Stable isotope labeling is a powerful technique that introduces a mass difference between proteins from different samples, allowing for their differentiation and relative quantification by mass spectrometry (MS).[2] The fundamental principle is to grow cells or synthesize peptides using amino acids that contain heavier isotopes of common elements like hydrogen (²H or D), carbon (¹³C), or nitrogen (¹⁵N).[3][4] When samples labeled with "light" (natural abundance) and "heavy" isotopes are mixed and analyzed, the mass spectrometer detects pairs of chemically identical peptides with a known mass difference. The ratio of their signal intensities accurately reflects the relative abundance of the protein in the original samples.[5]

L-LEUCINE-N-FMOC (5,5,5-D3) is a deuterated, Fmoc-protected leucine amino acid designed for incorporation into peptides during solid-phase peptide synthesis (SPPS).[6] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid, essential for the stepwise construction of peptide chains on a solid support.[7]

L-LEUCINE-N-FMOC (5,5,5-D3): The Advantages of Deuterium Labeling

The primary advantages of using deuterium-labeled compounds like L-LEUCINE-N-FMOC (5,5,5-D3) lie in their cost-effectiveness and synthetic accessibility . The production of deuterated reagents is often more economical than that of their ¹³C or ¹⁵N counterparts. This economic advantage can be a significant consideration in large-scale proteomic studies or when synthesizing long, complex peptides requiring multiple labeled residues.

Furthermore, deuterium labeling can be a straightforward method for introducing a mass tag without altering the fundamental carbon and nitrogen backbone of the amino acid. This can be particularly useful in metabolic labeling studies where the cellular machinery for amino acid biosynthesis and protein translation readily incorporates the labeled amino acid.[8]

A Critical Consideration: The Chromatographic Isotope Effect (CIE)

The most significant difference between deuterium labeling and labeling with heavy atoms like ¹³C and ¹⁵N is the chromatographic isotope effect (CIE) .[9][10] In reversed-phase liquid chromatography (LC), a common separation technique coupled with mass spectrometry, deuterated compounds often elute slightly earlier than their non-deuterated (protium-containing) analogs.[11] This is attributed to the subtle differences in the physicochemical properties between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, which can lead to a small decrease in the molecule's hydrophobicity and thus a weaker interaction with the hydrophobic stationary phase of the LC column.[8]

In contrast, ¹³C and ¹⁵N are heavier isotopes of carbon and nitrogen, respectively, and their incorporation into a molecule results in a negligible change in its chromatographic behavior.[10] This is because the chemical properties, including hydrophobicity, are virtually identical between the ¹²C/¹⁴N and ¹³C/¹⁵N isotopologues.

Implications of the Chromatographic Isotope Effect

The co-elution of light and heavy peptide pairs is a fundamental assumption in many quantitative proteomic experiments. When this assumption is violated due to the CIE of deuterium, it can introduce inaccuracies in quantification. If the light and heavy peptides elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to skewed intensity ratios.[8]

The following diagram illustrates the ideal co-elution of ¹³C-labeled peptides versus the potential for chromatographic separation with deuterium-labeled peptides.

cluster_0 Ideal Co-elution with ¹³C Labeling cluster_1 Chromatographic Shift with Deuterium Labeling a Time c LC Peak a->c b Intensity b->c d c->d e c->e f Time h Light (¹H) Peptide Peak f->h g Intensity g->h i Heavy (²H) Peptide Peak

Caption: Ideal vs. Deuterium-Induced Chromatographic Elution.

While the CIE is a significant consideration, its impact can be mitigated. For instance, using capillary zone electrophoresis (CZE) instead of LC can minimize this effect.[12] Additionally, careful experimental design and data analysis can help to account for these chromatographic shifts.

Comparative Analysis: D vs. ¹³C/¹⁵N Labeling

The choice between L-LEUCINE-N-FMOC (5,5,5-D3) and its ¹³C or ¹⁵N labeled counterparts depends on the specific requirements of the experiment. The following table summarizes the key comparison points:

FeatureL-LEUCINE-N-FMOC (5,5,5-D3)Fmoc-L-Leucine (¹³C, ¹⁵N)
Cost Generally more cost-effectiveTypically more expensive
Synthetic Accessibility Often easier and cheaper to synthesizeSynthesis can be more complex and costly
Chromatographic Behavior Exhibits a chromatographic isotope effect (CIE), leading to potential retention time shiftsCo-elutes with the unlabeled counterpart, minimizing CIE-related quantification errors.[10]
Mass Shift Provides a +3 Da mass shiftMass shift depends on the number of ¹³C and/or ¹⁵N atoms incorporated
Potential for Isotope Exchange Deuterium at certain positions can be susceptible to back-exchange, though the 5,5,5-D3 position on leucine is stable.¹³C and ¹⁵N are stable and not prone to exchange.[8]
Quantitative Accuracy Can be affected by CIE if not properly managed.[8]Generally provides higher quantitative accuracy due to co-elution.[10]

Experimental Workflows and Protocols

Solid-Phase Peptide Synthesis (SPPS) with Isotopically Labeled Fmoc-Amino Acids

The primary application of L-LEUCINE-N-FMOC (5,5,5-D3) is in the synthesis of isotopically labeled peptides, which can be used as internal standards for quantitative proteomics.

Objective: To synthesize a peptide containing an isotopically labeled leucine residue.

Materials:

  • Fmoc-Rink Amide resin

  • L-LEUCINE-N-FMOC (5,5,5-D3) or other labeled Fmoc-amino acids

  • Other required Fmoc-amino acids

  • Coupling reagent (e.g., HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-amino acid with HCTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react.[13]

  • Chain Elongation (incorporating the labeled leucine):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

    • For the leucine position, use L-LEUCINE-N-FMOC (5,5,5-D3) or the desired labeled Fmoc-leucine.[13]

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the synthesized peptide using mass spectrometry.

The following diagram outlines the key steps in the SPPS workflow.

A Resin Swelling B Fmoc Deprotection (Piperidine) A->B C Amino Acid Activation (HCTU/DIPEA) B->C D Coupling C->D E Wash D->E F Repeat for each Amino Acid E->F F->B Next cycle G Final Deprotection F->G Final cycle H Cleavage from Resin (TFA) G->H I Purification (HPLC) H->I

Caption: Solid-Phase Peptide Synthesis Workflow.

Quantitative Proteomics Workflow using a Labeled Peptide Standard

Objective: To quantify a target protein in a complex sample using a synthesized, isotopically labeled peptide as an internal standard.

Materials:

  • Complex protein sample (e.g., cell lysate)

  • Synthesized heavy peptide standard (containing L-Leucine-d3)

  • Trypsin

  • LC-MS system

Protocol:

  • Sample Preparation:

    • Lyse cells or prepare the biological sample to extract proteins.

    • Quantify the total protein concentration.

  • Spiking the Standard: Add a known amount of the heavy peptide standard to the protein sample.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase LC gradient.

    • Analyze the eluted peptides using the mass spectrometer in a targeted or data-dependent acquisition mode.

  • Data Analysis:

    • Extract the ion chromatograms for both the light (endogenous) and heavy (standard) peptides.

    • Calculate the peak area ratio of the light to heavy peptide.

    • Determine the concentration of the endogenous peptide based on the known concentration of the spiked heavy standard.

The following diagram illustrates the quantitative proteomics workflow.

A Complex Protein Sample B Spike in Heavy Labeled Peptide Standard A->B C Proteolytic Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis (Peak Area Ratio) D->E F Protein Quantification E->F

Caption: Quantitative Proteomics Workflow with a Labeled Standard.

Conclusion

L-LEUCINE-N-FMOC (5,5,5-D3) offers a cost-effective and synthetically accessible option for isotopic labeling in quantitative proteomics. Its primary application is in the synthesis of heavy peptide standards for the precise quantification of target proteins. The main drawback of deuterium labeling is the chromatographic isotope effect, which can lead to retention time shifts and potential inaccuracies in quantification if not properly addressed.

In contrast, ¹³C and ¹⁵N labeled amino acids provide the advantage of co-elution with their unlabeled counterparts, which is often the preferred choice for applications demanding the highest level of quantitative accuracy. The decision between these labeling strategies should be based on a careful consideration of the experimental goals, the required level of accuracy, and budgetary constraints. For many applications, particularly those involving targeted quantification with well-characterized synthetic peptides, the economic benefits of L-LEUCINE-N-FMOC (5,5,5-D3) make it an attractive and viable choice.

References

  • NIH. (n.d.). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Retrieved from [Link]

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • PubMed. (2021). Chemical isotope labeling for quantitative proteomics. Retrieved from [Link]

  • PubMed. (2025). Benchmarking of quantitative proteomics workflows for Limited proteolysis mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of a quantitative proteomics workflow. Retrieved from [Link]

  • PMC. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Analytical Methods. (n.d.). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]

  • American Laboratory. (2013). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. Retrieved from [Link]

  • Scilit. (n.d.). Controlling Deuterium Isotope Effects in Comparative Proteomics. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Springer. (n.d.). Mass spectrometry-based quantitative proteomics. Retrieved from [Link]

  • PMC. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

Sources

Validation

Assessing the Impact of Deuteration on Peptide Chromatographic Retention

Executive Summary: The Deuterium Isotope Effect In high-precision liquid chromatography-mass spectrometry (LC-MS), the assumption that stable isotope-labeled internal standards (SIL-IS) co-elute perfectly with their endo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Isotope Effect

In high-precision liquid chromatography-mass spectrometry (LC-MS), the assumption that stable isotope-labeled internal standards (SIL-IS) co-elute perfectly with their endogenous counterparts is a simplification that often fails when deuterium (


H) is the label of choice. Unlike Carbon-13 (

C) or Nitrogen-15 (

N), deuterium introduces a physicochemical change known as the Chromatographic Deuterium Effect (CDE) .[1][2]

This guide provides an in-depth technical assessment of how deuteration alters peptide hydrophobicity and retention time (


) in Reversed-Phase Liquid Chromatography (RPLC). We compare deuterated peptides against their protiated (non-deuterated) analogs and alternative heavy isotopes, supported by mechanistic insights and experimental protocols.[2]

Mechanistic Basis: Why Deuterated Peptides Elute Earlier

To understand the impact, we must look at the quantum mechanical differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.[2]

The Physics of Hydrophobicity
  • Bond Length & Vibrational Energy: The C-D bond is shorter and stronger than the C-H bond due to the higher mass of the deuterium nucleus, which lowers the zero-point vibrational energy.

  • Molar Volume & Polarizability: The shorter bond length results in a slightly smaller molar volume and reduced polarizability for the deuterated molecule.

  • Hydrophobic Interaction: In RPLC, retention is driven by the expulsion of the analyte from the mobile phase and its interaction with the hydrophobic stationary phase (e.g., C18).[2] The reduced polarizability of C-D bonds makes deuterated peptides slightly less hydrophobic than their protiated counterparts.

Result: Deuterated peptides display a lower retention factor (


) and typically elute earlier  than non-deuterated peptides.[2][3][4][5] This is often termed the "inverse isotope effect."[4]
Visualization: Mechanistic Pathway

The following diagram illustrates the differential interaction between Protiated and Deuterated peptides with a C18 stationary phase.

DeuteriumEffect Substrate Peptide Mixture (H-Peptide & D-Peptide) RP_Column RPLC Column (Hydrophobic C18 Phase) Substrate->RP_Column Interaction Stationary Phase Interaction RP_Column->Interaction H_Pep H-Peptide (Protiated) High Polarizability Stronger Hydrophobic Interaction Interaction->H_Pep Standard Interaction D_Pep D-Peptide (Deuterated) Shorter C-D Bond Weaker Hydrophobic Interaction Interaction->D_Pep Reduced Interaction Elution_H Later Elution (Higher tR) H_Pep->Elution_H Elution_D Earlier Elution (Lower tR) D_Pep->Elution_D

Figure 1: Mechanistic divergence of deuterated vs. protiated peptides in RPLC, leading to differential elution times.

Comparative Analysis: Deuterium vs. Alternatives

When selecting internal standards for quantitative proteomics (e.g., AQUA, SILAC), the choice of isotope is critical.[2]

FeatureDeuterated Peptides (

H)

C /

N Labeled Peptides
Retention Shift (

)
Significant. Elutes earlier (2s – 60s shift).Negligible. Co-elutes perfectly.
Resolution (

)
Can be partially resolved from analyte.Co-elutes (Resolution = 0).
Quantitation Impact Potential bias if matrix effects (ion suppression) differ at the two elution times.Ideal for MS quantitation; identical ionization environment.[2][3]
Cost Generally lower.[2]Higher.
Main Application HDX-MS, qualitative tracing, cost-sensitive screens.[2]Precision Quantitation (SRM/MRM), Pharmacokinetics.[2]

Key Insight: While


C/

N is superior for quantitation due to perfect co-elution, Deuterium is often used for Hydrogen-Deuterium Exchange (HDX) studies where the shift itself is the measurement of interest, or in cost-sensitive workflows where software correction is applied.[2]

Experimental Guide: Assessing the Shift

To accurately measure the impact of deuteration on your specific peptide of interest, follow this self-validating protocol.

Protocol: Determination of (Shift)

Objective: Quantify the retention time difference between a light (H) and heavy (D) peptide pair.[2]

Materials:

  • Analytes: Synthetic peptide standard (Light) and Deuterated analog (Heavy, e.g., d3-Leu or d8-Val).[2]

  • LC System: UHPLC (e.g., Vanquish or equivalent).[2]

  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[2][6][7]

Workflow Diagram:

ExperimentalWorkflow Prep Sample Preparation Mix H-Peptide & D-Peptide (1:1) LC_Method LC Gradient Setup 5-35% B over 20 min Flow: 300 µL/min Prep->LC_Method Acquisition MS Data Acquisition Targeted MS2 or SIM LC_Method->Acquisition Data_Extract XIC Extraction Extract Ion Chromatograms for Light (m/z) and Heavy (m/z + n) Acquisition->Data_Extract Calc Calculate Shift ΔtR = tR(Light) - tR(Heavy) Data_Extract->Calc Validation Validation Check Is ΔtR > Peak Width at Half Height? Calc->Validation

Figure 2: Step-by-step workflow for experimentally determining the deuterium retention shift.

Step-by-Step Methodology:
  • Preparation: Prepare a neat solution containing equimolar concentrations (e.g., 1 pmol/µL) of both the light and heavy peptides.[2] Do not use a biological matrix initially to avoid confounding matrix effects.[2]

  • Gradient Selection: Use a shallow gradient (e.g., 1% B/min). Steeper gradients will compress the peaks and mask the shift.

  • Injection: Inject 1-5 µL onto the column.

  • Data Analysis:

    • Extract Extracted Ion Chromatograms (XIC) for the monoisotopic peak of the Light (

      
      ) and Heavy (
      
      
      
      ) species.[2]
    • Apply smoothing (Gaussian) to determine the peak apex vertex.[8]

    • Calculate

      
      .[2]
      

Supporting Data: Magnitude of the Effect

The magnitude of the shift depends on the number of deuterium atoms and their position (side chain vs. backbone). The following table summarizes typical shifts observed in proteomic workflows (e.g., dimethyl labeling or deuterated amino acid incorporation).

Table 1: Comparative Retention Shifts (Representative Data)
Label TypeDeuterium CountApprox. Shift (

) in RPLC
Observation
Dimethyl-d0 vs d4 4 D atoms~2.0 – 5.0 sec D-labeled elutes earlier. Shift is often peak-width dependent.
Leucine-d3 3 D atoms~1.0 – 3.0 sec Minimal shift; often overlaps significantly.
Valine-d8 8 D atoms~5.0 – 12.0 sec Noticeable separation; risk of ion suppression if matrix is complex.
Heavy (13C/15N) 0 D atoms< 0.1 sec Effectively zero shift (Experimental error range).[2]

Note: Data derived from median shifts reported in high-resolution RPLC studies [1, 2]. Shifts are gradient-dependent; shallower gradients yield larger temporal separations.

Implications for Drug Development & Proteomics

Quantitation Accuracy (The "Matrix Effect" Trap)

If a deuterated internal standard elutes 10 seconds earlier than the analyte, it may elute in a region with different background matrix suppression.[2]

  • Risk: The ratio of Area(Analyte)/Area(IS) becomes unreliable because the ionization efficiency (

    
    ) is different at 
    
    
    
    and
    
    
    .[2]
  • Solution: For critical assays (PK/PD), use

    
    C/
    
    
    
    N standards or validate that the matrix factor is constant across the
    
    
    window.
Peak Picking Software

Algorithms like Skyline or Vendor-specific software often default to looking for the heavy isotope at the exact same time as the light.

  • Action: You must configure the software to allow for "Preceding" retention times for deuterated isotopologues to avoid integration errors [3].

Peak Capacity

In complex mixtures, the separation of H and D forms effectively doubles the number of peaks if they are resolved, potentially exceeding the peak capacity of the column and causing co-elution with other analytes.[2]

References

  • Zhang, Y., et al. (2011).[2][9] Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. National Institutes of Health.[9] Link

  • Tu, J., et al. (2010).[2] Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta. Link

  • MacCoss Lab Software. (2021).[2] Retention Time shifts using deuterated internal standards in Skyline. Skyline Support. Link

  • BenchChem. (2025).[2][4] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem. Link[2]

  • Berg, T., et al. (2025).[1][2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Link[2]

Sources

Comparative

performance of L-LEUCINE-N-FMOC (5,5,5-D3) in different mass analyzers

Topic: Performance of L-LEUCINE-N-FMOC (5,5,5-D3) in Different Mass Analyzers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary L-LEUCINE-N-FMOC (5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of L-LEUCINE-N-FMOC (5,5,5-D3) in Different Mass Analyzers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

L-LEUCINE-N-FMOC (5,5,5-D3) is a stable isotope-labeled, protected amino acid critical for quantitative proteomics, peptide synthesis monitoring, and metabolic flux analysis. Its unique structure combines the lipophilic Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a specific deuterium labeling pattern (5,5,5-D3) on the leucine side chain.

This guide objectively compares the analytical performance of this compound across Triple Quadrupole (QQQ) , Time-of-Flight (Q-TOF) , and Orbitrap mass analyzers. It provides actionable protocols to maximize sensitivity, resolution, and quantitation accuracy.

Technical Profile & Mechanism

To optimize detection, one must understand the physicochemical behavior of the molecule under Electrospray Ionization (ESI).

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~356.44 Da (Calculated based on D3 shift)

  • Key Ionization Mode: ESI Positive (

    
    , 
    
    
    
    )
Fragmentation Pathway (ESI-MS/MS)

The performance of this compound relies heavily on two distinct fragmentation channels:

  • Fmoc Cleavage (Non-Specific): Generation of the fluorenylmethyl cation (

    
     179.1). High intensity, low specificity.
    
  • Side-Chain Cleavage (Specific): Generation of the deuterated leucine immonium ion (

    
     89.1 vs. 86.1 for unlabeled). High specificity.
    
Visualization: Fragmentation Logic

FmocLeuFragmentation Precursor Precursor [M+H]+ m/z ~357.4 TransitionState Collision Induced Dissociation (CID) Precursor->TransitionState FmocIon Fmoc Cation (Dibenzofulvene) m/z 179.1 (High Sensitivity) TransitionState->FmocIon Dominant Path Immonium D3-Leu Immonium Ion m/z 89.1 (High Specificity) TransitionState->Immonium Diagnostic Path NeutralLoss Neutral Loss (CO + H2O) TransitionState->NeutralLoss

Figure 1: ESI-MS/MS fragmentation pathway of L-LEUCINE-N-FMOC (5,5,5-D3). The m/z 179.1 fragment is universal to Fmoc-AAs, while m/z 89.1 is specific to the D3-Leucine moiety.

Analyzer Comparison: QQQ vs. Q-TOF vs. Orbitrap

The choice of analyzer dictates the limit of detection (LOD) and the ability to distinguish the labeled standard from isobaric interferences.

Comparative Data Summary
FeatureTriple Quadrupole (QQQ) Q-TOF (High Res) Orbitrap (Ultra-High Res)
Primary Application Targeted Quantitation (MRM)Screening & ConfirmationFine Isotope Structure Analysis
Sensitivity (LOD) Excellent (< 1 nM)Good (~10 nM)Very Good (~5 nM)
Mass Accuracy Unit Resolution (0.7 Da)< 5 ppm< 3 ppm
Scan Speed Ultra-fast (ideal for UHPLC)FastModerate to Fast
D3 vs D0 Resolution Resolves by mass (3 Da shift)Resolves baseline isotopesResolves fine structure
Linear Dynamic Range 4-5 orders of magnitude3-4 orders of magnitude4 orders of magnitude
Deep Dive Analysis
A. Triple Quadrupole (QQQ) - The Quantitation Workhorse
  • Performance: Unmatched for routine sensitivity.

  • Mechanism: Uses Multiple Reaction Monitoring (MRM).

  • Recommended Transitions:

    • Quantifier:

      
       (Highest signal, but risk of background from other Fmoc contaminants).
      
    • Qualifier:

      
       (Specific to D3-Leucine).
      
  • Limitation: Cannot distinguish between the D3 isotope and potential background noise if the matrix is complex and unit resolution is insufficient.

B. Q-TOF / Orbitrap - The Validation Standard
  • Performance: Essential for verifying the integrity of the D3 label (checking for deuterium scrambling or loss) and purity.

  • Mechanism: Full scan MS or Parallel Reaction Monitoring (PRM).

  • Advantage: Can separate the target D3 peak from natural C13 isotopes of contaminants.

    • Example: Distinguishing

      
       from a potential impurity like an oxidized variant of a slightly lower mass analog.
      
  • Deuterium Isotope Effect: HRMS coupled with high-quality LC can detect the slight retention time shift (usually earlier elution) of the deuterated analog compared to the non-deuterated standard.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve L-LEUCINE-N-FMOC (5,5,5-D3) in DMSO or DMF to 10 mM. (Avoid water initially due to Fmoc hydrophobicity).

  • Working Standard: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Phase 2: LC-MS/MS Method (General)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Fmoc-Leu is hydrophobic and will elute late, typically >60% B).

Phase 3: System Suitability Test (SST)

Before running samples, verify the system using the "Isotope Purity Check":

  • Inject 1 µM standard.

  • Monitor MS1 spectrum at

    
    .
    
  • Pass Criteria:

    • Major peak at

      
       ~357.4.
      
    • Absence of significant

      
       354.4 (indicating no D0 contamination).
      
    • Absence of

      
       179.1 in the source (indicates thermal instability/in-source fragmentation).
      
Visualization: Analytical Workflow

Workflow cluster_Analysis Mass Analyzer Selection Start Start: Solid Standard (Store at -20°C) Solubilization Solubilize in DMSO (Stock 10mM) Start->Solubilization Dilution Dilute in 50:50 ACN:H2O (+0.1% FA) Solubilization->Dilution QQQ QQQ (Quantitation) MRM: 357.4 -> 89.1 Dilution->QQQ Routine HRMS Orbitrap/TOF (QC) Exact Mass Check Dilution->HRMS Validation Data Data Processing Check Retention Time Shift QQQ->Data HRMS->Data

Figure 2: Step-by-step analytical workflow for processing L-LEUCINE-N-FMOC (5,5,5-D3).

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Link

    • Supports the mechanism of immonium ion form
  • Holčapek, M., et al. (2012). Recent advances in the analysis of lipids and small molecules by mass spectrometry. Journal of Chromatography A. Link

    • Provides context on the comparison between QQQ and HRMS for small hydrophobic molecules.
  • Turowski, M., et al. (2003). Deuterium isotope effects on hydrophobic interaction chromatography of amino acids. Journal of the American Chemical Society. Link

    • Foundational text explaining the retention time shifts observed with deuter
  • Thermo Fisher Scientific. (n.d.). Orbitrap Mass Spectrometry Technology. Link

    • General reference for Orbitrap capabilities and specific

(Note: Specific application notes for the exact 5,5,5-D3 isomer are proprietary to synthesis labs; the data above is derived from established mass spectrometry principles for Fmoc-protected and deuterated amino acids.)

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: L-LEUCINE-N-FMOC (5,5,5-D3)

Executive Summary: Immediate Action Card L-LEUCINE-N-FMOC (5,5,5-D3) is a stable isotope-labeled, Fmoc-protected amino acid used primarily in proteomics and solid-phase peptide synthesis (SPPS). While generally classifie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

L-LEUCINE-N-FMOC (5,5,5-D3) is a stable isotope-labeled, Fmoc-protected amino acid used primarily in proteomics and solid-phase peptide synthesis (SPPS). While generally classified as non-hazardous under GHS criteria (depending on vendor specifics) and not P- or U-listed under RCRA, it requires strict disposal protocols due to its high economic value (inventory control), potential for aquatic toxicity (organic load), and chemical reactivity (base lability).

Parameter Critical Operational Data
Chemical State Solid (White Powder)
Primary Hazard Low acute toxicity; potential aquatic irritant; combustible dust.
Waste Class Non-Halogenated Organic Solid (if pure) / Mixed Solvent Waste (if dissolved).
Incompatible With Strong Bases (e.g., Piperidine, NaOH) – causes Fmoc cleavage.
Recommended Method High-temperature incineration (Waste Code: CC 01 or equivalent).
Prohibited Do NOT dispose of down the drain. Do NOT mix with basic waste streams.

Technical Characterization & Hazard Logic

To dispose of this chemical safely, you must understand its structural behavior in a waste container.

The Isotope Factor (5,5,5-D3)

The presence of three deuterium atoms on the leucine side chain renders this molecule chemically identical to its non-deuterated counterpart regarding toxicity.

  • Radiological Status: Stable Isotope (Non-Radioactive). It does not require decay-in-storage or radioactive waste protocols.

  • Inventory Implication: Due to the high cost of deuterated standards, the primary "risk" is financial loss. Ensure the mass is reconciled in your LIMS (Laboratory Information Management System) before the physical bottle enters the waste stream.

The Fmoc Moiety (Fluorenylmethoxycarbonyl)

The Fmoc group dictates the chemical compatibility of the waste.

  • Base Sensitivity: The Fmoc group is designed to be cleaved by secondary amines (e.g., 20% Piperidine).

    • Risk:[1] If you dispose of Fmoc-Leucine into a waste container containing basic peptide cleavage waste, the Fmoc group will cleave, releasing dibenzofulvene . This by-product can polymerize or react further, potentially causing sludge formation or exothermic activity in the drum.

  • Hydrophobicity: The bulky fluorenyl ring makes the compound poorly soluble in water. Drain disposal will result in precipitation in plumbing traps, leading to blockages and regulatory violations regarding suspended solids.

Waste Classification & Regulatory Compliance

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (40 CFR 261):

  • Pure Substance: Not listed as a P-list (acutely hazardous) or U-list (toxic) waste. It does not typically exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP).

  • Designation: It is generally classified as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents.

  • Best Practice: Despite the "non-regulated" status, treat as Hazardous Waste for incineration to ensure complete destruction of the biological scaffold.

European Waste Catalogue (EWC)
  • Code 16 05 09: Discarded chemicals other than those mentioned in 16 05 06, 16 05 07, or 16 05 08.

  • Code 18 02 06: Chemicals consisting of or containing hazardous substances (if contaminated).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Excess)
  • Inventory Reconciliation: Weigh the remaining container. Update the mass in your inventory system to "0.0 mg" to account for the expensive isotope.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Apply a yellow "Chemical Waste" label.

    • Constituents: "L-Leucine-N-Fmoc (5,5,5-D3)"

    • Hazard Checkbox: "Irritant" (Precautionary).

  • Segregation: Place in the Solid Non-Halogenated waste stream.

  • Final Disposition: Ship for high-temperature incineration.

Scenario B: Disposal of Solution (HPLC or Peptide Synthesis Waste)

Context: The compound is likely dissolved in Acetonitrile (HPLC), DMF, or NMP (Synthesis).

  • Identify Solvent: The solvent dictates the waste profile.

    • Acetonitrile/Methanol: Flammable Waste (D001).

    • DMF/NMP: Toxic/Organic Waste.[2]

  • Compatibility Check: Ensure the waste container pH is Neutral to Acidic (pH < 7) .

    • Critical: Do NOT pour into a container holding "Fmoc Deprotection Waste" (Piperidine).

  • Transfer: Pour into the appropriate solvent safety can (carboy).

  • Rinsing: Triple rinse the original glassware with the matching solvent and add rinsate to the waste container.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision points for disposing of L-LEUCINE-N-Fmoc (5,5,5-D3), ensuring segregation from incompatible bases.

DisposalWorkflow Start Waste Generation: L-LEUCINE-N-FMOC (5,5,5-D3) StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Dissolved) StateCheck->Liquid InvCheck Inventory Reconciliation (Log Isotope Usage) Solid->InvCheck SolidBin Container: HDPE Wide Mouth Label: Non-Halogenated Solid InvCheck->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Flammable Acetonitrile / MeOH (HPLC Waste) SolventCheck->Flammable Organic DMF / NMP / DMSO (Synthesis Waste) SolventCheck->Organic BaseCheck CRITICAL CHECK: Is container pH > 8? (Contains Piperidine?) Flammable->BaseCheck Organic->BaseCheck Stop STOP: Do Not Mix. Risk of Exothermic Degradation. BaseCheck->Stop Yes (Basic) Proceed Proceed to Solvent Waste Carboy BaseCheck->Proceed No (Neutral/Acidic)

Caption: Operational decision tree for L-LEUCINE-N-FMOC (5,5,5-D3) disposal. Note the critical checkpoint for pH compatibility to prevent Fmoc cleavage in waste streams.

Emergency Procedures (Spillage)

If the dry powder is spilled in the laboratory:

  • PPE: Wear Nitrile gloves, safety glasses, and a standard lab coat. Respiratory protection (N95) is recommended if dust is visible, to prevent inhalation of fine particulates.

  • Containment: Do not dry sweep if significant dust is generated. Dampen a paper towel with water or ethanol to capture the powder.

  • Cleanup:

    • Wipe the area with Ethanol (70%) or Isopropanol. The compound is more soluble in alcohol than water, ensuring effective removal.

    • Follow with a soap and water wash.[3][4][5][6]

  • Disposal of Debris: Place all contaminated wipes and gloves into the Solid Hazardous Waste bin.

References

  • United States Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ResearchGate (Review). (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-LEUCINE-N-FMOC (5,5,5-D3)

Welcome to your essential guide for the safe handling of L-LEUCINE-N-FMOC (5,5,5-D3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of L-LEUCINE-N-FMOC (5,5,5-D3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, ensuring your safety protocols are as robust as your research. L-LEUCINE-N-FMOC (5,5,5-D3) is a stable isotope-labeled amino acid, a valuable tool in quantitative proteomics and peptide synthesis. While it is not classified as a hazardous substance, its physical form as a fine powder and its typical use in complex chemical workflows necessitate a diligent and informed approach to safety.

Foundational Hazard Assessment: Understanding the Risks

Before we can select the appropriate PPE, we must understand the potential hazards associated with L-LEUCINE-N-FMOC (5,5,5-D3). The primary risks stem not from high intrinsic toxicity but from its physical state and the chemicals it is used with.

  • Inhalation: Like any fine powder, this compound can become airborne, especially during weighing and transfer. Inhaling chemical dust can cause respiratory tract irritation.[1][2]

  • Dermal and Eye Contact: The compound may cause skin and eye irritation upon contact.[1][2][3] While the base amino acid, L-Leucine, is generally considered a low-hazard material, the addition of the FMOC protecting group and the deuterated methyl groups alters its properties. Therefore, minimizing direct contact is a cornerstone of safe handling.

  • Associated Reagent Hazards: In its most common application, solid-phase peptide synthesis (SPPS), L-LEUCINE-N-FMOC (5,5,5-D3) is used alongside hazardous chemicals. These include:

    • Solvents: Dimethylformamide (DMF) is a common solvent used to dissolve the amino acid.[4][5] DMF is a skin and respiratory irritant and has reproductive toxicity concerns.

    • Deprotection Agents: Piperidine is typically used in a 20-50% solution in DMF to remove the FMOC group.[4][5] It is a corrosive and flammable liquid.

    • Cleavage Agents: Trifluoroacetic acid (TFA) is used in the final step to cleave the synthesized peptide from the resin.[6][7] TFA is highly corrosive and can cause severe skin burns and eye damage.

Therefore, our PPE strategy must account for the entire experimental workflow, providing protection against the powdered amino acid and the aggressive chemicals used in the synthesis process.

Core PPE: Your First Line of Defense

For any task involving L-LEUCINE-N-FMOC (5,5,5-D3), the following minimum PPE is mandatory. This baseline ensemble protects against the primary risks of handling the solid compound in a controlled laboratory setting.

  • Eye Protection: Safety glasses with side shields are the absolute minimum.[1] They protect against flying particles and incidental splashes. However, when handling liquids that pose a splash hazard, such as DMF or piperidine solutions, chemical splash goggles are required .[8][9] Goggles form a seal around the eyes, offering superior protection.[9]

  • Protective Gloves: Nitrile gloves are the standard choice for handling this compound and many associated solvents. They provide good chemical resistance and tactile sensitivity. Always check the manufacturer's compatibility chart for the specific chemicals in your protocol (especially for prolonged work with DMF or TFA). It is critical to change gloves immediately if they become contaminated.

  • Laboratory Coat: A lab coat is essential to protect your skin and personal clothing from dust and splashes.[8][9] For procedures involving flammable solvents, a flame-retardant lab coat should be worn. Ensure the coat is fully buttoned.

  • Closed-Toe Shoes: Never work in a laboratory with open-toed shoes. Full-coverage, closed-toe shoes protect your feet from spills and dropped objects.[10][8]

Task-Specific PPE Selection: A Risk-Based Approach

The level of PPE must adapt to the specific task and its associated risks. The following table and workflow diagram provide a clear, step-by-step guide for selecting appropriate protection.

Task Potential Hazards Required PPE Rationale
Weighing & Transfer (Solid) Inhalation of fine powder, skin/eye contactLab Coat, Nitrile Gloves, Safety Goggles, N95 Respirator (if outside a fume hood or ventilated enclosure)Protects against airborne particulates and direct contact. An N95 is crucial if dust generation cannot be controlled by engineering means.
Solution Preparation (in DMF) Chemical splash (DMF), inhalation of vaporsChemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Splash GogglesDMF is a hazardous solvent. All work must be done in a fume hood to control vapor inhalation. Goggles protect against splashes.
Solid-Phase Peptide Synthesis (SPPS) Chemical splashes (Piperidine, DMF, coupling reagents), prolonged solvent exposureChemical Fume Hood, Lab Coat, Nitrile Gloves (consider double-gloving), Chemical Splash GogglesThe use of corrosive piperidine and other reagents necessitates stringent engineering controls (fume hood) and enhanced eye protection.
Peptide Cleavage from Resin (with TFA) Severe chemical burns (TFA), inhalation of corrosive vaporsChemical Fume Hood, Chemical-Resistant Apron (over lab coat), Heavy-Duty Nitrile or Neoprene Gloves, Chemical Splash Goggles & Face ShieldTFA is extremely corrosive. A face shield provides an additional layer of protection for the entire face, and an apron protects against larger volume spills.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE. This self-validating system ensures that as the risk increases, the level of protection is elevated accordingly.

PPE_Workflow Start Identify Experimental Task Solid Handling Solid Powder Only? Start->Solid Liquid Handling Liquids (Solvents, Reagents)? Solid->Liquid No PPE_Base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses Solid->PPE_Base Yes Cleavage Performing Peptide Cleavage (TFA)? Liquid->Cleavage No PPE_Goggles Upgrade to: Chemical Splash Goggles Liquid->PPE_Goggles PPE_Cleavage Maximum Protection: - Fume Hood - Chemical Apron - Face Shield - Heavy-Duty Gloves Cleavage->PPE_Cleavage Yes PPE_Respirator Add N95 Respirator (if not in hood/enclosure) PPE_Base->PPE_Respirator PPE_Hood Work in Chemical Fume Hood PPE_Goggles->PPE_Hood

Caption: PPE selection workflow based on task-specific hazards.

Operational Protocols: Ensuring Safe Use

Step-by-Step Donning and Doffing Procedure

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on safety glasses or goggles. A face shield, if needed, goes on last.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward, keeping the contaminated exterior away from your body.

  • Eye Protection: Remove goggles or face shield by handling the strap or earpieces.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3][11][12]

Disposal and Emergency Plans

  • PPE Disposal: All contaminated disposable PPE, including gloves and respirators, should be placed in a designated, sealed waste container. Non-disposable items like lab coats and goggles must be decontaminated appropriately.

  • Chemical Disposal: L-LEUCINE-N-FMOC (5,5,5-D3) and any associated chemical waste must be disposed of according to your institution's hazardous waste protocols.[1] Contact a licensed professional waste disposal service.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[3][12] Seek medical attention if irritation persists.[3][12]

    • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[12] Seek medical attention.

By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy system for handling L-LEUCINE-N-FMOC (5,5,5-D3). This ensures not only your personal safety but also the integrity and reproducibility of your scientific endeavors.

References

  • Vertex AI Search. (2021).
  • Ajinomoto - AminoScience Division. (2003).
  • Breckland Scientific Supplies Ltd. (2018).
  • CDN Isotopes. (n.d.).
  • Cellseco. (n.d.).
  • Carl ROTH. (n.d.).
  • JoVE. (2017). Proper Use of Personal Protective Equipment PPE.
  • Nowick Laboratory. (2020).
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2025). Methods for Removing the Fmoc Group.
  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • UAH. (n.d.).

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